molecular formula C9H10ClNO2 B112377 (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid CAS No. 262429-49-2

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Cat. No.: B112377
CAS No.: 262429-49-2
M. Wt: 199.63 g/mol
InChI Key: LIDRHPCWOYOBIZ-MRVPVSSYSA-N
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Description

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a chiral β-amino acid derivative that serves as a critical synthetic intermediate in advanced research and development. Its primary application is in the field of peptide synthesis, where it acts as a key building block for constructing complex peptide chains with specific stereochemistry. This compound is particularly valuable in pharmaceutical research for the development of new therapeutic agents, as its unique structure, featuring a chloro-substituted aromatic ring, allows for the design of molecules with targeted biological activities. The Boc-protected derivative of this compound, Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid, is widely employed in Solid-Phase Peptide Synthesis (SPPS), facilitating the creation of novel peptide-based drug candidates. Furthermore, its relevance extends to biochemical research, where it is utilized to study protein interactions and enzyme activities, providing crucial insights into cellular processes and identifying potential new therapeutic targets. Structurally related β-amino-3-phenylpropionic acid compounds have been investigated for their potential to inhibit gastric acid secretion through central GABA-related mechanisms, suggesting a research pathway for neurological modulation of physiological functions. This high-value compound is essential for researchers in drug discovery and chemical biology who require precise chiral scaffolds for developing innovative solutions.

Properties

IUPAC Name

(3R)-3-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRHPCWOYOBIZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256153
Record name (R)-3-Amino-3-(3-chlorophenyl)propanoic acid
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262429-49-2
Record name (R)-3-Amino-3-(3-chlorophenyl)propanoic acid
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Record name (R)-3-Amino-3-(3-chlorophenyl)propanoic acid
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Record name 262429-49-2
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Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, more commonly known as R-Baclofen or Arbaclofen, is the pharmacologically active enantiomer of the racemic drug Baclofen.[1] As a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor, it plays a crucial role in mediating inhibitory neurotransmission within the central nervous system (CNS).[2][3][4] This guide provides a comprehensive technical overview of its core physicochemical properties, synthesis, analytical characterization, pharmacological mechanism, and safety considerations. It is intended for researchers, chemists, and drug development professionals engaged in neuroscience and medicinal chemistry. The stereospecificity of its action underscores the importance of enantiomeric purity in both research and potential therapeutic applications.[1]

Introduction and Chemical Identity

This compound is a derivative of the primary inhibitory neurotransmitter, GABA.[5] Its structure features a chlorophenyl group at the beta position of a propionic acid backbone, creating a chiral center. While the racemic mixture, Baclofen, has been used clinically for decades as a muscle relaxant and antispasmodic agent, research has unequivocally demonstrated that the therapeutic effects are almost exclusively attributable to the (R)-enantiomer.[1][6][7][8] The (S)-enantiomer is over 100 times less active at the GABA-B receptor.[1][9] This significant difference in potency highlights the stereoselective nature of the GABA-B receptor binding pocket and makes the study of the pure (R)-enantiomer critical for understanding its pharmacology and developing targeted therapeutics.[10]

This compound serves as a vital tool in neuroscience research for probing GABA-B receptor function and is a key building block in the development of novel pharmaceuticals targeting neurological disorders.[11][12][13]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings. The compound is a white to off-white crystalline solid.[5]

Table 1: Core Physicochemical Data

PropertyValueSource(s)
IUPAC Name (3R)-3-amino-3-(3-chlorophenyl)propanoic acid[11]
Common Names (R)-Baclofen, Arbaclofen, STX209[3][14]
CAS Number 262429-49-2 (for 3-chloro isomer), 69308-37-8 (for 4-chloro isomer)[11]
Molecular Formula C₁₀H₁₂ClNO₂[15]
Molecular Weight 213.66 g/mol [14][15]
Melting Point ~206-208 °C (for racemic Baclofen)[16]
pKa 3.87 (carboxyl group), 9.62 (amino group) (for racemic Baclofen)[5]
Solubility Low solubility in water and most organic solvents. Soluble in hot water, DMSO, DMF, and aqueous acid/base solutions.[16][17][18]

Note on Isomers: The user's query specifies the 3-chloro-phenyl isomer. However, the vast majority of published literature and commercially available compounds refer to the 4-chloro-phenyl isomer, which is Baclofen. The data presented here primarily pertains to the well-characterized 4-chloro isomer, (R)-Baclofen, as data for the 3-chloro isomer is scarce.

The zwitterionic nature of the molecule, conferred by the carboxylic acid and primary amine groups, dictates its solubility profile. It is poorly soluble in neutral water and many organic solvents but dissolves readily in acidic and alkaline aqueous solutions, which protonate the carboxylate or deprotonate the ammonium group, respectively.[16][17] For experimental use, stock solutions are often prepared in DMSO, DMF, or aqueous buffers with gentle warming.[18]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step for its use. While various synthetic routes exist, a common strategy involves the synthesis of the racemic compound followed by chiral resolution.

General Synthetic Pathway (Racemic)

A classical synthesis of racemic Baclofen involves the condensation of 4-chlorobenzaldehyde with two equivalents of an acetoacetic ester, followed by hydrolysis, decarboxylation, and subsequent cyclization to form 3-(4-chlorophenyl)glutaric anhydride.[16] Treatment with ammonia yields the glutarimide, which then undergoes a Hofmann rearrangement to produce racemic Baclofen.[16]

Chiral Resolution Workflow

Given that the biological activity resides in the (R)-enantiomer, separating it from the (S)-enantiomer is paramount. This is typically achieved through diastereomeric crystallization or chiral chromatography.

Workflow: Chiral Resolution via Diastereomeric Cocrystallization

G cluster_prep Preparation cluster_process Process cluster_separation Separation & Purification racemic Racemic Baclofen (RS-Baclofen) dissolution Dissolution in Optimal Solvent System (e.g., Water/Acetic Acid) racemic->dissolution chiral_acid Chiral Resolving Agent (e.g., L-Mandelic Acid) chiral_acid->dissolution slurry Slurry Crystallization dissolution->slurry Cooling/ Equilibration filtration Filtration & Washing slurry->filtration cocrystal Diastereomeric Cocrystal (R-Baclofen:L-Mandelic Acid) filtration->cocrystal Isolate Solid separation Liberate Enantiomer (e.g., Dissolve in Methanol) cocrystal->separation pure_R Pure (R)-Baclofen (Recrystallized) separation->pure_R

Caption: Workflow for chiral resolution of racemic baclofen.

Protocol: Chiral Resolution with L-Mandelic Acid

This protocol is based on the principle that the two enantiomers of Baclofen will form diastereomeric cocrystals with a single enantiomer of a chiral coformer (like L-mandelic acid), and these diastereomers will have different solubilities.[19]

  • Screening: Identify a suitable chiral coformer and solvent system. L-mandelic acid in a water/acetic acid mixture has been shown to be effective.[19]

  • Dissolution: Dissolve racemic Baclofen and an equimolar amount of L-mandelic acid in the chosen solvent system (e.g., 12:1 water/acetic acid) with heating.[19]

  • Crystallization: Allow the solution to cool, or perform a slurry crystallization at a controlled temperature, to selectively precipitate the less soluble diastereomeric cocrystal (e.g., R-baclofen:L-mandelic acid).

  • Isolation: Isolate the solid cocrystal product via filtration and wash with a small amount of cold solvent.

  • Liberation: Liberate the pure enantiomer from the coformer. For the mandelic acid cocrystal, this can be achieved by dissolving the product in methanol. The mandelic acid remains in solution while the pure (R)-Baclofen recrystallizes out.[19]

  • Verification: Confirm the enantiomeric purity of the final product using chiral HPLC (see Section 4.1).

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of this compound.

Chromatographic Analysis for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying the enantiomers of Baclofen.

Protocol: Chiral HPLC

  • Column Selection: A variety of chiral columns are effective. Macrocyclic antibiotic phases (e.g., Teicoplanin-based) or crown ether-based columns (e.g., Crownpak CR(+)) are commonly used.[20][21]

  • Mobile Phase Preparation: The mobile phase composition is critical for achieving resolution.

    • For Teicoplanin-based columns, a polar ionic mobile phase such as methanol:glacial acetic acid:triethylamine (100:0.1:0.1, v/v/v) can be effective.[20]

    • For Crownpak columns, an acidic aqueous-organic mixture, such as 0.4% formic acid in water and 0.4% formic acid in acetonitrile (e.g., 84:16 v/v), is often employed.[21]

  • System Parameters:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[20][21]

    • Column Temperature: Maintained at a constant temperature (e.g., 48 °C) to ensure reproducible retention times.[21]

    • Detection: UV detection at 220 nm is suitable due to the absorbance of the chlorophenyl group.[18][20]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and a racemic standard. The enantiomeric excess (% ee) is calculated from the peak areas of the R- and S-enantiomers in the chromatogram.

Other techniques like capillary electrophoresis (CE) coupled with mass spectrometry have also been developed for chiral separation.[22]

Structural Elucidation

Standard spectroscopic methods are used to confirm the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as the carboxylic acid (C=O and O-H stretches) and the amine (N-H stretches).

Pharmacological Profile and Mechanism of Action

The biological effects of this compound are mediated through its selective agonism at the GABA-B receptor.

GABA-B Receptor and Signaling

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) found throughout the CNS on both presynaptic and postsynaptic membranes.[23][24] They function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[8][23] The binding of an agonist, such as (R)-Baclofen, occurs on the GABA-B1 subunit.[23]

This binding event initiates a conformational change that activates associated inhibitory G-proteins (Gi/o).[23] The subsequent dissociation of the G-protein subunits leads to downstream effects:

  • Presynaptic Inhibition: The Gβγ subunit inhibits voltage-gated Ca²⁺ channels, reducing calcium influx and thereby suppressing the release of excitatory neurotransmitters like glutamate.[2][23][24]

  • Postsynaptic Inhibition: The Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions.[2][23] This causes hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to fire an action potential.[2]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[2][25]

GABA-B Receptor Signaling Pathway

G cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Couples node_alpha Gαi/o G_protein->node_alpha Dissociates node_betagamma Gβγ G_protein->node_betagamma Dissociates Ca_channel Ca²⁺ Channel (Presynaptic) node_ca_influx Ca²⁺ Influx ↓ Ca_channel->node_ca_influx K_channel K⁺ Channel (GIRK) (Postsynaptic) node_k_efflux K⁺ Efflux ↑ K_channel->node_k_efflux R_Baclofen (R)-Baclofen R_Baclofen->GABAB_R Binds & Activates node_betagamma->Ca_channel Inhibits node_betagamma->K_channel Activates node_neuro_release Neurotransmitter Release ↓ node_ca_influx->node_neuro_release node_hyperpolarization Hyperpolarization (Inhibition) node_k_efflux->node_hyperpolarization

Caption: Downstream signaling of the GABA-B receptor upon activation.

Potency and Therapeutic Relevance

The potent and selective activation of GABA-B receptors by (R)-Baclofen results in a generalized reduction in neuronal excitability, which is the basis for its therapeutic use as a muscle relaxant.[2] It has also been investigated for other conditions where dampening neuronal hyperexcitability may be beneficial, such as certain anxiety disorders, addiction, and Fragile X syndrome.[8][14][26] The high stereoselectivity of the receptor means that using the pure (R)-enantiomer can potentially achieve the desired therapeutic effect at a lower dose than the racemate, thereby reducing the risk of side effects associated with the inactive (S)-enantiomer.

Safety and Handling

As a potent, biologically active compound, this compound must be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times.[27]

  • Handling: Avoid contact with skin and eyes.[27] Avoid formation of dust and aerosols by handling in a well-ventilated area or a fume hood.[28] Wash hands thoroughly after handling.[27][28]

  • Toxicology: The compound is considered toxic if swallowed.[28] It may cause skin, eye, and respiratory tract irritation.[28] For the parent drug Baclofen, abrupt discontinuation after prolonged use can lead to a severe withdrawal syndrome, including seizures and hyperpyrexia.[6][29]

  • Storage: Store in a well-closed container, locked up, and protected from light and moisture at the recommended temperature (often -20°C for long-term stability).[18][27]

Researchers must consult the specific Safety Data Sheet (SDS) for the material before use.[28]

References

  • Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work? Retrieved from [Link]

  • Google Patents. (n.d.). EP3674287A1 - Cocrystals of (r)-baclofen.
  • ResearchGate. (2015). Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2008). Enantiomeric separation of baclofen by capillary electrophoresis tandem mass spectrometry with sulfobutylether-beta-cyclodextrin as chiral selector in partial filling mode. Retrieved from [Link]

  • Wikipedia. (n.d.). Baclofen. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Baclofen - StatPearls. Retrieved from [Link]

  • NIH PubChem. (n.d.). Baclofen. Retrieved from [Link]

  • NIH PubChem. (n.d.). Arbaclofen. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology - Basic Neurochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAB receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA receptor agonist. Retrieved from [Link]

  • Oxford Academic. (2016). Resolution of Enantiomers of (RS)-Baclofen by Ligand-Exchange Thin-Layer Chromatography. Retrieved from [Link]

  • SOLA Pharmaceuticals. (2023). SAFETY DATA SHEET - Baclofen Tablets. Retrieved from [Link]

  • PubMed Central. (n.d.). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Baclofen Tablets. Retrieved from [Link]

  • PubMed Central. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. Retrieved from [Link]

  • PubMed. (n.d.). GABAB Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism. Retrieved from [Link]

  • British Journal of Pharmacology. (n.d.). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Retrieved from [Link]

  • Children's Mercy Kansas City. (2020). and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Retrieved from [Link]

  • NIH PubChem. (n.d.). (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]

  • ACS Publications. (2022). Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Retrieved from [Link]

  • FDA. (2003). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

  • NIH PubChem. (n.d.). 3-Amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Retrieved from [Link]

  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

  • Axios Research. (n.d.). (R)-Baclofen. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-3-Amino-3-(3-chlorophenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 262429-49-2

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery

(R)-3-Amino-3-(3-chlorophenyl)-propionic acid is a non-proteinogenic β-amino acid, a class of compounds of immense interest in medicinal chemistry. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, a seemingly minor structural alteration that imparts significant and advantageous properties. This includes the ability to form stable, predictable secondary structures in peptides (β-peptides) and a marked resistance to enzymatic degradation, enhancing their potential as therapeutic agents.[1]

The specific enantiomer, (R)-3-Amino-3-(3-chlorophenyl)-propionic acid, is a highly valued chiral building block.[2] Its stereochemically defined center and the presence of a 3-chlorophenyl group make it a crucial precursor for the synthesis of complex, enantiopure pharmaceutical compounds.[2] Biological systems, particularly receptors and enzymes, are inherently chiral and often interact differently with each enantiomer of a molecule.[2] Consequently, the use of enantiomerically pure starting materials like this compound is fundamental to developing targeted therapeutics with improved efficacy and reduced side effects.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, analysis, and its pivotal role in the development of novel therapeutics, particularly those targeting the central nervous system.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource(s)
CAS Number 262429-49-2[3][4][5][6]
Molecular Formula C₉H₁₀ClNO₂[4][5]
Molecular Weight 199.63 g/mol [4][7][8]
IUPAC Name (3R)-3-amino-3-(3-chlorophenyl)propanoic acid[3]
Synonyms D-β-Phe(3-Cl)-OH, (R)-3-Chloro-β-phenylalanine[5]
Appearance Solid / White powder
Melting Point 223 °C (decomposition)
Purity ≥ 98% (by HPLC)[5]
SMILES Nc1cccc(Cl)c1[6]
InChI Key LIDRHPCWOYOBIZ-MRVPVSSYSA-N[3]

Below is a 2D structural representation of the molecule, generated using the DOT language.

Caption: 2D structure of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid.

Asymmetric Synthesis and Chiral Resolution

The synthesis of enantiomerically pure β-amino acids is a critical challenge in organic chemistry. Two primary strategies are employed: asymmetric synthesis, which creates the desired stereocenter directly, and chiral resolution, which separates a racemic mixture.

Conceptual Workflow: Asymmetric Synthesis

Asymmetric synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. One common approach is the asymmetric hydrogenation of an enamine precursor or a related Mannich-type reaction.

G cluster_0 Asymmetric Synthesis Pathway Start 3-Chlorobenzaldehyde + Malonic Acid Derivative Intermediate Enamine or β-Keto Ester Precursor Start->Intermediate Condensation Product (R)-3-Amino-3-(3-chlorophenyl) -propionic acid Intermediate->Product Asymmetric Hydrogenation or Amination Catalysis Chiral Catalyst (e.g., Rhodium-complex) Catalysis->Intermediate

Caption: Conceptual workflow for asymmetric synthesis.

Protocol: Enzymatic Kinetic Resolution (A Field-Proven Approach)

Enzymatic kinetic resolution is a highly effective and environmentally benign method for obtaining enantiomerically pure compounds. It leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[9][10]

Principle of Causality: This method is chosen for its high enantioselectivity (often yielding >99% enantiomeric excess), mild reaction conditions which preserve the integrity of the molecule, and the commercial availability of robust enzymes like Lipase PS from Burkholderia cepacia.[9] The enzyme selectively hydrolyzes the ester of the (S)-enantiomer, leaving the desired (R)-enantiomer ester unreacted, which can then be separated and hydrolyzed to the final product.

Step-by-Step Methodology:

  • Racemate Preparation:

    • Synthesize racemic 3-amino-3-(3-chlorophenyl)propanoic acid via a one-pot reaction of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol, followed by reflux.[2]

    • Esterify the racemic acid (e.g., with methanol and thionyl chloride) to produce the corresponding racemic methyl ester hydrochloride salt.

  • Enzymatic Resolution:

    • Suspend the racemic methyl ester hydrochloride in a suitable organic solvent, such as isopropyl ether (iPr₂O).[9]

    • Add triethylamine (Et₃N) to neutralize the hydrochloride salt and liberate the free base of the ester.

    • Add a carefully controlled amount of water (e.g., 0.5 equivalents) as the nucleophile for the hydrolysis.

    • Introduce the immobilized lipase (e.g., Lipase PSIM from Burkholderia cepacia).[9]

    • Agitate the mixture at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion to maximize the yield and enantiomeric excess of both the unreacted ester and the hydrolyzed acid.

  • Separation and Hydrolysis:

    • After the reaction, filter off the immobilized enzyme for reuse.

    • Separate the unreacted (R)-ester from the (S)-acid. This can typically be achieved by an acid-base extraction. The acidic product will be soluble in a basic aqueous phase, while the unreacted ester remains in the organic phase.

    • Isolate the (R)-ester from the organic phase.

    • Hydrolyze the purified (R)-ester under standard basic conditions (e.g., using NaOH) followed by acidification to yield the final product, (R)-3-amino-3-(3-chlorophenyl)-propionic acid.[9]

Analytical Characterization

Confirming the identity, purity, and enantiomeric integrity of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid requires a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the cornerstone technique for assessing both chemical and enantiomeric purity. For chiral analysis, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based columns are widely successful for separating amino acid enantiomers.[1][11][12]

Typical Protocol for Enantiomeric Purity:

  • Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA, AD).[11][12]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., 2-propanol). The exact ratio is optimized to achieve baseline separation.[11]

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220-260 nm).

  • Self-Validation: The method is validated by running a sample of the racemic mixture to confirm the separation of the two enantiomer peaks, followed by analysis of the resolved product to quantify the enantiomeric excess (e.e.).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, a multiplet for the chiral proton at the β-position, and signals for the two diastereotopic protons of the adjacent CH₂ group.

  • ¹³C NMR: The spectrum will show characteristic chemical shifts for the three carbons of the propionic acid backbone and the six carbons of the aromatic ring. The carbonyl carbon will appear significantly downfield (~170-180 ppm).[2][13]

Mass Spectrometry (MS)

Rationale: MS provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like amino acids.

  • Expected Mass: The protonated molecule [M+H]⁺ would have an m/z corresponding to the molecular weight plus the mass of a proton.

  • Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic losses, such as the loss of water (H₂O), ammonia (NH₃), or the carboxylic acid group (COOH).[14][15][16] A significant fragment would be the benzyl cation or related structures resulting from cleavage adjacent to the aromatic ring.[16]

Applications in Drug Development: A Scaffold for CNS Modulators

The primary application of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid is as a chiral synthon in the development of drugs targeting the central nervous system.[3] Its structure is closely related to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain.[17][18] Derivatives of this compound are often designed as GABA analogues to modulate the activity of GABA receptors.

Mechanism of Action: Targeting GABAᴀ Receptors

GABA exerts its inhibitory effects by binding to GABAᴀ receptors, which are ligand-gated chloride ion channels.[19] The binding of GABA opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential.[19]

Many drugs, including benzodiazepines and barbiturates, do not bind to the same site as GABA (the orthosteric site) but rather to different sites on the receptor complex, known as allosteric sites.[20] Ligands that bind to these sites and enhance the effect of GABA are called Positive Allosteric Modulators (PAMs).[19]

Derivatives of 3-aryl-β-amino acids, such as those synthesized from the title compound, are being investigated as novel GABAᴀ receptor modulators. Research suggests that these compounds can exert their effects via a novel binding site at the interface between the α and β subunits of the GABAᴀ receptor (the α+β- interface), distinct from the classical benzodiazepine binding site (at the α+γ- interface).[21] This offers the potential for developing drugs with greater subtype selectivity and potentially improved therapeutic profiles with fewer side effects.[21][22]

G cluster_0 Drug Development Workflow cluster_1 Mechanism of Action Start (R)-3-Amino-3- (3-chlorophenyl)-propionic acid Synthesis Chemical Modification (e.g., amidation, esterification) Start->Synthesis Chiral Building Block Derivative Novel 3-Aryl-GABA Analogue Library Synthesis->Derivative Screening Biological Screening (e.g., receptor binding assays) Derivative->Screening Lead Lead Compound Screening->Lead Receptor GABAᴀ Receptor (α+β- Interface) Lead->Receptor Binds to Modulation Positive Allosteric Modulation (PAM) Receptor->Modulation Results in Effect Enhanced GABAergic Inhibition Modulation->Effect Outcome Therapeutic Effect (e.g., Anxiolytic, Anticonvulsant) Effect->Outcome

Caption: Logical flow from chiral precursor to therapeutic mechanism.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling (R)-3-Amino-3-(3-chlorophenyl)-propionic acid.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.

  • Handling: Avoid ingestion and inhalation. Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Seek medical attention if symptoms occur after any exposure. Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.

Conclusion

(R)-3-Amino-3-(3-chlorophenyl)-propionic acid is more than just a chemical intermediate; it is a key enabling tool for the advancement of neuroscience and medicinal chemistry. Its defined stereochemistry and versatile structure provide a robust scaffold for the synthesis of next-generation therapeutics. The ability of its derivatives to selectively modulate GABAᴀ receptors, potentially through novel allosteric sites, opens new avenues for treating a range of neurological disorders. A comprehensive understanding of its synthesis, characterization, and biological context, as outlined in this guide, is crucial for researchers and drug development professionals seeking to harness its full potential.

References

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  • Tanács, G., et al. (2022). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. Retrieved from [Link]

  • O'Hair, R. A. J., et al. (2001). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.
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  • Spectrabase. (n.d.). 3-Amino-3-(3,4-dichloro-phenyl)-propionic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). Structure activity relationship of selective GABA uptake inhibitors. Retrieved from [Link]

  • Arctom. (n.d.). (3R)-3-amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Supporting Information for Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Retrieved from [Link]

  • Bentham Science. (n.d.). Rational approaches for the design of various GABA modulators and their clinical progression. Retrieved from [Link]

  • MDPI. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]

  • PubMed. (n.d.). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Acyl quinolones derivatives as GABA A receptor modulators. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structure−Activity Relationships at the GABA A Receptor in Rat Brain, and Differential Electrophysiological Profile at the Recombinant Human GABA A Receptor of a Series of Substituted 1,2-Diphenylimidazoles. Retrieved from [Link]

  • Google Patents. (2008). Process for the preparation of (R)-Beta-Arylalanines by coupled Racemase/Aminomutase catalysis.
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(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Introduction: Unveiling a Key Chiral Building Block

This compound is a non-proteinogenic β-amino acid that has garnered significant attention within the scientific community. Its unique structural architecture, characterized by a chiral center with a defined (R)-configuration and a 3-chlorophenyl moiety, makes it a highly valuable and versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Unlike their α-amino acid counterparts, peptides and molecules incorporating β-amino acids often exhibit enhanced stability against proteolytic degradation, a feature of profound interest in drug design.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound's structure, properties, synthesis, and critical applications.

Core Chemical Identity and Structural Elucidation

The precise spatial arrangement of atoms in this compound is fundamental to its function. The molecule features a propionic acid backbone with an amino group at the β-position (carbon 3). The chirality at this carbon is fixed in the (R)-enantiomeric form. Attached to this same chiral carbon is a phenyl ring substituted with a chlorine atom at the meta (3-) position.

The significance of this specific 'R' configuration cannot be overstated. Biological systems, such as enzymes and receptors, are inherently chiral and thus interact differently with different enantiomers of a molecule.[1] The use of an enantiomerically pure compound like this one is therefore essential for developing selective drugs, where one isomer may be therapeutically active while the other is inactive or even toxic.[1]

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name (3R)-3-amino-3-(3-chlorophenyl)propanoic acid[5]
CAS Number 262429-49-2[5][6]
Molecular Formula C₉H₁₀ClNO₂[6][7]
Molecular Weight 199.63 g/mol [6][8]
Melting Point 230-233 °C[6]
SMILES C1=CC(=CC(=C1)Cl)C@@H(CC(=O)O)N[5]
InChI Key LIDRHPCWOYOBIZ-MRVPVSSYSA-N[5]
Appearance White to off-white solid/powder[9]

Synthesis and Derivatization: Crafting the Core

The asymmetric synthesis of chiral β-amino acids is a well-established field in organic chemistry. While multiple routes exist, a common conceptual pathway involves the enantioselective addition of a nucleophile to an appropriate precursor derived from 3-chlorobenzaldehyde. The goal is to establish the stereocenter with high enantiomeric excess.

For practical application in drug development, particularly in peptide synthesis, the raw amino acid is often derivatized with protecting groups. The amino group is commonly protected with either a tert-butoxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group.[10][11] These protected versions are stable intermediates, ready for use in solid-phase peptide synthesis (SPPS) or solution-phase couplings. The Fmoc group, for instance, is crucial for the selective protection of the amino function during the stepwise assembly of peptide chains.[11]

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization for Peptide Synthesis A 3-Chlorobenzaldehyde C Asymmetric Strecker Synthesis or Mannich-type Reaction A->C B Ammonia Source & Nucleophile B->C D Hydrolysis C->D Intermediate Formation E (R)-3-Amino-3-(3-chloro-phenyl) -propionic acid D->E Final Product Isolation F Amino Group Protection E->F Reaction with Fmoc-OSu or Boc-Anhydride G Fmoc-protected Intermediate F->G H Boc-protected Intermediate F->H

A generalized workflow for the synthesis and derivatization of the target compound.

Analytical Characterization Protocol

Rigorous analytical validation is critical to confirm the identity, purity, and stereochemical integrity of the compound. A multi-technique approach is required for a self-validating system.

Experimental Protocol: Full Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Objective : To confirm the molecular structure and proton/carbon framework.

    • Procedure :

      • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base).

      • Acquire ¹H NMR and ¹³C NMR spectra.

      • Expected Outcome : The ¹H NMR spectrum should show distinct signals for the aromatic protons (in the 7-8 ppm region), the chiral methine proton (CH-N), and the diastereotopic methylene protons (CH₂-COOH). The ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS) :

    • Objective : To verify the molecular weight and elemental composition.

    • Procedure :

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

      • Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source in positive ion mode.

      • Expected Outcome : The primary ion observed will be the protonated molecule [M+H]⁺. For C₉H₁₀ClNO₂, the expected monoisotopic mass is approximately 199.0400.[8][12]

  • Chiral High-Performance Liquid Chromatography (HPLC) :

    • Objective : To determine the enantiomeric purity (e.g., enantiomeric excess).

    • Procedure :

      • Employ a chiral stationary phase (CSP) column suitable for amino acids (e.g., a teicoplanin-based column).

      • Develop a mobile phase, often a mixture of an organic modifier (like ethanol or methanol) and a buffer.

      • Inject a known concentration of the sample and monitor the elution profile with a UV detector.

      • Expected Outcome : A single major peak corresponding to the (R)-enantiomer should be observed, confirming high enantiomeric purity.

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Aromatic (multiplets), CH-N (multiplet), CH₂ (diastereotopic multiplets)
¹³C NMR Number of Signals9 distinct signals corresponding to the carbon framework
HRMS (ESI+) [M+H]⁺~199.0400 Da
Chiral HPLC Enantiomeric Excess>98% (for high-purity samples)

Applications in Drug Discovery and Chemical Biology

The utility of this compound spans multiple domains of research, primarily centered on its role as a specialized building block.[5]

  • Pharmaceutical Development : It is a foundational component in the synthesis of novel pharmaceuticals.[5] Its structure is particularly valuable for creating drugs that target neurological disorders, where precise molecular interactions are paramount.[2]

  • Neuroscience Research : The compound is used to create molecular probes and potential therapeutics for studying neurotransmitter systems.[2][5] Its ability to mimic natural substrates while offering enhanced stability makes it an excellent tool for investigating receptor interactions and enzyme mechanisms.[5][13]

  • Bioactive Peptide Synthesis : As a β-amino acid, it is incorporated into peptides to create "foldamers"—synthetic oligomers that can mimic the secondary structures of natural peptides (e.g., helices).[3][14] These modified peptides often show improved resistance to enzymatic degradation, increasing their potential as therapeutic agents.[4]

  • Biochemical Assays : It serves as a tool compound in biochemical studies to probe protein-protein interactions and enzyme activities.[13]

G A (R)-3-Amino-3-(3-chloro-phenyl) -propionic acid B Pharmaceutical Synthesis A->B C Neuroscience Research A->C D Bioactive Peptides & Foldamers A->D E Biochemical Probes A->E B1 Neurological Disorder Drugs B->B1 Leads to C1 Neurotransmitter System Modulators C->C1 Enables D1 Proteolytically Stable Peptide Mimetics D->D1 Creates E1 Enzyme/Receptor Interaction Studies E->E1 Used for

Key application areas stemming from the core chemical scaffold.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its defined stereochemistry, coupled with the stability it imparts to larger molecules, provides a reliable and powerful platform for designing next-generation therapeutics and sophisticated biochemical probes. A thorough understanding of its chemical properties, synthesis, and analytical validation is essential for any researcher aiming to leverage its full potential in addressing complex challenges in medicine and biology.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Available from: [Link]

  • Riaz, U., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7:10. Available from: [Link]

  • ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Available from: [Link]

  • Fülöp, F. (2005). Alicyclic beta-amino acids in Medicinal Chemistry. Amino Acids, 29(2), 89-100. Available from: [Link]

  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. Available from: [Link]

  • Semantic Scholar. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Available from: [Link]

  • PubChem. 3-((3-Chlorophenyl)amino)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PharmaCompass. 3-amino-3-(3-chlorophenyl)propanoic acid. Available from: [Link]

  • Wiley-VCH. (2005). Supporting Information. Available from: [Link]

  • Oakwood Chemical. This compound, min 96%, 1 gram. Available from: [Link]

  • El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8975. Available from: [Link]

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(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It provides in-depth information on its fundamental properties, practical applications, and essential safety protocols, grounded in established scientific principles.

Introduction: The Significance of a Chiral Building Block

This compound is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its importance lies in its defined stereochemistry, making it a crucial chiral building block for the synthesis of complex, enantiomerically pure molecules.[1] In drug discovery, the specific three-dimensional arrangement of a molecule is often critical for its biological activity and selectivity. Many biological targets, such as enzymes and receptors, are inherently chiral and will interact differently with different enantiomers of a drug candidate.[1]

The presence of the 3-chlorophenyl group on this molecule also imparts specific electronic properties that can influence its interactions within biological systems. Consequently, this compound is frequently utilized in the development of novel therapeutics, particularly those targeting the central nervous system, and as a tool for biochemical assays to explore protein interactions.[2] This guide aims to provide the foundational knowledge required to effectively and safely utilize this versatile compound in a research setting.

Core Physicochemical Properties and Molecular Weight

A precise understanding of a compound's physicochemical properties is fundamental to its application in research. The molecular formula for this compound is C₉H₁₀ClNO₂.[3][4][5]

Molecular Weight Calculation

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. Based on the molecular formula C₉H₁₀ClNO₂, the calculation is as follows:

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 108.099 + 10.080 + 35.453 + 14.007 + 31.998 = 199.637 u

For practical laboratory applications, this is typically rounded to 199.63 g/mol .[3][4][5][6]

Summary of Properties

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₂[3][4][5]
Molecular Weight 199.63 g/mol [3][4][5][6]
CAS Number 262429-49-2[1][3]
Appearance Solid, Light brown powder[7]
Melting Point 230-233 °C[3]
Boiling Point (Predicted) 334.7±32.0 °C[3]
Density (Predicted) 1.333±0.06 g/cm³[3]

Molecular Structure and Stereochemistry

The defining feature of this molecule is its chirality, centered at the carbon atom bonded to the amino group. The "(R)" designation specifies the absolute configuration at this stereocenter, which is crucial for its selective interaction with other chiral molecules in biological systems.

Caption: 2D structure of this compound.

Experimental Protocol: Preparation of a Standard Solution

Accurate preparation of solutions is paramount for reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound.

Rationale: The choice of solvent is critical. While solubility data is not always readily available, a common starting point for amino acid derivatives is an aqueous buffer or a polar organic solvent like DMSO, followed by dilution in the aqueous medium of the experiment. This protocol uses DMSO as the initial solvent due to its broad solvating power.

Materials and Equipment
  • This compound (MW: 199.63 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water or appropriate buffer (e.g., PBS)

  • Analytical balance (readable to 0.1 mg)

  • 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes (P1000, P200)

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology
  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 199.63 g/mol × 1000 mg/g = 1.9963 mg

  • Weighing the Compound:

    • Tare the analytical balance with a 1.5 mL microcentrifuge tube.

    • Carefully weigh approximately 2.0 mg of this compound into the tared tube. Record the exact mass. Causality Note: Weighing slightly more than required is common practice to ensure enough material is available for accurate solubilization.

  • Solubilization:

    • Based on the actual mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 199.63 ( g/mol )] × [1 / 10 (mmol/L)] × 1,000,000 (µL/L)

    • Example: If you weighed 2.10 mg, the required DMSO volume is: (2.10 / 199.63) × (1/10) × 1,000,000 ≈ 1052 µL.

    • Add the calculated volume of DMSO to the tube.

  • Dissolution:

    • Cap the tube securely and vortex for 30-60 seconds to facilitate dissolution.

    • If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Causality Note: Sonication uses ultrasonic waves to break apart solute aggregates, enhancing dissolution without significant heating that could degrade the compound.

  • Storage:

    • Once fully dissolved, the stock solution should be stored at -20°C or -80°C to prevent degradation. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

G cluster_prep Preparation cluster_sol Solubilization cluster_store Storage A Calculate Mass for 10 mM Solution B Weigh Compound on Analytical Balance A->B C Add Calculated Volume of DMSO B->C D Vortex for 60 seconds C->D E Sonicate if Necessary D->E if not dissolved F Aliquot into smaller volumes D->F if dissolved E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a standard stock solution.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. While this compound is not classified under GHS for acute toxicity, it should be handled with the care accorded to all laboratory chemicals.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid exposing skin.[7][8]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust is generated, use a NIOSH/MSHA-approved respirator.[7][9]

Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] After handling, wash hands thoroughly.[8]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[7]

Storage
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]

  • Incompatibilities: Store away from strong oxidizing agents.[7]

References

  • Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 - PubChem. Available at: [Link]

  • (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 - PubChem. Available at: [Link]

  • 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 - PubChem. Available at: [Link]

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A Technical Guide to the Synthetic Pathways of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a crucial chiral building block in the pharmaceutical industry, valued for its role in the synthesis of complex therapeutic agents where specific stereochemistry is paramount for biological activity.[1] This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this enantiomerically pure β-amino acid. We will explore and critically evaluate three major pathways: Asymmetric Hydrogenation, Chiral Resolution of a Racemic Mixture, and Biocatalytic Synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed procedural outlines but also the underlying scientific principles and practical considerations for each method.

Introduction: The Significance of Chiral β-Amino Acids

The precise three-dimensional arrangement of atoms in a molecule can dictate its biological function. In drug development, the chirality of a compound is often a critical determinant of its efficacy and safety. This compound, with its defined 'R' configuration at the β-carbon, serves as a vital intermediate for constructing molecules that interact specifically with chiral biological targets like enzymes and receptors.[1] The presence of the 3-chlorophenyl group also imparts specific electronic properties that can be crucial for the final drug's activity.[1] Consequently, the development of efficient and scalable methods to produce this and other enantiomerically pure β-amino acids is a significant focus of synthetic chemistry.[2][3] This guide will dissect the most prominent and field-proven methodologies for achieving this synthetic goal.

Pathway I: Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation is a powerful and elegant method for establishing a chiral center with high enantiomeric excess (ee). This approach typically involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral transition metal catalyst, most commonly based on rhodium.[4][5][6]

Underlying Principles

The success of this method hinges on the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen to one face of the double bond preferentially. The choice of the chiral ligand coordinated to the metal center is therefore critical in determining the stereochemical outcome of the reaction. Ligands such as BICP and Me-DuPhos have shown high efficacy in the rhodium-catalyzed hydrogenation of β-(acylamino)acrylates, achieving enantiomeric excesses of up to 99.6% for certain substrates.[5]

Experimental Workflow

The general workflow for this pathway can be visualized as a two-step process starting from a β-keto ester.

Asymmetric_Hydrogenation cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation A 3-Chloroacetophenone C Ethyl 3-(3-chlorophenyl)-3-oxopropanoate (β-keto ester) A->C Base (e.g., NaH) B Diethyl carbonate B->C E Ethyl (Z)-3-acetamido-3-(3-chlorophenyl)acrylate C->E D Ammonium Acetate, Ac₂O D->E F Ethyl (Z)-3-acetamido-3-(3-chlorophenyl)acrylate H N-acetyl-(R)-3-amino-3- (3-chlorophenyl)propionic acid ethyl ester F->H G H₂, Chiral Rh Catalyst (e.g., Rh-BICP) G->H J This compound H->J I Hydrolysis (e.g., HCl, H₂O) I->J

Asymmetric Hydrogenation Workflow
Detailed Protocol (Generalized)
  • Synthesis of the β-(Acylamino)acrylate Precursor:

    • React the corresponding β-keto ester (ethyl 3-(3-chlorophenyl)-3-oxopropanoate) with a source of ammonia (e.g., ammonium acetate) and an acylating agent (e.g., acetic anhydride) to form the enamide precursor.[6] The E/Z isomers can often be used as a mixture, although separation may be necessary depending on the catalyst system.[6]

  • Asymmetric Hydrogenation:

    • In a suitable pressure vessel, dissolve the β-(acylamino)acrylate precursor in an appropriate solvent (e.g., toluene).[5]

    • Add the chiral rhodium catalyst (e.g., [Rh(COD)BICP]BF₄) at a specific substrate-to-catalyst ratio.

    • Pressurize the vessel with hydrogen gas to the optimized pressure (e.g., 40 psi for E isomers).[5]

    • Stir the reaction at a controlled temperature until completion, monitored by techniques like TLC or HPLC.

  • Deprotection:

    • After completion, the catalyst is removed, and the solvent is evaporated.

    • The resulting N-acetylated amino ester is then hydrolyzed, typically under acidic conditions (e.g., refluxing with HCl), to yield the final this compound.

Causality and Optimization
  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the enantioselectivity. Toluene is often a good choice for these reactions.[6]

  • Pressure: While higher pressures can increase the reaction rate, they may have a variable effect on enantioselectivity.[6] Optimal pressure needs to be determined for each specific substrate-catalyst system.

  • Catalyst Loading: Lowering the catalyst loading is desirable for industrial applications but may require longer reaction times or higher pressures.

ParameterTypical RangeImpact on Yield & ee
Catalyst Rh-BICP, Rh-Me-DuPhosHigh ee (>95%)
Solvent Toluene, MethanolToluene often gives higher ee
H₂ Pressure 40 - 300 psiAffects rate, can influence ee
Temperature Room Temp. to 50°CHigher temp increases rate

Pathway II: Chiral Resolution of a Racemic Mixture

This classical approach involves the synthesis of a racemic mixture of the target amino acid, followed by separation of the enantiomers. One of the most common methods is through the formation of diastereomeric salts with a chiral resolving agent. Another powerful technique is enzymatic kinetic resolution.

Diastereomeric Salt Formation

This method relies on the principle that enantiomers have identical physical properties, but diastereomers do not. By reacting the racemic amino acid with an enantiomerically pure chiral acid or base (the resolving agent), a pair of diastereomeric salts is formed. These salts have different solubilities and can be separated by fractional crystallization.

Chiral_Resolution A Racemic 3-Amino-3- (3-chlorophenyl)propionic acid C Diastereomeric Salt Mixture ((R,R) and (S,R) salts) A->C B Chiral Resolving Agent (e.g., (R)-Mandelic Acid) B->C D Fractional Crystallization C->D E Isolated (R,R) Salt D->E F Acid/Base Treatment E->F G This compound F->G

Diastereomeric Salt Resolution Workflow
  • Racemate Synthesis: Prepare racemic 3-amino-3-(3-chlorophenyl)propionic acid. A common method is the one-pot reaction of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate.

  • Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., ethanol/water mixture). Add an equimolar amount of a chiral resolving agent (e.g., (R)-mandelic acid or a chiral amine).

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out.

  • Isolation and Liberation: Filter the crystals and wash with a cold solvent. The resolved amino acid is then liberated from the salt by treatment with an acid or base, followed by extraction.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. A common strategy is the enantioselective hydrolysis of a racemic N-acetylated amino acid. An aminoacylase, for instance, will selectively hydrolyze the N-acetyl group of one enantiomer (e.g., the L- or S-enantiomer), leaving the other enantiomer (the D- or R-form) unreacted.[7]

Enzymatic_Resolution A Racemic N-acetyl-3-amino-3- (3-chlorophenyl)propionic acid C Mixture of: (R)-N-acetyl-amino acid and (S)-amino acid A->C B Aminoacylase B->C D Separation (e.g., Extraction, Chromatography) C->D E (R)-N-acetyl-amino acid D->E F Hydrolysis E->F G This compound F->G

Enzymatic Kinetic Resolution Workflow
  • Substrate Preparation: Synthesize racemic 3-amino-3-(3-chlorophenyl)propionic acid and subsequently N-acetylate it using acetic anhydride.[7]

  • Enzymatic Hydrolysis: Dissolve the racemic N-acetylated substrate in a buffered aqueous solution at the optimal pH for the chosen aminoacylase. Add the enzyme (either free or immobilized).

  • Reaction Monitoring: Incubate the reaction at the optimal temperature, monitoring the progress of the hydrolysis (ideally to ~50% conversion) by measuring the amount of free amino acid formed.

  • Separation and Isolation: Once the desired conversion is reached, stop the reaction (e.g., by pH change or heating). Separate the unreacted (R)-N-acetyl-amino acid from the produced (S)-amino acid based on their different chemical properties (e.g., solubility at different pH values).

  • Final Deprotection: Hydrolyze the isolated (R)-N-acetyl-amino acid under acidic conditions to obtain the final product.

MethodAdvantagesDisadvantages
Diastereomeric Salt Formation Well-established, can be cost-effective.Can be labor-intensive, yield is a maximum of 50%.
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions.Maximum 50% yield, requires specific enzymes.

Pathway III: Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful C-C bond-forming reaction that can directly generate chiral β-amino esters with high enantioselectivity.[8][9] This method involves the reaction of an enolate equivalent with an imine in the presence of a chiral catalyst.

Underlying Principles

The key to the enantioselectivity of this reaction is the use of a chiral catalyst, often a bifunctional organocatalyst like a thiourea derivative of a cinchona alkaloid.[10] This catalyst activates the imine through hydrogen bonding and simultaneously directs the approach of the nucleophile to one face of the imine, thereby controlling the stereochemistry of the newly formed chiral center.

Experimental Workflow

Mannich_Reaction A 3-Chlorobenzaldehyde C Imine A->C B Amine Source (e.g., p-anisidine) B->C F Chiral β-Amino Ester C->F D Silyl Ketene Acetal D->F E Chiral Organocatalyst (e.g., Thiourea-based) E->F G Hydrolysis and Deprotection F->G H This compound G->H

Asymmetric Mannich Reaction Workflow
Detailed Protocol (Generalized)
  • Imine Formation (in situ): The imine can be generated in situ from 3-chlorobenzaldehyde and a suitable amine (e.g., N-Boc-amine).

  • Mannich Reaction: In a reaction vessel, combine the aldehyde, amine source, and the chiral organocatalyst in a suitable solvent (e.g., toluene).

  • Nucleophile Addition: Add the silyl ketene acetal (the enolate equivalent) to the reaction mixture at a controlled temperature.

  • Workup and Purification: After the reaction is complete, quench the reaction and purify the resulting chiral β-amino ester by column chromatography.

  • Hydrolysis and Deprotection: The ester and any protecting groups on the nitrogen are removed to yield the final product.

Comparative Analysis and Conclusion

Each of the discussed pathways offers a viable route to this compound, with distinct advantages and disadvantages.

  • Asymmetric Hydrogenation is often the most efficient and atom-economical method, capable of producing high yields and excellent enantioselectivities. However, it requires specialized high-pressure equipment and potentially expensive chiral catalysts.

  • Chiral Resolution is a more traditional and often lower-tech approach. While robust, its theoretical maximum yield is 50%, and it can be labor-intensive. Enzymatic resolution offers a green and highly selective alternative, though it is also limited by the 50% yield.

  • Asymmetric Mannich Reaction provides a direct route to the chiral β-amino acid backbone and can be performed under milder conditions using organocatalysts. The scope and efficiency of this method are continually improving.

The choice of the optimal synthetic pathway will depend on various factors, including the desired scale of production, available equipment, cost of reagents and catalysts, and the required level of enantiomeric purity. For large-scale industrial synthesis, asymmetric hydrogenation is often favored, while for smaller-scale laboratory synthesis, the other methods may be more practical.

References

  • Zhu, G., Chen, Z., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343–5345. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]

  • de la Fuente, V., et al. (2009). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. The Journal of Organic Chemistry, 74(15), 5595-5602. [Link]

  • Li, P., et al. (2017). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 22(10), 1699. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate. ElectronicsAndBooks. [Link]

  • Qiu, L., et al. (2007). Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate. [Link]

  • Singh, A., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2118–2126. [Link]

  • Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters, 12(9), 1904–1907. [Link]

  • Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 12964–12965. [Link]

  • Leconte, Y., et al. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
  • Reddy, P. V., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1283. [Link]

  • Ota, Y., et al. (2005). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid by Enantiomer-Specific Amidohydrolyzing Activity of Microorganisms. Bioscience, Biotechnology, and Biochemistry, 69(11), 2108-2114. [Link]

  • Davis, F. A., & Reddy, R. E. (1999). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 76, 157. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

  • Singh, P. P., & Kumar, D. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 1044-1053. [Link]

  • Forró, E., & Fülöp, F. (2016). Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. ResearchGate. [Link]

  • Liu, R. Y., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition, 55(25), 7209-7212. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Pharmaffiliates. [Link]

  • Chen, S., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16(1), 7218. [Link]

  • Vineyard, B. D., et al. (1983). Resolution of racemic amino acids.

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A Comprehensive Technical Guide to (3R)-3-Amino-3-(3-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (3R)-3-amino-3-(3-chlorophenyl)propanoic acid, a chiral building block of significant interest in pharmaceutical and neuroscience research. We will delve into its precise chemical identity, stereoselective synthesis, physicochemical properties, and critical applications, offering a technical narrative grounded in established scientific principles.

Nomenclature and Structural Elucidation

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest, commonly referred to as (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The definitive IUPAC name for this compound is (3R)-3-amino-3-(3-chlorophenyl)propanoic acid. [1]

This nomenclature encapsulates the key structural features: a propanoic acid backbone, an amino group at the third carbon (the β-position), a 3-chlorophenyl substituent also at the third carbon, and the (R) stereochemical configuration at the chiral center (C3).

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (3R)-3-amino-3-(3-chlorophenyl)propanoic acid
CAS Number 262429-49-2
PubChem CID 737979
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
InChI Key LIDRHPCWOYOBIZ-MRVPVSSYSA-N
SMILES C1=CC(=CC(=C1)Cl)C@@H(CC(=O)O)N

Significance and Applications in Drug Discovery

(3R)-3-amino-3-(3-chlorophenyl)propanoic acid is a valuable chiral building block, primarily utilized in the synthesis of more complex bioactive molecules. Its structural motif is found in various compounds being investigated for therapeutic applications.

  • Pharmaceutical Development : This compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders.[1][2] The specific stereochemistry and the presence of the chlorophenyl group can significantly influence the pharmacological activity and pharmacokinetic properties of the final drug candidate.

  • Neuroscience Research : It is employed in the study of neurotransmitter systems.[1][2] Its structural similarity to endogenous amino acid neurotransmitters allows it to be used as a tool to probe receptor binding sites and to develop potential treatments for conditions such as depression and anxiety.

  • Peptide Synthesis : The Fmoc-protected version of this amino acid is utilized in solid-phase peptide synthesis (SPPS) to create peptides with unnatural amino acid residues. This can lead to peptides with enhanced stability, novel biological activities, and improved therapeutic potential.

  • Biochemical Assays : Due to its ability to mimic natural amino acids, it can be used in biochemical assays to investigate enzyme kinetics and to study protein-ligand interactions.[3]

Asymmetric Synthesis Strategies

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. For (3R)-3-amino-3-(3-chlorophenyl)propanoic acid, several strategies can be employed to ensure the desired stereochemical outcome. A highly effective and commonly utilized method is the catalytic asymmetric Mannich reaction.

Proposed Asymmetric Synthesis via Catalytic Mannich Reaction

This approach involves the reaction of an imine derived from 3-chlorobenzaldehyde with a ketene silyl acetal in the presence of a chiral catalyst.

Diagram 1: Proposed Synthetic Pathway

G cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 3-chlorobenzaldehyde 3-Chlorobenzaldehyde N-Boc-imine N-Boc-imine 3-chlorobenzaldehyde->N-Boc-imine + tert-Butyl carbamate (Lewis acid catalyst) Boc-amine tert-Butyl carbamate Ketene_acetal Ketene silyl acetal Mannich_adduct N-Boc-β-amino ester N-Boc-imine->Mannich_adduct + Ketene silyl acetal (Chiral Catalyst, e.g., Thiourea-based) Final_Product (3R)-3-amino-3-(3-chlorophenyl)propanoic acid Mannich_adduct->Final_Product Hydrolysis (e.g., TFA, HCl)

Caption: Asymmetric synthesis of the target molecule.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for asymmetric Mannich reactions. Researchers should optimize conditions for their specific setup.

Step 1: Formation of the N-Boc-imine

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add tert-butyl carbamate (1.05 eq).

  • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃).

  • Stir the reaction mixture at room temperature for 12-24 hours until imine formation is complete, as monitored by TLC or GC-MS.

  • Remove the solvent under reduced pressure to obtain the crude N-Boc-imine, which can be used in the next step without further purification.

Step 2: Asymmetric Mannich Reaction

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral catalyst (e.g., a thiourea-based catalyst, 0.05-0.1 eq) in the chosen solvent (e.g., toluene).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the N-Boc-imine (1.0 eq) synthesized in the previous step.

  • Slowly add the ketene silyl acetal (1.2 eq) to the reaction mixture.

  • Stir the reaction at the low temperature for the optimized reaction time (typically several hours to a day).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc-protected β-amino ester.

Step 3: Hydrolysis to the Final Product

  • Dissolve the purified N-Boc-protected β-amino ester in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid or 4M HCl in dioxane).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting product can be purified by recrystallization or ion-exchange chromatography to yield (3R)-3-amino-3-(3-chlorophenyl)propanoic acid.

Physicochemical and Spectroscopic Characterization

Precise analytical data is essential for the confirmation of the structure and purity of the synthesized compound. The following table summarizes the expected physicochemical properties and spectroscopic data based on the structure and data from analogous compounds.

Table 2: Physicochemical and Spectroscopic Data

PropertyExpected Value/Description
Appearance White to off-white solid
Melting Point Data not readily available for the pure (R)-enantiomer. The racemic 4-chloro analog melts at 223 °C (dec.).[4]
Optical Rotation A specific rotation value would be determined experimentally for the pure (R)-enantiomer.
¹H NMR Expected chemical shifts (δ, ppm) in D₂O or DMSO-d₆: signals corresponding to the aromatic protons (multiplet, ~7.2-7.5 ppm), the methine proton at C3 (triplet or doublet of doublets, ~4.5-4.8 ppm), and the diastereotopic methylene protons at C2 (two doublets of doublets, ~2.7-3.0 ppm).
¹³C NMR Expected chemical shifts (δ, ppm): signals for the carboxyl carbon (~175 ppm), the aromatic carbons (~125-145 ppm, including the carbon bearing the chlorine atom ~134 ppm), the methine carbon at C3 (~50-55 ppm), and the methylene carbon at C2 (~40-45 ppm).
IR (KBr) Characteristic absorption bands (cm⁻¹) for N-H stretching (amine, ~3300-3000 cm⁻¹), C=O stretching (carboxylic acid, ~1710 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Mass Spec. Expected [M+H]⁺ of 199.04.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling (3R)-3-amino-3-(3-chlorophenyl)propanoic acid.

  • General Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • First Aid Measures :

    • In case of skin contact : Wash off immediately with plenty of soap and water.

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled : Move to fresh air. If breathing is difficult, give oxygen.

    • If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Storage : Store in a tightly closed container in a dry and well-ventilated place.

Diagram 2: Laboratory Safety Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (Read SDS) Don_PPE Don Personal Protective Equipment (PPE) Assess_Hazards->Don_PPE Use_Hood Work in a Fume Hood Don_PPE->Use_Hood Avoid_Contact Avoid Skin/Eye Contact and Inhalation Use_Hood->Avoid_Contact Clean_Spills Clean Spills Promptly Avoid_Contact->Clean_Spills Dispose_Waste Dispose of Waste According to Regulations Clean_Spills->Dispose_Waste

Caption: Recommended laboratory safety workflow.

Conclusion

(3R)-3-amino-3-(3-chlorophenyl)propanoic acid is a chiral molecule of significant utility in the fields of medicinal chemistry and neuroscience. Its stereochemically defined structure makes it a valuable asset for the synthesis of enantiomerically pure drug candidates. The asymmetric synthesis of this compound can be reliably achieved through established methods such as the catalytic asymmetric Mannich reaction. Adherence to proper laboratory safety protocols is essential when working with this and any other chemical reagent. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

References

  • PubChem. (3R)-3-amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

  • Jacobsen, E. N., & Sigman, M. S. (2000). Asymmetric Addition of Silyl Ketene Acetals to Aldimines Catalyzed by a Chiral Thiourea Derivative. Journal of the American Chemical Society, 122(28), 6518–6519.
  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(4), 1069–1094.

Sources

Mastering Solubility: A Technical Guide for the Characterization of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

Understanding the Molecule: Physicochemical Context

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a chiral β-amino acid. Its structure, featuring a phenyl ring substituted with a chlorine atom, an amino group, and a carboxylic acid group, dictates its solubility behavior.

Key Structural Features Influencing Solubility:

  • Ionizable Groups: The presence of both a basic amino group and an acidic carboxylic acid group means the molecule's overall charge and, consequently, its solubility are highly dependent on the pH of the surrounding medium.[5][6]

  • Aromatic Ring: The chlorophenyl group contributes to the molecule's hydrophobicity, which can limit its solubility in aqueous solutions.[7]

  • Chirality: While the (R)-enantiomer is specified, it is important to note that different solid-state forms (polymorphs) of a chiral molecule can exhibit different solubilities.[5][8]

A thorough understanding of these features is paramount for designing meaningful solubility studies.

The Two Pillars of Solubility Measurement: Kinetic vs. Thermodynamic

In the realm of pharmaceutical research, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[3][5]

  • Kinetic Solubility: This is a high-throughput screening method often employed in the early stages of drug discovery.[1][2][4] It measures the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[1][3][9] This method is rapid but can often overestimate the true solubility because it can lead to the formation of supersaturated solutions.[5]

  • Thermodynamic Solubility: This is considered the "gold standard" and represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[3][8][10] It is a more time- and resource-intensive measurement, typically reserved for lead optimization and pre-formulation stages.[1][10]

The choice between these methods depends on the stage of drug development and the specific question being addressed.

Experimental Design: Protocols for Solubility Determination

This section provides detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.

High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment and is amenable to automation.

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. The point of precipitation is detected, often by nephelometry (light scattering) or UV absorbance after filtration.[1][2][11]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4][11]

  • Plate Preparation: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations. Also, include wells with only DMSO as a negative control.

  • Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <2%) to minimize its co-solvent effect.[9]

  • Incubation: Seal the plate and incubate with agitation for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).[1][11]

  • Detection & Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.[1][11]

    • UV Spectroscopy: Filter the contents of each well through a filter plate to remove any precipitate.[1][9] Measure the UV absorbance of the filtrate at the compound's λmax and calculate the concentration using a pre-established calibration curve.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is crucial for later-stage development.

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[3][12]

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to several vials. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent or buffer to each vial. For biopharmaceutical classification, it is recommended to determine solubility in aqueous media over a pH range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8 buffers).[12]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for an extended period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[8][12]

  • Sampling and Analysis: At various time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.

  • Phase Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration through a syringe filter that does not adsorb the compound.

  • Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration does not significantly change between successive time points.[12] The final, stable concentration is the thermodynamic solubility.

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be presented in a tabular format.

Table 1: Kinetic Solubility of this compound

Buffer System (pH) Temperature (°C) Kinetic Solubility (µg/mL) Kinetic Solubility (µM)
PBS (7.4) 25 [Insert experimental value] [Insert experimental value]
Acetate Buffer (4.5) 25 [Insert experimental value] [Insert experimental value]

| HCl Buffer (1.2) | 25 | [Insert experimental value] | [Insert experimental value] |

Table 2: Thermodynamic Solubility of this compound

Buffer System (pH) Temperature (°C) Thermodynamic Solubility (µg/mL) Thermodynamic Solubility (µM)
pH 1.2 Buffer 37 [Insert experimental value] [Insert experimental value]
pH 4.5 Buffer 37 [Insert experimental value] [Insert experimental value]

| pH 6.8 Buffer | 37 | [Insert experimental value] | [Insert experimental value] |

Interpreting the Results:

  • pH-Solubility Profile: Due to its amphoteric nature, the solubility of this compound is expected to be lowest near its isoelectric point and increase at both lower and higher pH values as the amino and carboxylic acid groups become fully protonated and deprotonated, respectively.[6][13]

  • Kinetic vs. Thermodynamic: A significant difference between the kinetic and thermodynamic solubility values can indicate a high propensity for the compound to form supersaturated solutions, which has important implications for formulation design and in vivo dissolution.[5]

Conclusion: A Pathway to Informed Drug Development

While this guide does not provide pre-existing solubility data for this compound, it presents a robust framework for its determination and interpretation. By diligently applying the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable solubility data. This essential information will guide critical decisions in lead optimization, pre-formulation, and formulation development, ultimately paving the way for the successful advancement of promising drug candidates.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

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(R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, also known as Arbaclofen or R-Baclofen, is the pharmacologically active R-enantiomer of the racemic drug Baclofen.[1][2] It functions as a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor, the primary metabotropic receptor for GABA, the brain's main inhibitory neurotransmitter.[1] By activating GABA-B receptors, Arbaclofen modulates key neurotransmitter systems and cellular processes, leading to a reduction in neuronal excitability. This guide provides an in-depth exploration of its molecular mechanism of action, the downstream signaling cascades it initiates, and the established experimental protocols for its characterization.

Pharmacological Profile

  • Compound: this compound

  • Synonyms: Arbaclofen, R-Baclofen, STX209[1][3]

  • Chemical Formula: C₁₀H₁₂ClNO₂[4]

  • Mechanism of Action: Selective GABA-B Receptor Agonist[3][5]

  • Therapeutic Potential: Investigated for spasticity in multiple sclerosis, autism spectrum disorder, and Fragile X syndrome.[4]

Core Mechanism of Action: GABA-B Receptor Agonism

The primary molecular target of Arbaclofen is the GABA-B receptor, a Class C G-protein coupled receptor (GPCR).[6] Understanding its mechanism requires a detailed look at the receptor's structure and function.

GABA-B Receptor Structure and Activation

The functional GABA-B receptor is an obligate heterodimer, meaning it is composed of two distinct subunits: GABA-B1 and GABA-B2.[6][7] Each subunit possesses a large extracellular "Venus Flytrap" domain (VFT), a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[6][8]

  • Ligand Binding: The orthosteric binding site for GABA and agonists like Arbaclofen is located within the VFT of the GABA-B1 subunit.[8][9] The S-enantiomer of Baclofen is significantly less potent, with some studies suggesting the R-enantiomer is 100–1000 times more potent.[2][10]

  • Conformational Change: Agonist binding to the GABA-B1 VFT induces a conformational change, causing the VFT to close. This movement is transmitted to the 7TM domains of both GABA-B1 and GABA-B2 subunits.[8][11]

  • G-Protein Coupling: The intracellular loops of the GABA-B2 subunit are responsible for coupling to and activating pertussis toxin-sensitive inhibitory G-proteins of the Gαi/o family.[7] This activation is the critical step that initiates downstream signaling.[12]

Downstream Signaling Pathways

Upon activation by Arbaclofen, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate several downstream effector systems to produce a net inhibitory effect on the neuron.[7][12]

Key Downstream Effects:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This reduction in cAMP dampens the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

  • Modulation of Ion Channels (via Gβγ subunit):

    • Activation of K+ Channels: The Gβγ subunit binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[7][8] This activation causes an efflux of K+ ions from the neuron, leading to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential.[12][13]

    • Inhibition of Ca2+ Channels: The Gβγ subunit directly inhibits presynaptic voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1).[7] This is a crucial mechanism for reducing neurotransmitter release.

The following diagram illustrates the signaling cascade initiated by Arbaclofen binding.

GABAB_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Arbaclofen_pre Arbaclofen GABABR_pre GABA-B Receptor (GABAB1/GABAB2) Arbaclofen_pre->GABABR_pre Binds to GABAB1 G_protein_pre Gαi/o-Gβγ GABABR_pre->G_protein_pre Activates VGCC Voltage-Gated Ca²⁺ Channel G_protein_pre->VGCC Gβγ inhibits Vesicle Vesicle VGCC->Vesicle Ca²⁺ influx blocked Glutamate Glutamate Vesicle->Glutamate Release Inhibited Arbaclofen_post Arbaclofen GABABR_post GABA-B Receptor (GABAB1/GABAB2) Arbaclofen_post->GABABR_post Binds G_protein_post Gαi/o-Gβγ GABABR_post->G_protein_post Activates AC Adenylyl Cyclase G_protein_post->AC Gαi/o inhibits GIRK GIRK K⁺ Channel G_protein_post->GIRK Gβγ activates cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC K_out K⁺ Efflux GIRK->K_out Hyperpolarization Hyperpolarization (Inhibition) K_out->Hyperpolarization

Caption: Arbaclofen's dual mechanism at presynaptic and postsynaptic sites.

Pharmacodynamic Effects

The molecular actions of Arbaclofen translate into significant physiological effects, primarily centered on reducing neuronal excitability and synaptic transmission.

  • Presynaptic Inhibition: By inhibiting presynaptic calcium channels, Arbaclofen reduces the release of various neurotransmitters, most notably the excitatory neurotransmitter glutamate.[1][3][14] This is a key mechanism behind its antispastic and neuromodulatory effects. It can also act on autoreceptors to reduce the release of GABA itself.[15]

  • Postsynaptic Inhibition: By activating postsynaptic GIRK channels, Arbaclofen causes hyperpolarization, which dampens the neuron's response to excitatory inputs.[12][14] This contributes to its overall calming effect on overactive neural circuits.[3]

Experimental Characterization & Protocols

The affinity, potency, and efficacy of this compound at the GABA-B receptor are determined through a series of standard in vitro assays.

Radioligand Binding Assay (Competition)

This assay measures the affinity of Arbaclofen for the GABA-B receptor by assessing its ability to displace a known radioactively labeled ligand.

Protocol: [³H]-Baclofen Competition Binding Assay

  • Tissue Preparation: Prepare crude synaptic membranes from rat whole brain tissue.[16]

  • Incubation: Incubate the membranes with a fixed concentration of [³H]-Baclofen and varying concentrations of unlabeled Arbaclofen. The incubation buffer should contain a physiological concentration of a divalent cation like Ca²⁺ or Mg²⁺, which is required for binding.[16]

  • Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Arbaclofen. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of Arbaclofen that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional activation of the G-protein coupled to the GABA-B receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing GABA-B receptors (e.g., CHO-K1 cells) or from brain tissue.

  • Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.

  • Incubation: Add membranes to the assay buffer along with varying concentrations of Arbaclofen. Initiate the reaction by adding [³⁵S]GTPγS.

  • Termination & Separation: After incubation, terminate the reaction by rapid filtration, separating the membrane-bound [³⁵S]GTPγS.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding (above basal) against the log concentration of Arbaclofen. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal effect).

Quantitative Data Summary

The stereoselectivity of the GABA-B receptor is evident in the binding affinities of Baclofen's enantiomers.

CompoundAssayPreparationIC₅₀ / KiReference
(R)-Baclofen [³H]-Baclofen DisplacementCat CerebellumIC₅₀ = 15 nM[10]
(S)-Baclofen [³H]-Baclofen DisplacementCat CerebellumIC₅₀ = 1.77 µM[10]
(-)-Baclofen [³H]-Baclofen DisplacementRat Brain MembranesIC₅₀ = 0.04 µM[16]
(+)-Baclofen [³H]-Baclofen DisplacementRat Brain MembranesIC₅₀ = 33 µM[16]
Racemic Baclofen Radioligand Binding-Ki = 6 µM[11]

Note: (R)-Baclofen is equivalent to (-)-Baclofen.

Conclusion

This compound (Arbaclofen) exerts its pharmacological effects through potent and selective agonism at the GABA-B receptor. Its mechanism involves the activation of inhibitory Gαi/o proteins, leading to the suppression of adenylyl cyclase and the modulation of key ion channels. This results in both presynaptic inhibition of neurotransmitter release, particularly glutamate, and postsynaptic hyperpolarization. This dual inhibitory action underlies its therapeutic potential in conditions characterized by neuronal hyperexcitability. The significant stereoselectivity of the GABA-B receptor, favoring the R-enantiomer, highlights the importance of chiral chemistry in drug design and development.

References

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(R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid: A Technical Guide to its Biological Activity at the GABA-B Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, a chiral β-amino acid derivative with significant potential in neuroscience and pharmacology. While direct quantitative data for this specific isomer is limited in publicly available literature, this document synthesizes information from structurally related compounds, particularly its 4-chloro isomer, and the broader understanding of GABA-B receptor pharmacology to infer its likely mechanism of action and biological profile. We delve into its role as a chiral building block, its anticipated interaction with the GABA-B receptor, and provide detailed, field-proven experimental protocols for its characterization. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate this and similar compounds.

Introduction: The Significance of Chirality and Structure

This compound is a non-proteinogenic β-amino acid distinguished by two key structural features: the (R)-enantiomeric configuration at the chiral center and the presence of a chlorine atom at the meta-position of the phenyl ring. In the realm of pharmacology, such stereochemical and electronic distinctions are paramount, as biological systems, particularly receptors and enzymes, are inherently chiral.[1] The specific spatial arrangement of functional groups dictates molecular recognition and subsequent biological response.

The (R)-configuration of this compound is of particular interest due to the stereospecificity of many neurological targets.[1] Furthermore, the 3-chlorophenyl moiety influences the molecule's lipophilicity and electronic properties, which can significantly impact its pharmacokinetic and pharmacodynamic profile, including its ability to cross the blood-brain barrier and its binding affinity for target receptors.[1] This compound serves as a valuable chiral building block in the synthesis of more complex, enantiomerically pure pharmaceutical agents, particularly those targeting the central nervous system.[2][3][4]

Postulated Biological Target: The GABA-B Receptor

The structural similarity of this compound to known GABA-B receptor ligands, most notably the muscle relaxant baclofen [β-(4-chlorophenyl)-GABA], strongly suggests that its primary biological target is the GABA-B receptor. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.

While direct experimental evidence for the 3-chloro isomer is scarce, a study on the closely related 3-amino-3-(4-chlorophenyl)propanoic acid identified it as a weak specific antagonist of the GABA-B receptor , with a pA2 value of 3.5.[5][6] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. This finding for the 4-chloro isomer provides a strong, albeit indirect, basis for postulating a similar, likely antagonistic, activity for the 3-chloro isomer at the GABA-B receptor.

The GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a signaling cascade that ultimately leads to neuronal inhibition. The following diagram illustrates the canonical GABA-B receptor signaling pathway.

GABA-B Receptor Signaling Pathway GABA-B Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GABA-B Agonist (e.g., Baclofen) GABAB_R GABA-B Receptor (Heterodimer) Agonist->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP ATP PKA Protein Kinase A cAMP->PKA Decreased activation K_ion K+ GIRK->K_ion Efflux of Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release K_ion->Hyperpolarization Ca_ion Ca2+ Ca_channel->Ca_ion Influx of Ca_ion->Hyperpolarization

Caption: Canonical GABA-B receptor signaling cascade.

An antagonist, such as the postulated role of this compound, would bind to the GABA-B receptor and block the binding of agonists like GABA or baclofen, thereby preventing the initiation of this inhibitory signaling cascade.

Structure-Activity Relationships of Baclofen Analogs

The biological activity of baclofen and its analogs is highly dependent on their chemical structure. Studies on various derivatives have revealed key structural features that govern their affinity and efficacy at the GABA-B receptor.[7][8] The phenyl, amino, and carboxyl groups are all considered crucial for receptor interaction.[8] Substitution on the phenyl ring, as seen with the chloro-group in baclofen and the compound of interest, significantly influences potency. While a comprehensive structure-activity relationship for 3-substituted phenyl analogs is not extensively documented, the existing data for 4-substituted analogs provides a valuable framework for understanding these interactions.

CompoundSubstitutionReported Activity at GABA-B Receptor
Baclofen4-chlorophenylAgonist
3-Amino-3-(4-chlorophenyl)propanoic acid4-chlorophenylWeak Antagonist (pA2 = 3.5)[5][6]
This compound 3-chlorophenyl Postulated Antagonist

Experimental Protocols for Characterizing Biological Activity

To definitively determine the biological activity of this compound, a series of in vitro assays are required. The following protocols are standard in the field for characterizing ligands of the GABA-B receptor.

Radioligand Binding Assays

These assays directly measure the affinity of the test compound for the GABA-B receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Protocol: [3H]-GABA or [3H]-Baclofen Competition Binding Assay

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the pellet by resuspension and centrifugation.

    • Resuspend the final membrane pellet in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A fixed concentration of radioligand ([3H]-GABA or [3H]-Baclofen).

      • Increasing concentrations of the test compound, this compound, or a known competitor for standard curve generation.

      • For non-specific binding determination, add a high concentration of unlabeled GABA or baclofen.

      • Membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Radioligand, Competitor, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays measure the downstream consequences of receptor activation or inhibition, providing information on the efficacy of the test compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at the GABA-B receptor.

Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor.

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer containing GDP.

      • For agonist testing: Increasing concentrations of the test compound.

      • For antagonist testing: A fixed concentration of a known GABA-B agonist (e.g., baclofen) and increasing concentrations of the test compound.

      • Membrane preparation.

      • [35S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [35S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • For agonist activity, plot [35S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50.

    • For antagonist activity, plot the inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the test compound concentration to determine the IC50.

Protocol: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of GABA-B receptor activation.

  • Cell Culture: Use a cell line stably expressing the GABA-B receptor (e.g., CHO or HEK293 cells).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • For agonist testing: Add increasing concentrations of the test compound.

    • For antagonist testing: Add a fixed concentration of a known GABA-B agonist and increasing concentrations of the test compound.

    • Incubate for a defined period.

  • Detection:

    • Lyse the cells.

    • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation.

    • For agonist activity, plot the percentage of inhibition against the logarithm of the test compound concentration to determine the EC50.

    • For antagonist activity, plot the reversal of agonist-induced inhibition against the logarithm of the test compound concentration to determine the IC50.

Potential Therapeutic Applications

Given the postulated role of this compound as a GABA-B receptor antagonist, it may have therapeutic potential in conditions where there is an excess of GABAergic inhibitory tone or where enhancing neuronal excitability is desired. Potential areas of investigation include:

  • Cognitive Enhancement: GABA-B receptor antagonists have been explored for their potential to improve learning and memory.

  • Depression: Some studies suggest that GABA-B receptor antagonists may possess antidepressant-like properties.[9][10]

  • Absence Seizures: Antagonism of GABA-B receptors has been shown to be effective in certain models of absence epilepsy.

Conclusion

References

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An In-Depth Technical Guide to (R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-3-amino-3-(3-chloro-phenyl)-propionic acid and its derivatives for researchers, scientists, and drug development professionals. Delving into their synthesis, mechanism of action as GABA B receptor agonists, and potential therapeutic applications, this document aims to be a valuable resource for advancing research in this promising area of medicinal chemistry.

Introduction: The Significance of Chiral β-Phenyl-γ-aminobutyric Acid Analogs

This compound belongs to the class of β-substituted γ-aminobutyric acid (GABA) derivatives, a group of compounds with significant pharmacological interest due to their interaction with the central nervous system. The presence of a chiral center at the β-position is crucial, as the biological activity of these derivatives is often stereospecific.[1] The (R)-enantiomer of many β-phenyl-GABA analogs, such as baclofen and phenibut, has been shown to be the more active isomer at the GABA B receptor.[1]

The introduction of a chloro substituent on the phenyl ring at the meta-position influences the electronic properties and lipophilicity of the molecule, potentially impacting its binding affinity, selectivity, and pharmacokinetic profile.[2] This makes this compound a valuable scaffold for the development of novel therapeutic agents targeting the GABAergic system. These derivatives hold promise for treating a range of neurological and psychiatric disorders, including spasticity, anxiety, and neuropathic pain.[3][4]

Enantioselective Synthesis and Chemical Properties

The synthesis of enantiomerically pure β-amino acids is a critical step in the development of chiral drugs. Several strategies have been developed for the asymmetric synthesis of β-aryl-γ-aminobutyric acid derivatives. These methods are essential for obtaining the desired (R)-enantiomer of 3-amino-3-(3-chloro-phenyl)-propionic acid, avoiding the need for chiral resolution of a racemic mixture.

Key Synthetic Strategies

Common approaches to the enantioselective synthesis of β-amino acids include:

  • Asymmetric Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a powerful method. Chiral catalysts or auxiliaries are employed to control the stereochemistry of the newly formed chiral center.[1]

  • Asymmetric Hydrogenation: The hydrogenation of enamines or β-aminoacrylates using chiral metal catalysts can provide access to enantiomerically enriched β-amino acids.

  • Resolution of Racemic Mixtures: While less efficient than asymmetric synthesis, classical resolution using chiral resolving agents or enzymatic resolution can be employed to separate the enantiomers of a racemic mixture of 3-amino-3-(3-chloro-phenyl)-propionic acid.[5]

General Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance White to off-white solid
Chirality (R)-enantiomer

Mechanism of Action: Targeting the GABA B Receptor

The primary pharmacological target of this compound and its derivatives is the GABA B receptor, a metabotropic G-protein coupled receptor (GPCR).[3]

GABA B Receptor Signaling Pathway

Activation of the GABA B receptor by an agonist like this compound initiates a signaling cascade that leads to neuronal inhibition. The GABA B receptor is a heterodimer composed of GABA B1 and GABA B2 subunits.[6] Ligand binding to the GABA B1 subunit induces a conformational change that activates the G-protein associated with the GABA B2 subunit. This leads to:

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

  • Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is necessary for neurotransmitter release.

The net effect of these actions is a reduction in neuronal excitability and the inhibition of neurotransmitter release, which underlies the therapeutic effects of GABA B receptor agonists.

GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK K+ Channel K_ion K+ K_channel->K_ion Efflux Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Agonist (R)-3-Amino-3-(3-chloro-phenyl) -propionic acid Derivative Agonist->GABAB_R Binds G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC Inhibition Neuronal Inhibition K_ion->Inhibition Hyperpolarization Ca_ion->Inhibition Reduced Neurotransmitter Release

Caption: GABA B Receptor Signaling Pathway.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of this compound are being investigated for a variety of therapeutic applications, largely based on the established clinical uses of the structurally related drugs baclofen and phenibut.

Potential Therapeutic Indications
  • Spasticity: As potent muscle relaxants, these compounds have the potential to treat spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[4]

  • Anxiety Disorders: The anxiolytic effects of GABA B receptor agonists make these derivatives promising candidates for the treatment of generalized anxiety disorder and other anxiety-related conditions.[3]

  • Neuropathic Pain: By inhibiting the release of excitatory neurotransmitters, these compounds may be effective in managing chronic pain states.

  • Substance Use Disorders: There is growing interest in the use of GABA B agonists to reduce cravings and withdrawal symptoms associated with alcohol and other substance use disorders.[3]

Structure-Activity Relationships (SAR)

The pharmacological activity of β-phenyl-GABA derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Stereochemistry: The (R)-enantiomer is generally more potent at the GABA B receptor.[1]

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring significantly impact affinity and efficacy. A chloro group at the para-position (as in baclofen) is known to be favorable. The meta-chloro substitution in the topic compound is an interesting variation that warrants further investigation.[7]

  • Modifications to the Amino and Carboxylic Acid Groups: Alterations to these functional groups can influence potency, selectivity, and pharmacokinetic properties.[8]

Quantitative Pharmacological Data

CompoundReceptor Binding Affinity (Ki)Functional Potency (EC50)Reference
(R)-Phenibut92 µM-[8][9]
Racemic Phenibut177 µM1362 µM[8][10][11]
F-Phenibut-23.3 µM[10][11]
Racemic Baclofen6 µM6.0 µM[8][10][11]
(-)-Baclofen0.04 µM (IC50)-[12]

Experimental Protocols

This section provides a general framework for the synthesis and analysis of this compound. These protocols are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.

Enantioselective Synthesis via Asymmetric Michael Addition

This protocol is adapted from established methods for the synthesis of β-aryl-GABA analogs.

Workflow for Enantioselective Synthesis

Synthesis_Workflow Start 3-Chlorocinnamic Acid Ester Step1 Asymmetric Michael Addition (Chiral Amine, Catalyst) Start->Step1 Intermediate1 Chiral β-Amino Ester Step1->Intermediate1 Step2 Hydrolysis (e.g., LiOH, H2O/THF) Intermediate1->Step2 Product (R)-3-Amino-3-(3-chloro-phenyl) -propionic Acid Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification Analysis Characterization (NMR, MS, Chiral HPLC) Purification->Analysis

Caption: Workflow for the enantioselective synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-chlorocinnamic acid ester and a chiral amine (e.g., (R)-N-benzyl-α-methylbenzylamine) in a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Catalyst Addition: Add the appropriate chiral catalyst (e.g., a chiral Lewis acid or organocatalyst) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (this may range from -78 °C to room temperature depending on the specific catalyst and reactants) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the resulting chiral β-amino ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified β-amino ester in a mixture of a suitable solvent (e.g., THF) and water. Add a base (e.g., lithium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Isolation of Final Product: Acidify the reaction mixture to a pH of approximately 5-6 with a suitable acid (e.g., 1 M HCl). The product may precipitate out of solution. If not, extract the product into an organic solvent. Remove the solvent under reduced pressure to yield the crude this compound.

  • Final Purification: Purify the final product by recrystallization from a suitable solvent system or by preparative HPLC.

Analytical Characterization

Workflow for Analytical Characterization

Analysis_Workflow Sample Purified (R)-3-Amino-3-(3-chloro-phenyl) -propionic Acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC Chiral HPLC Sample->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis

Caption: Workflow for the analytical characterization of the target compound.

Step-by-Step Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound. Expected signals should correspond to the aromatic protons of the 3-chlorophenyl ring, the methine proton at the chiral center, and the methylene protons of the propionic acid backbone.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the compound. The expected [M+H]⁺ ion should be observed.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Select a suitable chiral stationary phase (CSP), such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T).[13]

    • Develop an isocratic or gradient mobile phase, typically consisting of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer.

    • Dissolve the sample in the mobile phase and inject it into the HPLC system.

    • The enantiomeric excess (% ee) of the synthesized (R)-enantiomer can be determined by comparing the peak areas of the two enantiomers.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with the potential to modulate the GABA B receptor for therapeutic benefit. The synthetic strategies outlined in this guide provide a foundation for the preparation of these molecules in an enantiomerically pure form, which is critical for their pharmacological evaluation.

Future research in this area should focus on:

  • Synthesis and SAR studies of a broader range of derivatives: Exploring different substitution patterns on the phenyl ring and modifications to the amino acid backbone will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In-depth pharmacological characterization: Detailed in vitro and in vivo studies are needed to fully elucidate the pharmacological profile of these compounds, including their binding affinities, functional activities at the GABA B receptor, and off-target effects.

  • Evaluation in preclinical models of disease: Promising candidates should be advanced into relevant animal models of spasticity, anxiety, and other neurological disorders to assess their therapeutic efficacy.

By leveraging the knowledge of existing GABA B receptor agonists and employing rational drug design principles, the development of novel and improved therapeutics based on the this compound scaffold is a highly attainable goal.

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A Technical Guide to the Enantiomeric Purity of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-3-(3-chlorophenyl)-propionic acid is a critical chiral building block in modern pharmaceutical development, serving as a precursor for a variety of bioactive molecules.[1][2][3] Its stereochemical integrity is paramount, as the biological activity and safety of the final active pharmaceutical ingredient (API) are often enantiomer-dependent. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and validating the enantiomeric purity of this key intermediate. The guide delves into the synthetic origins of potential enantiomeric impurities, offers a detailed exploration of analytical methodologies with a primary focus on chiral High-Performance Liquid Chromatography (HPLC), and outlines the rigorous validation process as mandated by current regulatory standards.

Introduction: The Significance of Enantiomeric Purity

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets.[1] For chiral molecules like (R)-3-Amino-3-(3-chlorophenyl)-propionic acid, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, elicit toxic side effects. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate strict control over the enantiomeric composition of chiral drugs and their intermediates.

This guide will provide the scientific rationale and practical steps for ensuring the enantiomeric purity of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid, a cornerstone of quality control in the pharmaceutical industry.

Synthetic Pathways and Potential Impurities

A robust analytical method for enantiomeric purity must consider the potential for impurities arising from the synthetic route. The synthesis of 3-amino-3-arylpropionic acids can be achieved through various methods, including one-pot syntheses from aromatic aldehydes.[4]

Potential Sources of Enantiomeric Impurity:

  • Incomplete Resolution: If the synthesis is racemic, the subsequent resolution step to isolate the (R)-enantiomer may be incomplete, leaving residual (S)-enantiomer.

  • Racemization during Synthesis or Work-up: Certain reaction conditions, such as harsh pH or elevated temperatures, can lead to racemization at the stereocenter.[5]

  • Chiral Catalyst Inefficiency: In asymmetric syntheses, a non-optimal chiral catalyst or reaction conditions can result in the formation of the undesired (S)-enantiomer.

Beyond the enantiomeric impurity, other process-related impurities such as starting materials, by-products, and residual solvents should also be considered during method development to ensure the selectivity of the analytical procedure.[6][7]

Analytical Methodologies for Enantiomeric Purity Determination

Several analytical techniques can be employed to determine the enantiomeric excess (e.e.) of chiral compounds. The choice of method depends on factors such as the analyte's properties, required sensitivity, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility.[8] The direct separation of enantiomers is achieved using a chiral stationary phase (CSP).

CSPs are designed with a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs are particularly effective.

Based on the analysis of structurally similar β-amino acids, the following method provides a robust starting point for the enantiomeric purity determination of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid.

ParameterRecommended ConditionRationale
Column Astec CHIROBIOTIC® T, 5 µm, 4.6 x 250 mmThis teicoplanin-based CSP is well-suited for the separation of underivatized amino acids due to its ionic groups and compatibility with aqueous-organic mobile phases.
Mobile Phase Isocratic: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v)A simple, LC-MS compatible mobile phase. The organic modifier concentration significantly influences enantioselectivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25°CTemperature can affect enantioselectivity; starting at ambient temperature is recommended.
Detection UV at 220 nm and 254 nmThe phenyl ring provides UV absorbance. Monitoring at multiple wavelengths can aid in peak identification and purity assessment.
Injection Volume 10 µLA standard injection volume to avoid column overload.
Sample Preparation Dissolve in mobile phase or a compatible solvent (e.g., Methanol/Water)Ensures compatibility with the mobile phase and good peak shape.

The following workflow illustrates a systematic approach to optimizing the chiral HPLC separation.

HPLC_Method_Development start Define Analytical Target Profile (ATP) racemic Inject Racemic Standard start->racemic eval_resolution Evaluate Resolution (Rs) racemic->eval_resolution optimize_mp Optimize Mobile Phase (Organic Modifier %, Additives) eval_resolution->optimize_mp Rs < 1.5 final_method Final Validated Method eval_resolution->final_method Rs >= 1.5 optimize_mp->racemic optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_temp->racemic optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->racemic

Caption: Workflow for Chiral HPLC Method Development.

Alternative and Orthogonal Techniques

While chiral HPLC is the primary method, orthogonal techniques can be valuable for confirmation and in specific situations.

For volatile or derivatizable compounds, chiral GC offers high efficiency and sensitivity.[9][10] (R)-3-Amino-3-(3-chlorophenyl)-propionic acid would require derivatization to increase its volatility, for example, by esterification of the carboxylic acid and acylation of the amino group.[10]

NMR spectroscopy using chiral solvating agents (CSAs) can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[11][12] The CSA forms diastereomeric complexes with the enantiomers, leading to distinct chemical shifts in the NMR spectrum.[13] The ratio of the integrals of these distinct signals corresponds to the enantiomeric ratio.

Method Validation According to ICH Q2(R2) Guidelines

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The ICH Q2(R2) guideline provides a comprehensive framework for analytical procedure validation.[14][15][16]

Validation Parameters

The following parameters must be evaluated for an enantiomeric purity method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-ion, impurities, and degradation products. This is demonstrated by achieving baseline resolution between the enantiomers and from any other peaks.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably detected and quantified, respectively.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For enantiomeric purity, this should typically cover from the LOQ to 120% of the specification limit for the undesired enantiomer.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the (R)-enantiomer with known amounts of the (S)-enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate).

System Suitability

System suitability tests are an integral part of the analytical procedure. They are performed before running the samples to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Resolution (Rs) between (R) and (S) enantiomers ≥ 1.5
Tailing Factor (T) for the (R)-enantiomer peak ≤ 2.0
Relative Standard Deviation (RSD) for replicate injections of the (R)-enantiomer peak area ≤ 2.0%

Conclusion

Ensuring the enantiomeric purity of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid is a critical step in the development of safe and effective pharmaceuticals. This guide has provided a comprehensive overview of the key considerations, from understanding the synthetic origins of impurities to the development and validation of robust analytical methods. A well-developed and validated chiral HPLC method, as outlined herein, provides the necessary confidence in the stereochemical integrity of this vital building block. The principles and procedures described are grounded in scientific expertise and aligned with global regulatory expectations, empowering researchers and drug developers to maintain the highest standards of quality in their work.

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A Researcher's Guide to Sourcing and Verifying (R)-3-Amino-3-(3-chlorophenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, chemists, and drug development professionals who utilize (R)-3-Amino-3-(3-chlorophenyl)-propionic acid as a critical building block in their synthetic endeavors. The guide provides a comprehensive overview of commercial suppliers, essential quality control criteria, and detailed analytical procedures for in-house verification, ensuring the integrity and success of your research.

Part 1: The Strategic Importance of (R)-3-Amino-3-(3-chlorophenyl)-propionic Acid

(R)-3-Amino-3-(3-chlorophenyl)-propionic acid (CAS No: 262429-49-2) is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its structural uniqueness, characterized by a chiral center at the β-carbon and a 3-chlorophenyl substituent, makes it a valuable synthon for creating complex molecules with precise three-dimensional arrangements.

The chirality of this molecule is of paramount importance. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit stereospecific interactions. Consequently, the use of enantiomerically pure compounds like the (R)-isomer is crucial for developing selective therapeutics, where one enantiomer may possess the desired pharmacological activity while the other could be inactive or even induce undesirable side effects.[1] Its applications span from the synthesis of novel therapeutic agents targeting neurological disorders to its use in biochemical assays for studying enzyme mechanisms and protein interactions.[2][3][4] The 3-chlorophenyl group also plays a key role, influencing the molecule's electronic properties and its potential binding interactions with biological targets.[1]

Part 2: Navigating the Commercial Supplier Landscape

Sourcing high-quality (R)-3-Amino-3-(3-chlorophenyl)-propionic acid is the foundational step for any successful research campaign. The market consists of a range of suppliers, from large, well-established chemical companies to smaller, specialized manufacturers.

Representative Commercial Suppliers

Below is a comparative table of several commercial suppliers offering (R)-3-Amino-3-(3-chlorophenyl)-propionic acid. It is important to note that availability and specifications can change, and researchers should always obtain the latest information directly from the supplier.

SupplierCAS NumberStated PurityNotes
Chem-Impex 262429-49-2≥ 98% (HPLC)Also offers the Fmoc-protected version.[3][5]
J&K Scientific 262429-49-2Not specifiedLists applications in pharmaceutical development and neuroscience.[2]
Alfa Chemistry 262429-49-2High qualityProvides the compound as a protected amino acid.[6]
SynQuest Labs 262429-49-2Not specifiedProvides product number for ordering.[7]
AK Scientific 193633-54-4Not specifiedOffers the hydrochloride salt of the racemic mixture.[8]
Sigma-Aldrich 19947-39-897%Offers the 4-chloro substituted version.
NINGBO INNO PHARMCHEM 262429-49-2Not specifiedEmphasizes expertise in chiral chemistry and synthesis.[1]

This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence.

Supplier Qualification: A Self-Validating System

Choosing a supplier should not be based on price alone. A robust qualification process is essential to mitigate risks associated with chemical and stereochemical impurities, which could compromise experimental results and lead to costly delays. The following workflow outlines a self-validating system for supplier selection.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Verification cluster_3 Phase 4: Final Selection Identify Identify Potential Suppliers (Databases, Literature) Request Request Quotes & Preliminary Documentation Identify->Request CoA Scrutinize Certificate of Analysis (CoA) Request->CoA SDS Review Safety Data Sheet (SDS) CoA->SDS Support Assess Technical Support Responsiveness SDS->Support Sample Order Small Evaluation Sample Support->Sample QC Perform In-House QC (HPLC, Chiral HPLC, NMR) Sample->QC Qualify Qualify Supplier & Place Bulk Order QC->Qualify Archive Archive Batch Data & Qualification Records Qualify->Archive

Sources

(R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its importance stems from its defined stereochemistry at the β-carbon, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.[1] The incorporation of this chiral building block into larger molecules can profoundly influence their pharmacological properties, including efficacy, and target specificity. The presence of the 3-chlorophenyl substituent further enhances its utility by modulating electronic properties and potential interactions with biological targets.[1][2]

β-amino acids and their derivatives are known to exhibit a range of biological activities and are key components in the development of novel therapeutics.[2] This technical guide provides an in-depth review of the stereoselective synthesis of this compound, its known and potential biological activities, and its applications in the synthesis of bioactive peptides.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure β-amino acids is a challenging yet critical aspect of modern organic chemistry.[3] Several strategies have been developed for the asymmetric synthesis of β-aryl-β-amino acids, including rhodium-catalyzed asymmetric conjugate additions and enzymatic resolutions.

Rhodium-Catalyzed Asymmetric Conjugate Addition: A Detailed Protocol

One of the most effective methods for the enantioselective synthesis of β-aryl-β-amino acids is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β-substituted acrylate esters.[4][5] This approach offers high yields and excellent enantioselectivities. Below is a detailed protocol adapted for the synthesis of the protected precursor to this compound.

Experimental Protocol: Synthesis of (R)-N-Phthaloyl-3-(3-chlorophenyl)-β-alanine methyl ester

Materials:

  • Methyl (E)-3-phthalimidoacrylate

  • 3-Chlorophenylboronic acid

  • [Rh(OH)((S)-BINAP)]₂ (or a similar chiral rhodium catalyst)

  • 1,4-Dioxane (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add methyl (E)-3-phthalimidoacrylate (1.0 mmol), 3-chlorophenylboronic acid (1.5 mmol), and [Rh(OH)((S)-BINAP)]₂ (0.025 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the tube and stir the mixture at room temperature for 5 minutes.

  • Add an aqueous solution of potassium carbonate (1.0 M, 0.2 mL) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with deionized water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield (R)-N-Phthaloyl-3-(3-chlorophenyl)-β-alanine methyl ester.

  • The phthaloyl protecting group can be removed under standard hydrazinolysis conditions, followed by ester hydrolysis to yield the final product, this compound.

Causality of Experimental Choices: The choice of a chiral rhodium catalyst, such as one derived from (S)-BINAP, is critical for establishing the desired (R)-stereochemistry at the β-carbon. The rhodium center coordinates with the acrylate and the arylboronic acid, and the chiral ligand directs the addition of the aryl group to one face of the double bond, resulting in a high enantiomeric excess of the desired product.[4][5] The use of a base like potassium carbonate is essential for the transmetalation step in the catalytic cycle.

Enzymatic Kinetic Resolution: An Alternative Approach

Enzymatic kinetic resolution offers a green and highly selective alternative for the preparation of enantiomerically pure compounds. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.[6][7][8][9]

Conceptual Workflow for Enzymatic Resolution:

A racemic mixture of the methyl ester of 3-Amino-3-(3-chloro-phenyl)-propionic acid can be subjected to enzymatic acylation in a suitable organic solvent. A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted amine. The acylated (S)-enantiomer can then be separated from the unacylated (R)-enantiomer by standard chromatographic techniques. Subsequent hydrolysis of the ester group of the (R)-enantiomer yields the final product.

Biological Activity and Therapeutic Potential

While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, its structural features and the general pharmacological profile of related β-amino acids and arylpropionic acid derivatives suggest several potential therapeutic applications.

Potential as a GABA Receptor Modulator

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for drugs treating anxiety, epilepsy, and other neurological disorders.[10] The structural similarity of β-amino acids to GABA suggests that they may act as GABA receptor agonists or antagonists. For instance, Baclofen, a derivative of β-phenyl-GABA, is a selective agonist of the GABA-B receptor.[10] It is plausible that this compound or its derivatives could exhibit activity at GABA receptors, warranting further investigation in this area.

Incorporation into Bioactive Peptides

This compound is a valuable building block for the synthesis of bioactive peptides.[2] The incorporation of this unnatural amino acid can enhance the peptide's stability against enzymatic degradation and improve its pharmacokinetic profile. The 3-chlorophenyl group can also participate in specific interactions with biological targets, potentially increasing the peptide's potency and selectivity.[2] While specific examples of peptides containing this exact moiety with detailed biological data are scarce in the literature, the general principle of using such modified amino acids to create more drug-like peptides is well-established.

Potential Therapeutic Area Rationale Supporting Evidence for Related Compounds
Neurological Disorders Structural similarity to GABA and potential to modulate GABA receptors.[10]Baclofen, a GABA-B receptor agonist, is a β-phenyl-GABA derivative.[10]
Oncology Arylpropionic acid derivatives have shown anticancer properties.Derivatives of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester with a 4-chlorophenyl group have been investigated as potential anticancer agents.
Antimicrobial Agents Incorporation into peptides can enhance their antimicrobial activity and stability.Many bioactive peptides with antimicrobial properties are being explored.

Visualization of Synthetic and Biological Pathways

Synthetic Pathway Diagram

G cluster_synthesis Rhodium-Catalyzed Asymmetric Conjugate Addition Start Methyl (E)-3-phthalimidoacrylate + 3-Chlorophenylboronic acid Reaction 1,4-Conjugate Addition Start->Reaction Catalyst [Rh(OH)((S)-BINAP)]₂ Catalyst->Reaction Intermediate (R)-N-Phthaloyl-3-(3-chlorophenyl) -β-alanine methyl ester Reaction->Intermediate Deprotection Hydrazinolysis & Hydrolysis Intermediate->Deprotection Product (R)-3-Amino-3-(3-chloro-phenyl) -propionic acid Deprotection->Product

Caption: Rhodium-catalyzed synthesis of the target molecule.

Potential Mechanism of Action Diagram

G cluster_moa Potential Interaction with GABA-A Receptor Compound (R)-3-Amino-3-(3-chloro-phenyl) -propionic acid Derivative Receptor GABA-A Receptor (Ligand-gated ion channel) Compound->Receptor Binds to receptor Channel Chloride Ion (Cl⁻) Channel Receptor->Channel Modulates channel opening Effect Modulation of Neuronal Excitability (Inhibition) Channel->Effect Alters Cl⁻ influx

Caption: Hypothetical modulation of GABA-A receptor activity.

Conclusion and Future Perspectives

This compound stands as a chiral building block of significant interest for the development of novel therapeutics. While robust and efficient methods for its stereoselective synthesis exist, a notable gap remains in the public domain regarding its specific biological targets and quantitative pharmacological data. Future research should focus on elucidating the precise mechanism of action of this compound and its derivatives, particularly their potential interactions with GABA receptors and other neurological targets. Furthermore, the synthesis and biological evaluation of peptides incorporating this unique amino acid are warranted to fully explore its potential in creating next-generation therapeutics with enhanced stability and efficacy.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

  • Nishimura, T., Wang, J., Nagaosa, M., Okamoto, K., Shintani, R., Kwong, F. Y., Yu, W. Y., Chan, A. S. C., & Hayashi, T. (2010). Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids. Journal of the American Chemical Society, 132(2), 464–465. [Link]

  • Xue, F., Wang, D., Li, X., & Wan, B. (2018). Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Nitroalkenes Using Olefin–Sulfoxide Ligands. The Journal of Organic Chemistry, 83(15), 8246–8257. [Link]

  • Wu, S. H., & Guo, Z. W. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418–422. [Link]

  • Nishimura, T., Wang, J., Nagaosa, M., Okamoto, K., Shintani, R., Kwong, F. Y., Yu, W. Y., Chan, A. S. C., & Hayashi, T. (2010). Rhodium-catalyzed asymmetric addition of arylboronic acids to beta-phthaliminoacrylate esters toward the synthesis of beta-amino acids. Journal of the American Chemical Society, 132(2), 464–465. [Link]

  • Paladhi, S., Park, J. H., Jana, B., & Song, C. E. (2017). Rhodium-catalyzed asymmetric conjugate addition of aryl- or alkenylboronic acids to α-substituted-β-nitroacrylates. Chemical Communications, 53(83), 11463–11466. [Link]

  • de Gonzalo, G., & Gotor-Fernández, V. (2011). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Molecules, 16(7), 5693–5705. [Link]

  • Contente, M. L., & Molinari, F. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts, 10(9), 1043. [Link]

  • Wuhan Aoke Botai Chemical Co., Ltd. (n.d.). Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Key Building Block for Peptide Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. [Link]

  • Piacenza, M., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 48. [Link]

  • de Oliveira, A. L. L., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(15), 4642. [Link]

  • Yang, J. W. (2016). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 14(38), 8933–8944. [Link]

  • Chambon, J. P., et al. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences of the United States of America, 82(6), 1832–1836. [Link]

  • Baldwin, J. E., et al. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 277-302). Elsevier. [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Google Patents. (n.d.). An asymmetric synthesis method for (R)
  • Hogenkamp, D. J., et al. (1997). 3 alpha-Hydroxy-3 beta-(phenylethynyl)-5 beta-pregnan-20-ones: synthesis and pharmacological activity of neuroactive steroids with high affinity for GABAA receptors. Journal of medicinal chemistry, 40(5), 619–628. [Link]

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Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid use in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Strategic Application of Boc-(R)-3-amino-3-(3-chlorophenyl)propionic Acid in Modern Synthesis

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid, a chiral β-amino acid derivative of significant interest in pharmaceutical research and development. We will dissect the molecule's structural components to understand their functional implications, focusing on the strategic advantages conferred by the β-amino acid backbone, the specific (R)-enantiomer, the 3-chlorophenyl substitution, and the essential tert-butyloxycarbonyl (Boc) protecting group. The primary application in Solid-Phase Peptide Synthesis (SPPS) will be detailed with a step-by-step protocol, explaining the causal chemistry behind each step. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel peptidomimetics and other complex therapeutic agents.

Introduction: The Value Proposition of Non-natural Amino Acids

In the landscape of medicinal chemistry, the pursuit of molecules with enhanced therapeutic profiles—improved efficacy, selectivity, and metabolic stability—is relentless. While natural α-amino acids are the fundamental units of proteins, their synthetic homologues, particularly β-amino acids, offer compelling advantages.[1] By incorporating an additional methylene unit into the backbone, β-amino acids bestow unique conformational properties upon peptides, often leading to well-defined secondary structures and, critically, increased resistance to enzymatic degradation by proteases.[1][2]

Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid is a preeminent example of such a "designer" building block. Its structure is a deliberate convergence of features engineered for specific functions in synthesis:

  • The β-Amino Acid Core : Provides the foundation for metabolic stability.

  • The (R)-Stereocenter : Biological systems are exquisitely stereospecific. The defined (R)-chirality is non-negotiable for achieving precise, high-affinity interactions with chiral targets like enzymes and receptors.[]

  • The 3-Chlorophenyl Group : This aromatic substituent is not merely a placeholder. The chlorine atom at the meta position influences the molecule's electronic properties and lipophilicity, which can enhance cell permeability and introduce specific, favorable interactions (e.g., halogen bonding) within a target's binding pocket.[4]

  • The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis. It effectively masks the nucleophilicity of the amine, preventing self-polymerization during carboxyl activation, yet it can be cleaved under moderately acidic conditions that leave most side-chain protecting groups and the resin linkage intact.[4][5][6]

This guide will focus on the practical application of this molecule, primarily within the well-established framework of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Core Application: Integration into Peptides via Boc-SPPS

The primary utility of Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid is as a specialized monomer for constructing peptide-based drugs and bioactive probes.[4][7][8][9] Its incorporation follows the robust and well-understood workflow of Boc-SPPS, a cyclical process of deprotection, activation, coupling, and washing.

The Boc-SPPS General Workflow

The synthesis is anchored to a solid support (resin) and proceeds by the sequential addition of N-terminally protected amino acids. The cycle for each amino acid addition is a foundational concept in synthetic peptide chemistry.

Boc_SPPS_Workflow start Start: Resin-Bound Peptide (N-terminal Boc protected) deprotection Step 1: Deprotection (e.g., 50% TFA in DCM) Removes Boc group, protonates amine. start->deprotection Treat with acid neutralization Step 2: Neutralization (e.g., 10% DIEA in DMF) Prepares free amine for coupling. deprotection->neutralization Treat with base coupling Step 3: Coupling (Incoming Boc-AA, Activator) Forms new peptide bond. neutralization->coupling Add activated Boc-AA wash Step 4: Washing (e.g., DMF, DCM) Removes excess reagents. coupling->wash next_cycle Resin-Bound Peptide (n+1) (N-terminal Boc protected) wash->next_cycle Ready for next cycle next_cycle->deprotection Repeat as needed

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Coupling Reaction

This protocol outlines the incorporation of Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid into a peptide sequence growing on a solid support.

Prerequisites:

  • Solid support (e.g., PAM resin) with pre-existing peptide chain, having undergone the final deprotection and neutralization steps to expose a free N-terminal amine.

  • High-purity Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid.

  • Coupling/activation reagents (e.g., HBTU, HOBt, DIEA or DCC, HOBt).

  • Peptide synthesis grade solvents (DMF, DCM).

Step-by-Step Methodology:

  • Preparation of the Amino Acid Solution (Activation):

    • In a clean reaction vessel, dissolve 3 equivalents of Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid and 2.9 equivalents of HBTU (or other activator) in a minimal volume of DMF.

    • Causality: This pre-activation step is crucial. HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea ester intermediate. This intermediate is much more susceptible to nucleophilic attack by the resin-bound amine than the free carboxylic acid, dramatically increasing the rate and efficiency of the coupling reaction.

    • Add 6 equivalents of Diisopropylethylamine (DIEA) to the solution.

    • Causality: DIEA acts as a non-nucleophilic base. It is required to neutralize the protonated activator and to scavenge the proton released during peptide bond formation, driving the reaction to completion.

  • Coupling to the Resin:

    • Add the activated amino acid solution to the vessel containing the resin with the free N-terminal amine.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Causality: The free amine on the resin attacks the activated carboxyl group of the incoming β-amino acid, forming the new, stable peptide bond.

Coupling_Reaction Resin {Resin-Peptide | H₂N-} ActivatedAA Activated Intermediate -CO-X Resin:N->ActivatedAA:E Nucleophilic Attack BocAA Boc-(R)-3-amino-3-(3-Cl-Ph)-propionic acid -COOH Activator Activator (e.g., HBTU/DIEA) BocAA:C->Activator Activator->ActivatedAA:E Activation Product {Resin-Peptide-(n+1) | -CO-NH-} ActivatedAA->Product:P Peptide Bond Formation

Caption: Logical flow of the amino acid activation and coupling step in SPPS.

  • Post-Coupling Wash:

    • After the reaction period, drain the reaction vessel.

    • Wash the resin extensively with DMF (3 times) followed by DCM (3 times) to remove all excess reagents and soluble byproducts.

    • Causality: This step is critical for the purity of the final peptide. Failure to remove unreacted activated amino acid and coupling byproducts will lead to their participation in subsequent steps, causing deletion or modified sequences.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of the resin. A negative result (e.g., yellow beads for Kaiser test) indicates the absence of free primary amines and thus a successful coupling.

    • If the test is positive, a second coupling (recoupling) step may be necessary.

Data Summary

For effective experimental design, the fundamental properties of the reagent must be readily available.

PropertyValueReference
Chemical Name Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid[4][10]
Synonyms (R)-Boc-3-chloro-β-phenylalanine; Boc-D-b-Phe(3-Cl)-OH[10]
CAS Number 500789-06-0[10]
Molecular Formula C₁₄H₁₈ClNO₄[10][11]
Molecular Weight 299.75 g/mol [10][11]
Appearance Typically a white to off-white solidN/A
Primary Application Chiral building block for peptide synthesis and drug development[4][7][12]

Conclusion: A Validated Tool for Advanced Drug Discovery

Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid is more than a mere reagent; it is a strategic tool for imparting desirable pharmacokinetic and pharmacodynamic properties into peptide-based therapeutics. Its rational design—combining the stability of a β-amino acid, the specificity of (R)-chirality, the modulating effect of the chlorophenyl group, and the synthetic utility of the Boc group—makes it an invaluable asset. The protocols described herein are based on established, self-validating chemical principles that ensure high-yield, high-purity incorporation into target molecules. By understanding the causality behind each experimental choice, researchers can confidently and effectively utilize this compound to push the boundaries of modern drug discovery, particularly in the fields of oncology, neuropharmacology, and beyond.[4][9]

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

  • Li, Y., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Communications. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Chemistry Department. [Link]

  • Byrne, C. M., et al. (2008). Catalytic synthesis of beta3-amino acid derivatives from alpha-amino acids. Angewandte Chemie. [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino Acids and Derivatives. Organic Chemistry Portal. [Link]

  • Amerigo Scientific. Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid. Amerigo Scientific. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Role of Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Advancing Peptide Therapeutics: The Role of Boc-R-3-Amino-3-(3-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Chen, J., et al. (2017). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules. [Link]

  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

  • Li, Y., et al. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Boc-(R)-3-Amino-3-(3-bromophenyl)propionic Acid: A Key Player in Neurotherapeutic Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Peptide Synthesis: The Role of Boc-Protected Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

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Methodological & Application

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R)- and (S)-3-Amino-3-(3-chloro-phenyl)-propionic acid. The method is designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of chiral compounds. Leveraging a macrocyclic glycopeptide-based chiral stationary phase (CSP), this protocol provides excellent resolution and peak shape for the direct analysis of the underivatized enantiomers, a critical requirement for assessing enantiomeric purity in pharmaceutical development. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is thoroughly explained to provide a deep understanding of the method's underlying principles.

Introduction: The Significance of Chiral Separation

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a β-amino acid derivative that serves as a crucial chiral building block in the synthesis of various pharmacologically active molecules. As is common with chiral compounds, the biological activity and pharmacokinetic profiles of its enantiomers can differ significantly. Therefore, the ability to accurately quantify the enantiomeric purity of the desired (R)-enantiomer is paramount for ensuring the safety, efficacy, and quality of the final drug product.

Direct analysis of amino acid enantiomers by HPLC can be challenging due to their zwitterionic nature and poor solubility in common non-polar organic solvents used in normal-phase chromatography.[1] While derivatization can circumvent this issue, it introduces additional steps and the potential for analytical errors.[1] This note describes a direct method that avoids derivatization, simplifying the workflow and enhancing accuracy.

The method herein is founded on the well-established capabilities of macrocyclic glycopeptide CSPs, which are uniquely suited for the separation of polar and ionic compounds like amino acids due to their complex structure and multiple interaction sites.[2][3][4]

Method Rationale and Chromatographic Principles

The cornerstone of this method is the selection of a teicoplanin-based chiral stationary phase. This choice is predicated on the following expert analysis:

  • Mechanism of Chiral Recognition: Teicoplanin is a macrocyclic glycopeptide that possesses a multitude of chiral centers and functional groups, including peptide backbones, amide groups, hydroxyl groups, and chloro-substituted aromatic moieties.[5] This complex architecture allows for a variety of interactions, such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and ionic interactions.[2][6] For an analyte like 3-amino-3-(3-chloro-phenyl)-propionic acid, which has an amino group, a carboxylic acid group, and a chlorophenyl ring, multiple points of interaction with the CSP are possible. The enantioselective separation is achieved through the differential stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector.

  • Suitability for Underivatized Amino Acids: Unlike polysaccharide-based CSPs which often struggle with the zwitterionic nature of native amino acids, macrocyclic glycopeptide phases contain ionizable groups.[1] This makes them highly effective for the direct analysis of such compounds in both aqueous and non-aqueous polar mobile phases.[1] The Astec® CHIROBIOTIC® T column, which utilizes teicoplanin, is particularly successful for resolving underivatized amino acids.[1]

  • Mobile Phase Versatility (Polar Ionic Mode): This method employs the "Polar Ionic Mode," a highly effective approach for ionizable analytes on CHIROBIOTIC® phases.[5] This mode uses a polar organic solvent (like methanol or acetonitrile) with small amounts of volatile acidic and basic additives. These additives control the ionization state of both the analyte and the CSP, which is crucial for achieving optimal retention and selectivity through ionic interactions. This mode is also highly compatible with mass spectrometry (LC-MS), offering a significant advantage for further analytical work.[5]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the implementation of the chiral HPLC method.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm I.D., 5 µm particle size.

  • Chemicals:

    • Methanol (HPLC Grade or higher)

    • Acetonitrile (HPLC Grade or higher)

    • Ammonium Acetate (LC-MS Grade or higher)

    • Acetic Acid (LC-MS Grade or higher)

    • This compound reference standard

    • (S)-3-Amino-3-(3-chloro-phenyl)-propionic acid or racemic mixture for method development/validation.

    • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

A summary of the optimized chromatographic parameters is presented in the table below.

ParameterRecommended SettingJustification
Chiral Stationary Phase Astec® CHIROBIOTIC® T, 5 µmTeicoplanin-based CSP provides multiple interaction mechanisms (ionic, H-bonding, π-π) essential for resolving polar, amphoteric molecules.[1][2][4]
Mobile Phase Methanol / Acetonitrile / Acetic Acid / Ammonium Acetate (e.g., 50/50/0.05/0.05 v/v/v/w)Polar Ionic Mode. The organic blend allows for fine-tuning of selectivity. Acetic acid and ammonium acetate act as volatile buffer components to control ionization, crucial for ionic interactions with the CSP.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency. Can be optimized (0.5-1.5 mL/min).
Column Temperature 25 °CTemperature can influence selectivity. Maintaining a constant temperature is critical for reproducibility. Lower temperatures often improve resolution but may increase backpressure.
Detection Wavelength 220 nm or 254 nmThe chlorophenyl group provides strong UV absorbance. 220 nm is generally sensitive for the phenyl ring and amide bonds, while 254 nm is also a good option.
Injection Volume 10 µLStandard volume; should be optimized based on sample concentration and detector sensitivity.
Sample Diluent Mobile PhaseEnsures peak shape is not compromised by solvent effects.
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the (R)-enantiomer reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Racemic Mixture Solution (0.5 mg/mL): Prepare a solution of the racemic 3-Amino-3-(3-chloro-phenyl)-propionic acid in the same manner as the standard solution. This is used for system suitability to confirm the resolution of the two enantiomers.

  • Test Sample Solution (0.5 mg/mL): Prepare the test sample to be analyzed at a target concentration of 0.5 mg/mL using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter (e.g., PTFE) before injection to prevent particulate matter from damaging the column.

System Suitability and Analysis Sequence
  • Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent (mobile phase) to ensure no interfering peaks are present.

  • Racemic Standard Injection: Inject the racemic mixture solution. The resolution between the (R)- and (S)-enantiomer peaks should be ≥ 2.0.

  • (R)-Enantiomer Standard Injection: Inject the reference standard to confirm the retention time of the desired enantiomer.

  • Test Sample Injections: Inject the prepared test samples.

  • Enantiomeric Purity Calculation: Calculate the percentage of the undesired (S)-enantiomer using the area percent method: % (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100

Workflow Visualization

The overall experimental workflow for the chiral analysis is depicted below.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Mobile Phase Preparation prep_std Standard / Sample Preparation prep_mp->prep_std prep_filt Solution Filtration (0.45 µm) prep_std->prep_filt hplc_equil Column Equilibration prep_filt->hplc_equil hplc_ss System Suitability (Racemic Injection) hplc_equil->hplc_ss hplc_run Sample Injection hplc_ss->hplc_run data_int Peak Integration hplc_run->data_int data_calc Enantiomeric Purity Calculation data_int->data_calc data_report Reporting data_calc->data_report

Caption: Workflow for Chiral Purity Analysis.

Method Validation and Trustworthiness

To ensure this protocol is a self-validating system, it must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] Key validation parameters to be assessed include:

  • Specificity: Demonstrated by the baseline resolution of the two enantiomers from each other and from any potential impurities.

  • Linearity: Assessed by analyzing a series of solutions of the (S)-enantiomer at different concentrations (e.g., from the reporting threshold to 1.0% of the (R)-enantiomer concentration).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably detected and quantified, respectively.

  • Accuracy: Determined by analyzing samples of the (R)-enantiomer spiked with known amounts of the (S)-enantiomer.

  • Precision:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Analysis performed on different days, by different analysts, or with different equipment.

  • Robustness: Small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) are made to assess the method's reliability during normal usage.

Conclusion

This application note provides a comprehensive and scientifically-grounded chiral HPLC method for the separation of this compound from its (S)-enantiomer. The selection of a teicoplanin-based chiral stationary phase operating in the polar ionic mode offers a direct, robust, and reliable analytical solution. By explaining the fundamental principles behind the method's design and outlining a clear path for validation, this guide serves as an authoritative resource for scientists in pharmaceutical research and quality control, ensuring the accurate assessment of enantiomeric purity for this critical chiral intermediate.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3365. [Link]

  • Jahn, M., & Keßler, H. (2006). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. Journal of separation science, 29(10), 1447-1457. [Link]

  • Péter, A., & Ilisz, I. (2012). Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. In Chiral Separations (pp. 1397-1437). Springer, Berlin, Heidelberg. [Link]

  • Welch, C. J., & Pirkle, W. H. (2006). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. Journal of Separation Science, 29(10), 1447-1457. [Link]

  • Ilisz, I., Gecse, Z., & Péter, A. (2020). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 25(9), 2186. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Han, S. M., & Armstrong, D. W. (2007). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of liquid chromatography & related technologies, 30(24), 3691-3729. [Link]

  • Patel, B. K., & Das, S. (2017). The effect of mobile phase composition on the chiral separation of compounds. Journal of Chromatography B, 1061-1062, 24-32. [Link]

  • Péter, A., & Ilisz, I. (2015). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 20(9), 16938-16965. [Link]

  • Miller, L., & Yue, B. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. [Link]

  • Brückner, H., & Jaek, P. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of pharmaceutical and biomedical analysis, 27(3-4), 599-605. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-192. [Link]

  • Nair, L. M., & Feng, X. C. (2007). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • Öztepe, T., Kale, N. B., Reçber, T., & Bakırdere, S. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]

  • Gecse, Z., Aranyi, A., & Péter, A. (2021). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 26(9), 2689. [Link]

  • Zhao, L., Miller, L., & Armstrong, D. W. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(18), 4153. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. [Link]

  • Bioanalysis Zone. (n.d.). Astec® CHIROBIOTIC® Chiral HPLC Columns Brochure. [Link]

  • Wallworth, D. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Miller, L., & Yue, B. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. [Link]

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Application Notes & Protocols for the Synthesis of Peptides Incorporating (R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Non-natural β-Amino Acids

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics.[1] Peptides containing such modifications can exhibit enhanced metabolic stability, improved receptor affinity and selectivity, and unique conformational constraints.[2] Among these, β-amino acids are of particular interest as they can induce novel secondary structures, such as helices and turns, that are distinct from those formed by their α-amino acid counterparts.[3]

This guide provides a detailed framework for the synthesis of peptides containing (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid , a chiral β-amino acid. The presence of the 3-chlorophenyl group introduces specific steric and electronic properties that can influence biological activity, making it a valuable building block in drug discovery and peptidomimetic design.[1] The protocols outlined herein are grounded in the principles of Fmoc-based solid-phase peptide synthesis (SPPS), the most prevalent method for custom peptide synthesis.[4]

Physicochemical Properties and Handling of Fmoc-(R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid

Understanding the characteristics of the building block is critical for successful synthesis.

PropertyValueSource
CAS Number 511272-53-0
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 433.87 g/mol
Appearance Solid
Storage 2-8°C

Handling Considerations:

  • Solubility: Like most Fmoc-protected amino acids, it is soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

  • Stability: The Fmoc protecting group is base-labile, while the acid-labile side-chain protecting groups of other amino acids in the sequence remain intact until the final cleavage step.[4] The chloro-phenyl group is stable under standard SPPS conditions.

  • Safety: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Refer to the material safety data sheet (MSDS) for specific handling information.

Core Workflow: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.[5] This iterative approach allows for the efficient removal of excess reagents and byproducts by simple filtration.

SPPS_Workflow Start Start with Fmoc-protected Amino Acid-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Coupling Coupling of Fmoc-(R)-3-Amino-3- (3-chloro-phenyl)-propionic acid + Coupling Reagents Wash1->Coupling Wash2 Wash (DMF, IPA) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection For next AA Final_Deprotection Final N-terminal Fmoc Deprotection Cycle->Final_Deprotection Final AA coupled Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Characterized Peptide Purification->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes a representative manual synthesis on a 0.1 mmol scale using Rink Amide resin, which will yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling: a. Place Rink Amide AM resin (0.1 mmol substitution) into a fritted reaction vessel. b. Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.

2. Initial Fmoc Deprotection (for pre-loaded resin): a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 times), followed by isopropanol (IPA) (3 times), and finally DMF (3 times).

3. Coupling of this compound:

Causality Behind Experimental Choices: this compound is a β-amino acid with significant steric bulk. Standard coupling reagents like DCC/HOBt may result in slow reaction rates and incomplete coupling.[6] Therefore, more potent uronium/aminium salt-based coupling reagents such as HBTU or HATU are recommended to achieve high coupling efficiency.[6]

4. Chain Elongation: a. Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

Causality Behind Experimental Choices: The final step uses a strong acid, typically Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously.[2] During this process, reactive cationic species are generated, which can cause side reactions, particularly with sensitive residues like Tryptophan (Trp) or Cysteine (Cys). Scavengers are added to the cleavage cocktail to "trap" these reactive species.[7] For a peptide containing a chlorophenyl group, a standard cleavage cocktail is generally effective.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH + HBTU/DIPEA ActiveEster Activated O-Acyl HOBt Ester [Fmoc-AA-OBt] AA->ActiveEster Forms Resin H₂N-Peptide-Resin ActiveEster->Resin Reacts with PeptideBond Fmoc-AA-NH-Peptide-Resin Resin->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of amino acid activation and coupling using HBTU.

Quantitative Data and Reagent Selection

The choice of reagents is critical for synthesizing high-quality peptides.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentAbbreviationClassKey Advantages
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOPPhosphonium SaltHigh efficiency, especially for hindered couplings.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUAminium SaltVery rapid and efficient; recommended for difficult sequences and sterically hindered amino acids.[6]
(2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)HCTUAminium SaltHighly efficient and fast-acting, often considered a cost-effective alternative to HATU.[6]
(1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUUronium SaltHigh coupling efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts).

Table 2: Common Cleavage Cocktails for Fmoc SPPS

Reagent NameComposition (v/v)Primary Use Case
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, effective for peptides with sensitive residues like Cys, Met, Trp.[8]
Reagent B TFA/Phenol/H₂O/TIPS (88:5:5:2)"Odorless" alternative to cocktails containing thiols. Effective for Trt-based protecting groups.[8]
TFA/TIPS/H₂O TFA/TIPS/H₂O (95:2.5:2.5)A simple, effective cocktail for many peptides, especially those containing Arg(Pbf) and Trp(Boc).

TFA = Trifluoroacetic Acid; TIPS = Triisopropylsilane; EDT = 1,2-Ethanedithiol

Protocol 2: Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC): a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Purify the peptide using a preparative RP-HPLC system with a C18 column. c. Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5-95% acetonitrile over 30-60 minutes. d. Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure product. e. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

2. Characterization by Mass Spectrometry: a. The identity of the purified peptide must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). b. The observed molecular weight should match the calculated theoretical molecular weight of the desired peptide sequence. The unique isotopic distribution pattern from the chlorine atom can aid in unambiguous identification.[7]

Troubleshooting and Key Considerations

  • Incomplete Coupling: The incorporation of this compound is a challenging step. If the Kaiser test remains positive, consider the following:

    • Double Coupling: Repeat the coupling step with fresh reagents.

    • Change Coupling Reagent: Switch to a more powerful reagent like HATU or COMU.

    • Increase Temperature: Microwave-assisted SPPS can significantly enhance coupling efficiency for hindered amino acids.

  • Aggregation: Hydrophobic peptide sequences can aggregate on the resin, hindering subsequent reactions.[9] If aggregation is suspected (e.g., poor resin swelling, failed couplings), consider using lower-loading resin or incorporating structure-disrupting elements.

  • Cleavage Issues: Incomplete removal of side-chain protecting groups can occur. If mass spectrometry indicates incomplete deprotection, the cleavage time can be extended, but this increases the risk of side reactions.

Conclusion

The synthesis of peptides containing this compound is a feasible yet challenging endeavor that requires careful optimization of coupling and cleavage conditions. By employing potent coupling reagents like HATU or HCTU and utilizing appropriate scavenger cocktails during TFA cleavage, researchers can successfully incorporate this valuable non-natural amino acid. The resulting peptidomimetics hold significant potential for the development of novel therapeutics with enhanced stability and tailored biological activities. The protocols and data presented in this guide provide a robust starting point for scientists and drug development professionals to explore the utility of this unique building block.

References

  • Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. National Institutes of Health. Available at: [Link]

  • Solid Phase Synthesis of beta-Peptoids: N-Substituted beta-Aminopropionic Acid Oligomers. J Org Chem. 1998 Feb 6;63(3):708-718. Available at: [Link]

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. J Org Chem. 2016 Oct 7;81(19):9499-9506. Available at: [Link]

  • Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial β-Peptides. Biophysics Instrumentation Facility. Available at: [Link]

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. Figshare. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health. Available at: [Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health. Available at: [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. Available at: [Link]

  • Toward beta-amino acid proteins: design, synthesis, and characterization of a fifteen kilodalton beta-peptide tetramer. PubMed. Available at: [Link]

  • Synthesis and Study of Macrocyclic β-Hairpin Peptides for Investigating Amyloid Oligomers. eScholarship.org. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. National Institutes of Health. Available at: [Link]

  • HPLC analysis and purification of peptides. SciSpace. Available at: [Link]

  • Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Agilent. Available at: [Link]

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Application Notes & Protocols: (R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Focused Approach to GABA-B Receptor Modulation

In the landscape of neurological drug discovery, the modulation of inhibitory neurotransmission offers a powerful therapeutic strategy. The primary inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA), exerts its effects through two main receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1] (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a chiral molecule of significant interest due to its structural analogy to Baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid], the archetypal agonist for the GABA-B receptor.[2][3] Baclofen is clinically established for the treatment of spasticity resulting from conditions like multiple sclerosis and spinal cord injuries.[4]

The dysfunction of GABA-B receptor signaling is implicated in a wide array of neurological and psychiatric conditions, including anxiety, epilepsy, neuropathic pain, and addiction.[5][6][7] Consequently, the development of novel, selective GABA-B receptor agonists is an area of intense research. This compound, as a specific stereoisomer and structural analog of Baclofen, represents a valuable chemical entity for probing GABA-B receptor function and a potential scaffold for new therapeutic agents.[3][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize the pharmacological profile of this compound. It details the underlying mechanism of action, outlines key experimental protocols from in vitro binding to in vivo functional assays, and explains the scientific rationale behind each methodological step.

Elucidating the Mechanism of Action: The GABA-B Receptor Signaling Cascade

The therapeutic potential of this compound is predicated on its presumed activity as a GABA-B receptor agonist. Understanding this pathway is critical to interpreting experimental data.

GABA-B receptors are G-protein coupled receptors (GPCRs) that form obligate heterodimers of GABA-B1 and GABA-B2 subunits to be functional.[5][10][11] Agonist binding to the Venus flytrap domain of the GABA-B1 subunit induces a conformational change that activates the receptor complex.[12] This activation triggers the dissociation of the coupled heterotrimeric G-protein (of the Gαi/o family) into its Gα and Gβγ subunits, initiating downstream signaling events that collectively reduce neuronal excitability.[11]

The principal downstream effects are:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased activity of Protein Kinase A (PKA).[11][13]

  • Activation of Potassium Channels: The dissociated Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[12] This activation causes an efflux of K+ ions, leading to hyperpolarization of the neuronal membrane, which makes it more difficult for the neuron to fire an action potential.[13]

  • Inhibition of Calcium Channels: The Gβγ subunit also inhibits high voltage-activated Ca2+ channels (HVA-CCs) at the presynaptic terminal.[13][14] This reduction in calcium influx is a critical step in decreasing the release of excitatory neurotransmitters, such as glutamate, into the synapse.[2][4]

This multi-faceted mechanism allows GABA-B receptor agonists to exert potent inhibitory control over neuronal circuits throughout the CNS.[10]

GABA_B_Signaling cluster_membrane Cell Membrane cluster_receptor GABA-B Receptor cluster_gprotein Gi/o Protein GABAB1 GABA-B1 GABAB2 GABA-B2 G_alpha Gαi/o GABAB2->G_alpha G_betagamma Gβγ AC Adenylyl Cyclase G_alpha->AC GIRK GIRK K+ Channel G_betagamma->GIRK CaV Ca2+ Channel G_betagamma->CaV cAMP ↓ cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Agonist (R)-3-Amino-3- (3-chloro-phenyl)- propionic acid Agonist->GABAB1 Extracellular Extracellular Space Intracellular Intracellular Space Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Protocol 1: Receptor Binding Assay Function Protocol 2: Patch-Clamp Electrophysiology Binding->Function Confirms Target Engagement PK Pharmacokinetics (PK) & Blood-Brain Barrier (BBB) Penetration Function->PK Proceed if functional activity is confirmed PD Protocol 3: In Vivo Microdialysis PK->PD Informs Dosing Efficacy Behavioral Efficacy Models (e.g., Spasticity, Pain) PD->Efficacy Links Target Engagement to Functional Outcome

Caption: Experimental Workflow for Compound Characterization.

Protocol 1: In Vitro Characterization - GABA-B Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GABA-B receptor using a competitive radioligand binding assay. This protocol validates direct interaction with the target. [15][16] Materials & Reagents:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human GABA-B1 and GABA-B2 receptors.

  • Radioligand: [3H]-CGP54626 (a high-affinity GABA-B antagonist).

  • Non-specific Control: Baclofen (100 µM) or unlabeled GABA (1 mM).

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Equipment: 96-well plates, cell harvester, scintillation counter, liquid scintillation cocktail.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically ranging from 100 µM to 0.1 nM final concentration.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) OR 25 µL of non-specific control (for non-specific binding) OR 25 µL of test compound dilution.

    • 25 µL of [3H]-CGP54626 diluted in assay buffer to a final concentration equal to its Kd (typically ~1-2 nM).

    • 50 µL of receptor membrane preparation (protein concentration typically 20-50 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [17]

Protocol 2: In Vitro Functional Assessment - Whole-Cell Patch-Clamp Electrophysiology

Objective: To functionally characterize this compound as a GABA-B receptor agonist and determine its potency (EC50) by measuring the activation of GIRK channels in a suitable cell line. [18][19] Materials & Reagents:

  • Cell Line: HEK293 cells co-expressing human GABA-B1, GABA-B2, and GIRK channel subunits (e.g., Kir3.1/3.2).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2 with KOH).

  • Test Compound: this compound, diluted to final concentrations in the external solution.

  • Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, borosilicate glass capillaries for pipettes.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution. [20]3. Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Achieve Whole-Cell Configuration:

    • Approach a target cell with the recording pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration. [21]5. Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -80 mV to maximize the inward K+ current through GIRK channels.

  • Compound Application:

    • Establish a stable baseline current.

    • Apply increasing concentrations of the test compound (e.g., 100 nM to 100 µM) via the perfusion system for a set duration (e.g., 30-60 seconds) until a steady-state current is reached.

    • Ensure a complete washout with the external solution between applications until the current returns to baseline.

  • Data Acquisition & Analysis:

    • Record the inward current elicited by each compound concentration.

    • Normalize the current response at each concentration to the maximal response observed.

    • Plot the normalized current against the log concentration of the test compound.

    • Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Emax).

Protocol 3: In Vivo Target Engagement - Microdialysis in Freely Moving Rodents

Objective: To assess whether systemic administration of this compound engages GABA-B receptors in vivo by measuring its effect on the extracellular levels of neurotransmitters (e.g., glutamate or GABA) in a specific brain region, such as the striatum or hippocampus. [22][23] Materials & Reagents:

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Microdialysis Probes: Commercially available probes with appropriate membrane length (e.g., 2-4 mm) and molecular weight cut-off.

  • Surgical Equipment: Stereotaxic frame, anesthesia machine, surgical tools.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Test Compound: this compound, formulated for systemic administration (e.g., intraperitoneal, subcutaneous).

  • Analytical System: High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection for neurotransmitter quantification.

Step-by-Step Methodology:

  • Guide Cannula Implantation (Surgery):

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., ventral tegmental area, nucleus accumbens).

    • Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the conscious, freely moving animal in a testing cage.

    • Gently insert the microdialysis probe through the guide cannula.

    • Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). [22] * Allow a 90-120 minute equilibration period.

  • Sample Collection:

    • Collect baseline dialysate samples every 20 minutes for at least one hour (3 samples).

    • Administer the test compound or vehicle systemically.

    • Continue collecting dialysate samples every 20 minutes for the next 2-3 hours.

  • Sample Analysis:

    • Immediately analyze the collected samples using a validated HPLC method to quantify the concentration of glutamate and/or GABA. [24][25]5. Data Analysis:

    • Calculate the average neurotransmitter concentration from the three baseline samples.

    • Express the post-injection concentrations as a percentage of the baseline average for each animal.

    • Compare the time course of neurotransmitter changes between the test compound group and the vehicle control group using appropriate statistical analysis (e.g., two-way ANOVA). A significant decrease in glutamate release post-administration would be consistent with presynaptic GABA-B receptor activation.

Conclusion and Future Directions

This compound presents a compelling subject for investigation in neurological drug discovery. Its structural relationship to Baclofen provides a strong rationale for its characterization as a GABA-B receptor agonist. The protocols detailed in this guide offer a robust, validated pathway for determining its binding affinity, functional potency, and in vivo target engagement.

Successful execution of these experiments will provide the foundational data necessary to justify further preclinical development. Subsequent steps should include comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, assessment in relevant animal models of disease, and evaluation of potential off-target effects and safety pharmacology to fully delineate its therapeutic potential.

References

  • Patsnap Synapse. (2024). What is the mechanism of Baclofen?
  • Gassaway, M. M., & Ostrovskaya, O. (2023). Baclofen. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mode of action of baclofen?
  • Terunuma, M. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences, 52, 39–79. Retrieved from [Link]

  • Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology, 17(2), 107–116. Retrieved from [Link]

  • Ribosome Studio. (2025). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Baclofen used for?
  • Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(2), 749-759. Retrieved from [Link]

  • Dawson, L. A., et al. (1995). Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutamate fluxes by microdialysis. Journal of Neurochemistry, 65(1), 261–268. Retrieved from [Link]

  • Park, J., & Kim, K. (2015). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 47(4), e159. Retrieved from [Link]

  • Reactome Pathway Database. GABA B receptor activation. Retrieved from [Link]

  • Chun, L., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 26(22), 6969. Retrieved from [Link]

  • Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 255(4), C411-C421. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Chefer, V. I., et al. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(9), 853–869. Retrieved from [Link]

  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 132A-139A. Retrieved from [Link]

  • Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. Retrieved from [Link]

  • Matsumoto, R. R., & Poupaert, J. H. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1–1.29.18. Retrieved from [Link]

  • McDonald, P. H., et al. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. Current Topics in Behavioral Neurosciences. Retrieved from [Link]

  • JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]

  • Watson, C. J., et al. (2004). Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. Journal of Neuroscience Methods, 133(1-2), 47–56. Retrieved from [Link]

  • Lu, C., et al. (2025). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Medicinal Research Reviews. Retrieved from [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Axol Bioscience. Patch Clamp Protocol. Retrieved from [Link]

Sources

Application Note: A Robust Protocol for the Enantiomeric Separation of 3-Amino-3-(3-chlorophenyl)-propionic Acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized protocol for the successful enantiomeric separation of 3-Amino-3-(3-chlorophenyl)-propionic acid, a critical chiral building block in pharmaceutical synthesis.[1] The method utilizes High-Performance Liquid Chromatography (HPLC) with a specialized chiral stationary phase (CSP). The causality behind the selection of the chromatographic parameters is discussed in depth, providing a robust framework for researchers, scientists, and drug development professionals. This guide ensures scientific integrity by presenting a self-validating system, grounded in established principles of chiral chromatography.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. 3-Amino-3-(3-chlorophenyl)-propionic acid is a vital chiral intermediate whose enantiomeric purity is critical for the synthesis of downstream APIs.[1] The presence of both an amino and a carboxylic acid group, along with a chiral center, necessitates a highly selective analytical method for accurate enantiomeric excess (e.e.) determination.[2][3]

This document provides a comprehensive protocol for the enantiomeric separation of 3-Amino-3-(3-chlorophenyl)-propionic acid. The methodology is built upon established principles of chiral recognition, drawing parallels from the successful separation of structurally similar compounds such as β-amino acids and arylpropionic acids.[4][5][6]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful separation method.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂PubChem CID: 2764178[7]
Molecular Weight 199.63 g/mol PubChem CID: 2764178[7]
Structure A β-amino acid with a chlorophenyl group attached to the chiral center.PubChem CID: 2764178[7]
Functional Groups Amine (basic), Carboxylic Acid (acidic), Phenyl Ring (hydrophobic)N/A

The amphoteric, zwitterionic nature of the analyte at neutral pH, combined with the presence of a hydrophobic chlorophenyl group, dictates the choice of both the chiral stationary phase and the mobile phase composition.

Chromatographic Method Development: Rationale and Protocol

The Principle of Chiral Recognition

The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to different retention times and, consequently, separation.[8] For a polar, amphoteric molecule like 3-Amino-3-(3-chlorophenyl)-propionic acid, several types of CSPs are viable.

Chiral Stationary Phase (CSP) Selection

Based on the successful separation of underivatized amino acids and structurally related compounds, a macrocyclic glycopeptide-based CSP, specifically one employing teicoplanin , is recommended.[3][9]

Rationale for Teicoplanin-Based CSP (e.g., Astec CHIROBIOTIC T):

  • Versatility: Teicoplanin-based CSPs are known for their broad enantioselectivity for various compound classes, including underivatized α- and β-amino acids.[3]

  • Multiple Interaction Sites: The teicoplanin molecule offers several interaction mechanisms, including hydrogen bonding, ionic interactions, and π-π stacking, which are all relevant for the functional groups present in the target analyte.

  • Aqueous Compatibility: These phases are compatible with aqueous-organic mobile phases, which are ideal for dissolving and analyzing polar, ionic compounds like amino acids.[9]

An alternative approach could involve zwitterionic or crown-ether based CSPs, which have also shown success in separating amino acids.[10][11] However, the teicoplanin phase often provides a more robust starting point for this class of compounds.

Experimental Workflow

The following diagram illustrates the overall workflow for the enantiomeric separation of 3-Amino-3-(3-chlorophenyl)-propionic acid.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Racemic Standard & Samples in Mobile Phase mobile_phase_prep Prepare & Degas Mobile Phase injection Inject Sample mobile_phase_prep->injection System Equilibration separation Chiral Separation on Teicoplanin CSP injection->separation detection UV Detection (e.g., 220 nm) separation->detection integration Integrate Enantiomer Peaks detection->integration calculation Calculate Resolution (Rs) & Enantiomeric Excess (% e.e.) integration->calculation

Caption: Workflow for Chiral HPLC Analysis.

Detailed HPLC Protocol

This protocol is a robust starting point and may require minor optimization based on the specific HPLC system and column used.

ParameterRecommended ConditionJustification
HPLC System Standard HPLC or UHPLC system with UV detectorN/A
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µmProvides excellent selectivity for underivatized amino acids.[3][9]
Mobile Phase 80:20 (v/v) Methanol / 50 mM Ammonium Acetate in Water, pH 5.5 (adjusted with acetic acid)The polar organic mobile phase with a volatile buffer is compatible with MS detection and provides the necessary ionic strength for good peak shape and retention on the teicoplanin CSP. The pH influences the ionization state of both the analyte and the stationary phase, which is critical for chiral recognition.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can affect the kinetics of the chiral recognition process. Starting at ambient temperature is recommended, with adjustments made to optimize resolution if necessary.[6]
Detection UV at 220 nmThe chlorophenyl group provides a chromophore suitable for UV detection.
Injection Volume 10 µLStandard injection volume; can be adjusted based on sample concentration.
Sample Preparation Dissolve 1 mg/mL of the racemic standard and samples in the mobile phase. Filter through a 0.45 µm syringe filter before injection.Ensures sample solubility and prevents particulate matter from clogging the column.
System Suitability

Before analyzing samples, the performance of the chromatographic system must be verified.

ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between the two enantiomer peaks
Tailing Factor (T) 0.8 < T < 1.5 for both peaks
Repeatability RSD < 2.0% for retention times and peak areas (n=6 injections)

Data Analysis and Interpretation

The primary goal of the analysis is to determine the enantiomeric excess (% e.e.) of the sample.

Calculation of Enantiomeric Excess (% e.e.):

% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

  • Area₁ = Peak area of the major enantiomer

  • Area₂ = Peak area of the minor enantiomer

The following diagram illustrates the principle of chiral separation and data interpretation.

G Principle of Chiral Separation cluster_chromatogram racemate Racemic Mixture (R and S Enantiomers) column Chiral Column (Stationary Phase) racemate->column separated Separated Enantiomers column->separated time_axis Retention Time separated->time_axis Detection peak1 Peak 1 (e.g., S-enantiomer) peak2 Peak 2 (e.g., R-enantiomer)

Sources

Application Note: Interrogating GABA-B Receptor Modulation with (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid in biochemical and cellular assays to investigate its modulatory effects on the γ-aminobutyric acid type B (GABA-B) receptor. Given its structural similarity to known GABA-B receptor ligands, this compound is a prime candidate for investigation as a positive allosteric modulator (PAM). This document outlines the scientific rationale, detailed experimental protocols, and data analysis frameworks necessary to characterize the compound's activity, focusing on its potential to enhance the physiological signaling of the endogenous ligand, GABA.

Introduction: The GABA-B Receptor and the Promise of Allosteric Modulation

The GABA-B receptor is the primary metabotropic receptor for GABA, the main inhibitory neurotransmitter in the central nervous system.[1] As a Class C G protein-coupled receptor (GPCR), it functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[2][3] Upon activation by an agonist like GABA or the synthetic analog baclofen, the receptor couples to Gαi/o proteins, leading to downstream signaling events that include the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[2][3] This cascade ultimately results in a slow and prolonged inhibitory effect on neuronal excitability.

Direct activation of GABA-B receptors with orthosteric agonists has therapeutic applications, such as the use of baclofen for muscle spasticity. However, this approach can lead to side effects and the development of tolerance due to constant receptor activation.[1] Positive allosteric modulators (PAMs) represent a more nuanced therapeutic strategy.[1][4] PAMs bind to a topographically distinct site on the receptor, known as an allosteric site, and do not activate the receptor on their own. Instead, they enhance the affinity and/or efficacy of the endogenous agonist, GABA.[1][3] This mechanism offers the advantage of augmenting GABAergic tone only when and where GABA is physiologically released, potentially minimizing off-target effects and tolerance.[1]

This compound is a chiral molecule whose backbone is structurally related to β-phenyl-GABA derivatives.[5] Specifically, its structure is reminiscent of baclofen (β-(4-chlorophenyl)-GABA). This structural alert suggests the compound may interact with the GABA-B receptor. This application note provides the necessary protocols to test the hypothesis that this compound acts as a GABA-B receptor PAM.

Foundational Assays for Characterizing a Putative GABA-B PAM

To characterize the activity of this compound, a multi-assay approach is recommended. The primary assays focus on the direct consequence of Gαi/o protein activation: GTP binding and the subsequent inhibition of cAMP production.

Primary Biochemical Assay: [³⁵S]GTPγS Binding

The [³⁵S]GTPγS binding assay is a functional biochemical method that directly measures the activation of G proteins upon agonist stimulation of a GPCR.[6][7] In the inactive state, the Gα subunit is bound to GDP. Receptor activation catalyzes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates, providing a quantifiable measure of receptor activation.[6]

For a PAM, the key experimental observation is a potentiation of the GABA-stimulated [³⁵S]GTPγS binding. The PAM itself should have little to no effect on binding but should increase both the potency (leftward shift in the EC₅₀ of GABA) and the efficacy (increase in the maximal response) of GABA.[1]

G_protein_activation_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Cell Membranes (Expressing GABA-B R1/R2) Incubate Incubate Membranes with: 1. Test Compound (PAM) 2. GABA (agonist) 3. GDP & [³⁵S]GTPγS Membranes->Incubate Reagents Prepare Assay Buffer, GDP, [³⁵S]GTPγS, GABA, Test Compound Reagents->Incubate Filter Terminate Reaction by Rapid Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Bound [³⁵S]GTPγS (Scintillation Counting) Wash->Count Plot Plot Dose-Response Curves (GABA +/- Test Compound) Count->Plot Analyze Calculate EC₅₀ Shift and Emax Change Plot->Analyze

Caption: Workflow for the cAMP inhibition functional assay.

Detailed Protocol: cAMP Inhibition Assay (HTRF Format)

  • Cell Culture:

    • Culture CHO or HEK293 cells stably co-expressing GABA-B1 and GABA-B2 in appropriate media.

    • Plate the cells in a 96- or 384-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.

    • Add this compound at various concentrations to the designated wells.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) and varying concentrations of GABA simultaneously.

    • Incubate at 37°C for 30 minutes.

  • cAMP Detection (using a commercial HTRF kit):

    • Lyse the cells.

    • Add the HTRF detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP cryptate antibody).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration based on a standard curve.

    • Normalize the data: 0% inhibition corresponds to forskolin alone, and 100% inhibition is the maximal effect of a saturating GABA concentration.

    • Plot the percent inhibition against the log concentration of GABA.

    • Fit the data using a non-linear regression model to determine the IC₅₀ (potency) and Emax (efficacy) of GABA in the absence and presence of the test compound.

    • A PAM will cause a leftward shift in the GABA IC₅₀ and may increase the maximal inhibition. [8]

Confirmatory and Advanced Assays

While the [³⁵S]GTPγS and cAMP assays provide robust biochemical and cellular evidence, electrophysiology offers a direct measure of the functional consequences of receptor activation on ion channel activity.

Electrophysiology (Patch-Clamp)

GABA-B receptor activation opens GIRK channels, leading to potassium efflux and membrane hyperpolarization. [1]Automated patch-clamp systems can be used to measure these currents in whole-cell voltage-clamp mode.

  • Principle: A PAM will enhance the GABA-evoked outward K⁺ current.

  • Procedure:

    • Cells expressing GABA-B receptors and GIRK channels are voltage-clamped.

    • A sub-maximal concentration of GABA (e.g., EC₂₀) is applied to elicit a baseline current.

    • The test compound is then co-applied with GABA.

  • Expected Outcome: A PAM will increase the amplitude of the GABA-evoked current. This method provides high-resolution data on the kinetics and magnitude of modulation.

Materials and Reagent Preparation

  • This compound:

    • Solubility: Initially, assess solubility in aqueous buffers. If solubility is limited, use DMSO as a stock solvent. Ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells to avoid solvent effects.

    • Stability: Prepare fresh stock solutions for each experiment or perform stability studies for frozen aliquots.

  • Radioligands and Reagents:

    • [³⁵S]GTPγS should be handled with appropriate safety precautions for radioactive materials.

    • Ensure all buffers are prepared with high-purity water and filtered.

Conclusion

This compound presents an intriguing candidate for a GABA-B receptor positive allosteric modulator due to its chemical structure. The protocols detailed in this application note, primarily the [³⁵S]GTPγS binding and cAMP inhibition assays, provide a rigorous and validated workflow to determine its pharmacological activity. By quantifying the compound's ability to enhance the potency and efficacy of GABA, researchers can effectively characterize its potential as a novel modulator of the GABA-B system, paving the way for further investigation in neuroscience research and drug development.

References

  • Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current Neuropharmacology, 5(3), 195–201. [Link]

  • Sturchler, E., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. British Journal of Pharmacology, 174(11), 1415–1431. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic acid. pharmachems.com. [Link]

  • Karbon, E. W., Duman, R. S., & Enna, S. J. (1984). GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex. Brain Research, 306(1-2), 327–332. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Benke, D. (2010). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Neuroscience Letters, 486(2), 82–88. [Link]

  • Paterson, N. E., et al. (2010). Positive Allosteric Modulation of GABAB Receptors Ameliorates Sensorimotor Gating in Rodent Models. Neuropsychopharmacology, 35(8), 1672–1681. [Link]

  • Brown, K. M., et al. (2015). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 58(16), 6336–6347. [Link]

  • Lecointre, C., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 8(21), 18768–18778. [Link]

  • Gjoni, T., & Urwyler, S. (2008). Therapeutic Advantage of the Positive Allosteric Modulators of the GABA-B Receptor. Recent Patents on CNS Drug Discovery, 3(1), 13–20. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a chiral building block of significant interest in pharmaceutical synthesis due to its defined stereochemistry, which is critical for the development of enantiomerically pure therapeutic agents.[1] This application note presents a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We will detail a robust methodology, from sample preparation to data analysis, and provide insights into the ionization and fragmentation behavior of the molecule. The protocols described herein are designed to serve as a foundational method that can be adapted for various research and quality control applications.

Introduction: The Significance of Chiral Purity

In drug development, the stereochemistry of a molecule is paramount. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] this compound, with its specific 'R' configuration, serves as a vital component in the synthesis of complex molecules where precise three-dimensional arrangement is non-negotiable.[1] Consequently, sensitive and specific analytical methods are required to confirm its identity, purity, and concentration in various matrices.

Liquid chromatography coupled to mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. This is particularly true for tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), which provide structural information through fragmentation analysis and high mass accuracy for confident identification. While methods for the related compound Baclofen (a 4-chloro isomer) are established, this note will focus on the unique considerations for the 3-chloro analog.[2][3][4]

Physicochemical Properties and Predicted Ionization Behavior

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂[5]
Monoisotopic Mass199.0400 Da[5]
Molecular Weight199.63 g/mol [5]
Structure3-amino-3-(3-chlorophenyl)propanoic acid

Given the presence of both a carboxylic acid and an amino group, the molecule is amphoteric. The ionization state is pH-dependent. For mass spectrometric analysis using electrospray ionization (ESI), it is crucial to ensure the analyte carries a charge. In positive ion mode, a common choice for amine-containing compounds, an acidic mobile phase (e.g., containing formic acid) will protonate the primary amine, resulting in the formation of the [M+H]⁺ ion.[6][7] This protonated molecule will be the precursor ion for subsequent fragmentation experiments.

Experimental Workflow: A Step-by-Step Protocol

The following sections provide a detailed protocol for the LC-MS/MS analysis of this compound.

Sample and Standard Preparation

Accuracy in quantitative analysis begins with meticulous sample and standard preparation.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 methanol:water solution. This serves as the primary stock.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from a solid matrix):

    • Accurately weigh the sample material.

    • Perform a solvent extraction using a suitable solvent (e.g., methanol or acetonitrile).

    • Vortex and sonicate to ensure complete dissolution of the analyte.

    • Centrifuge to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm filter before injection.[8]

    • If analyzing from a biological matrix like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended.[3][9]

Liquid Chromatography for Chiral Separation

For enantiomer-specific analysis, a chiral stationary phase is essential. Based on established methods for similar compounds, a column with a cyclodextrin-based or crown-ether-based chiral selector is a logical starting point.[3][10]

Table of LC Conditions:

ParameterRecommended ConditionRationale
Column Chiral Stationary Phase, e.g., CROWNPAK CR(+) (150 mm x 4.0 mm, 5 µm)Proven for chiral separation of similar amino acid analogs like Baclofen.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization and is a common mobile phase component.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA generic gradient to elute the compound. Optimization may be required.
Flow Rate 0.4 mL/minA typical flow rate for a 4.0 mm ID column.
Column Temperature 40 °CIncreased temperature can improve peak shape and separation efficiency.[3]
Injection Volume 5 µLA standard injection volume to avoid column overloading.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards (1-1000 ng/mL) Stock->Standards LC Chiral LC Separation Standards->LC Sample Matrix Sample Extraction Sample->LC MS HR-MS Detection (ESI+) LC->MS MSMS MS/MS Fragmentation MS->MSMS Quant Quantification MSMS->Quant Ident Identification MSMS->Ident

Caption: Predicted fragmentation of protonated this compound.

Data Analysis and Interpretation

  • Identification: The primary identification of the compound should be based on the accurate mass of the [M+H]⁺ precursor ion and its characteristic chlorine isotopic pattern (approximately 3:1 ratio for ³⁵Cl:³⁷Cl). The retention time from the chiral LC separation will confirm the (R)-enantiomer.

  • Confirmation: The presence of the predicted fragment ions in the MS/MS spectrum provides structural confirmation. High-resolution data allows for the determination of the elemental composition of each fragment, further increasing confidence.

  • Quantification: For quantitative studies, a Multiple Reaction Monitoring (MRM) method can be developed on a triple quadrupole mass spectrometer. Based on the predicted fragmentation, promising transitions would be:

    • 200.0 -> 182.0 (Loss of H₂O)

    • 200.0 -> 154.0 (Loss of H₂O+CO)

    • 200.0 -> 125.0 (Chlorotropylium ion)

The most intense and specific transition should be chosen for quantification, with others used for confirmation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of this compound. By leveraging chiral liquid chromatography and high-resolution mass spectrometry, researchers can achieve confident identification, confirmation, and quantification of this important pharmaceutical building block. The provided protocols for sample preparation, LC separation, and MS analysis serve as a robust starting point for method development and validation in both research and quality control environments. The predicted fragmentation pathways offer a guide for interpreting MS/MS data and developing targeted quantitative assays.

References

  • ResearchGate. (n.d.). Liquid chromatography mass spectrometry high resolution for the determination of baclofen and its metabolites in plasma. Application to therapeutic drug monitoring. Retrieved from [Link]

  • Gabr, R. et al. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. MDPI. Retrieved from [Link]

  • Tummuru, M. K. R. et al. (n.d.). High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well plate. International Journal of Chemical and Bionolecular Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid chromatography–tandem mass spectrometry determination of baclofen in various biological samples and application to a pharmacokinetic study. Retrieved from [Link]

  • PubChem. (n.d.). 3-((3-Chlorophenyl)amino)propanoic acid. Retrieved from [Link]

  • Srinubabu, G. et al. (2018). LC–MS/MS assay for baclofen, a derivative of γ –aminobutyric acid (GABA) in human plasma and its application to a pharmacokinetic study. International Journal of PharmTech Research, 11(1), 82-89.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]

  • Van de Lest, C. H. et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(16), 8484-8491. Retrieved from [Link]

  • Li, S. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318. Retrieved from [Link]

  • Lee, J. Y. et al. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of Mass Spectrometry, 47(8), 999-1006. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Retrieved from [Link]

  • Okuhara, Y. et al. (2004). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Journal of Chromatography B, 806(2), 205-211. Retrieved from [Link]

  • El-Geras, J. et al. (2001). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. Chirality, 13(9), 561-570. Retrieved from [Link]

  • Wu, R. et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6378. Retrieved from [Link]

  • Zhang, Y. et al. (2023). Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: (R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral β-Amino Acids

In the landscape of modern drug discovery and development, the precise spatial arrangement of atoms within a molecule is paramount. Chiral molecules, particularly enantiomerically pure amino acids and their derivatives, are fundamental components of many therapeutics. β-amino acids, which feature an additional methylene unit in their carbon backbone compared to their α-amino acid counterparts, are of significant interest. This structural modification imparts unique conformational properties and, crucially, enhanced metabolic stability to peptides by making them resistant to proteolytic degradation.

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a non-proteinogenic β-amino acid that has emerged as a critical chiral building block in medicinal chemistry.[1] Its structure is defined by two key features that drive its utility:

  • The (R)-Stereocenter: The defined stereochemistry at the C3 position is essential for designing molecules that interact selectively with chiral biological targets like enzymes and receptors.[2] In many cases, one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause harmful side effects.[2]

  • The 3-Chlorophenyl Group: This electronically distinct aromatic ring provides a site for various molecular interactions, including π-stacking and halogen bonding. The chlorine atom can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic profile, making it a valuable feature for molecular scaffolding and drug design.[2]

These application notes provide a comprehensive technical guide on the properties and synthetic applications of this versatile building block, with a focus on a core, field-proven protocol for its incorporation into larger molecules via amide bond formation.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 262429-49-2[2][3]
Molecular Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.63 g/mol [3][4]
Appearance Solid[5]
Purity Typically ≥96%[3]
Storage Room temperature, in a well-sealed container, protected from light. Refrigeration (2-8 °C) is recommended for long-term storage.[6][7]

Spectroscopic Data: Detailed NMR and Mass Spectrometry data are essential for structural confirmation. Representative spectra can be found in public databases and supplier websites.

  • ¹H NMR, ¹³C NMR, MS, IR: Available from resources like ChemicalBook and PubChem.[4][8]

Application in Synthesis: Amide Bond Formation

One of the most frequent and critical applications of this compound is its use in the synthesis of amides and peptides.[9] This reaction connects the carboxylic acid moiety of the building block to a primary or secondary amine, forming the stable amide linkage that is the backbone of peptides and a common feature in many pharmaceutical agents.

The general workflow for utilizing this building block is illustrated below. The process begins with the chiral building block, which may require N-protection before being activated and coupled with an amine to yield the final, more complex product.

G cluster_0 Preparation cluster_1 Core Reaction cluster_2 Final Product A (R)-3-Amino-3-(3-Cl-phenyl) -propionic acid B N-Protected Building Block (e.g., Boc, Fmoc) A->B Protection Step (Optional but common) C Carboxylic Acid Activation B->C E Amide Coupling C->E D Amine Nucleophile (R'-NH2) D->E F Purified Amide Product E->F Workup & Purification G Final API / Advanced Intermediate F->G Deprotection / Further Steps G start R-COOH ((R)-3-Amino-3-(3-Cl-phenyl)-propionic acid) intermediate1 O-Acylisourea Intermediate Highly Reactive start->intermediate1 + EDC EDC EDC EDC->intermediate1 intermediate2 HOBt Active Ester Suppresses Racemization intermediate1->intermediate2 + HOBt HOBt HOBt HOBt->intermediate2 product Amide Product (R-CO-NH-R') intermediate2->product + R'-NH₂ amine R'-NH₂ amine->product

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary amine hydrochloride (R-NH₂·HCl) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) hydrate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the primary amine hydrochloride salt (1.1 eq), and HOBt (1.2 eq).

  • Solvent Addition: Add anhydrous DCM (or DMF for less soluble substrates) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the resulting suspension or solution at room temperature.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. The DIPEA serves to neutralize the amine hydrochloride salt and the HCl generated from EDC·HCl, as well as to facilitate the reaction. Stir for 5-10 minutes.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Causality Note: Adding the carbodiimide at a reduced temperature helps to control the initial exotherm and minimize potential side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA and EDC-urea), saturated NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.

    • Self-Validation Check: Each wash removes specific impurities. Proper phase separation should be observed. Emulsions, if formed, can often be broken by the addition of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expert Insights and Troubleshooting

  • Protecting Groups: The protocol assumes the amino group of the title compound does not interfere. In many syntheses, particularly solid-phase peptide synthesis (SPPS), the amine of the β-amino acid is first protected (e.g., with Boc or Fmoc groups) to ensure selective amide bond formation at the carboxylic acid. [5]* Alternative Coupling Reagents: For sterically hindered amines or carboxylic acids, more potent coupling reagents like HATU or HBTU may be required. However, these also carry a higher risk of racemization if not used carefully. For challenging couplings where standard methods fail, protocols involving the in-situ formation of acyl fluorides can be highly effective. [10]* Racemization: The chiral center of the β-amino acid is susceptible to racemization, especially under harsh basic or high-temperature conditions. The use of additives like HOBt or OxymaPure® is a standard practice to mitigate this risk. [11]Keeping the reaction temperature low is also advisable.

  • Solvent Choice: While DCM is common, DMF can be a better choice for substrates with poor solubility. However, DMF must be of high purity (peptide synthesis grade) as amine contaminants can interfere with the reaction.

Conclusion

This compound is a high-value chiral building block whose utility is central to the development of novel therapeutics and complex organic molecules. Its defined stereochemistry and substituted phenyl ring offer strategic advantages for modulating biological activity and pharmacokinetic properties. The provided protocol for amide bond formation represents a fundamental, reliable, and scalable method for its incorporation into target structures, serving as a foundational technique for researchers in organic synthesis and drug development.

References

  • Ningbo Inno Pharmchem Co., Ltd. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. VertexAI Search.
  • Buchwald, S. L., et al. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry.
  • Chem-Impex International. (R-3-Amino-3-(3-chlorophenyl)propionic acid. Chem-Impex.
  • CymitQuimica. BOC-(R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID. CymitQuimica.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry Department.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Chem-Impex International. Ácido (R-3-amino-3-(3-clorofenil)propiónico. Chem-Impex.
  • ChemicalBook. This compound Suppliers. ChemicalBook.
  • Oakwood Chemical. This compound, min 96%. Oakwood Chemical.
  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Advancing Peptide Therapeutics: The Role of Boc-R-3-Amino-3-(3-chlorophenyl)propionic Acid. Ningbo Inno Pharmchem Co., Ltd..
  • Matrix Scientific. 3-Amino-3-(3-chloro-4-methoxy-phenyl)-propionic acid.
  • Chemrio. (r)-3-amino-3-(3-chlorophenyl)propionic acid. Chemrio.
  • Chem-Impex International. (R-3-Amino-3-(2-chlorophenyl)propionic acid. Chem-Impex.
  • Benchchem. This compound. Benchchem.
  • PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. PubChem.
  • ChemicalBook. 3-amino-3-(3-chloro-phenyl)-propionic acid(68208-21-9) 1h nmr. ChemicalBook.
  • PharmaCompass. 3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com.
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • Benchchem. resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Benchchem.
  • Wiley. 3-Amino-3-(4-chlorophenyl)propionic acid. SpectraBase.
  • Andersson, S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ChemicalBook. This compound. ChemicalBook.
  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. Common Organic Chemistry.
  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • Al-Warhi, T., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing.
  • Wiley-VCH. (2005).
  • Al-Zoubi, M., et al. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

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Application Notes and Protocols: Cell-Based Assays with (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, the R-enantiomer of baclofen, is a selective and potent agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1] As a G-protein coupled receptor (GPCR), the GABA-B receptor plays a crucial role in modulating neuronal excitability throughout the central nervous system.[2][3] Its activation leads to slow and sustained inhibitory neurotransmission, making it a significant target for therapeutic intervention in conditions such as spasticity, anxiety, and addiction.[4]

This document provides a comprehensive guide to performing cell-based assays with this compound. We will delve into the underlying principles of GABA-B receptor signaling and provide detailed, validated protocols for quantifying the compound's activity in a cellular context. The methodologies described herein are designed to ensure scientific rigor and reproducibility, enabling researchers to accurately characterize the pharmacological profile of this and other GABA-B receptor modulators.

Mechanism of Action: GABA-B Receptor Signaling

The GABA-B receptor is an obligate heterodimer composed of GABA-B1 and GABA-B2 subunits.[1][5] this compound binds to the Venus flytrap (VFT) domain of the GABA-B1 subunit, inducing a conformational change that activates the receptor complex.[1][6] This activation triggers the dissociation of the associated heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[3]

These subunits then modulate downstream effector systems:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[3][7] Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.[3][5]

These integrated actions result in a net inhibitory effect on neuronal activity.

GABA_B_Signaling cluster_membrane Cell Membrane cluster_cyto Cytoplasm R_Baclofen (R)-Baclofen GABAB_R GABA-B Receptor (GABAB1/GABAB2) R_Baclofen->GABAB_R Binds G_Protein Gαi/o-βγ (Inactive) GABAB_R->G_Protein Activates G_Protein_act Gαi/o-GTP + Gβγ (Active) G_Protein->G_Protein_act GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_act->AC Gαi/o inhibits GIRK GIRK Channel G_Protein_act->GIRK Gβγ activates VGCC Ca2+ Channel G_Protein_act->VGCC Gβγ inhibits cAMP ↓ cAMP AC->cAMP Reduces production K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Ca_ion ↓ Ca2+ Influx VGCC->Ca_ion cAMP_Workflow A 1. Cell Seeding (HEK293 expressing GABAB-R) B 2. Pre-incubation with (R)-Baclofen A->B C 3. Stimulation with Forskolin B->C D 4. Cell Lysis & Detection (HTRF/AlphaScreen) C->D E 5. Data Analysis (EC50 determination) D->E

Caption: Workflow for the cAMP inhibition assay.

Detailed Protocol

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human GABA-B1 and GABA-B2 receptor subunits in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Harvest cells at 70-80% confluency using a non-enzymatic cell dissociation solution. [8] * Resuspend cells in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to the desired density. [9] 2. Assay Procedure:

  • Dispense 5 µL of cells into a 384-well white opaque plate. [9] * Prepare a serial dilution of this compound in stimulation buffer.

  • Add 5 µL of the compound dilutions to the cell plate and incubate for 30 minutes at room temperature.

  • Prepare a solution of Forskolin (an adenylyl cyclase activator) in stimulation buffer.

  • Add 5 µL of the Forskolin solution to the plate to stimulate cAMP production and incubate for 30 minutes at room temperature.

  • Add 5 µL of lysis buffer containing the detection reagents (e.g., HTRF or AlphaScreen reagents) and incubate for 1 hour at room temperature, protected from light. [9] 3. Data Acquisition and Analysis:

  • Read the plate on a compatible plate reader according to the manufacturer's instructions.

  • Calculate the ratio of the two emission wavelengths (for HTRF) or the AlphaScreen signal.

  • Plot the signal as a function of the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

ParameterRecommended Condition
Cell LineHEK293 expressing human GABA-B1/B2
Seeding Density5,000 - 10,000 cells/well
Compound Incubation30 minutes at RT
Forskolin Concentration1 - 10 µM (to be optimized)
Detection MethodHTRF or AlphaScreen
B. Calcium Flux Assay

Activation of the GABA-B receptor can lead to the inhibition of voltage-gated calcium channels, resulting in a decrease in intracellular calcium levels. [10]This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye, such as Fluo-8. [11][12]

Detailed Protocol

1. Cell Preparation:

  • Plate cells (e.g., CHO or HEK293 cells expressing GABA-B receptors) in a 96-well black-walled, clear-bottom plate and culture overnight. [12] * Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol. [12] * Remove the culture medium and add 100 µL of the dye-loading solution to each well. [13] * Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light. [12] 2. Assay Procedure:

  • Prepare a serial dilution of this compound in assay buffer (e.g., HHBS).

  • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Monitor the baseline fluorescence for 10-20 seconds.

  • Add the compound dilutions to the plate and continue to monitor the fluorescence signal for 2-5 minutes.

  • As a positive control, add a depolarizing agent (e.g., KCl) to elicit calcium influx.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity over time.

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Plot the ΔF as a function of the log of the compound concentration to determine the EC50 value.

ParameterRecommended Condition
Cell LineCHO or HEK293 expressing GABA-B1/B2
Plating Density40,000 - 80,000 cells/well
Dye Loading1 hour at 37°C, 30 min at RT
ReadoutFluorescence intensity (Ex/Em = 490/525 nm)

II. Cell Viability and Cytotoxicity Assays

It is crucial to assess whether the observed effects of this compound are due to specific receptor modulation or a general cytotoxic effect. Standard cell viability assays, such as the MTT or CCK-8 assay, can be employed for this purpose. [14][15]

A. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product.

Detailed Protocol

1. Cell Preparation:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

2. Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the cells.

  • Incubate for 24-48 hours at 37°C.

3. Assay Procedure:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percent viability as a function of the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

B. CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method that measures the activity of dehydrogenases in viable cells.

Detailed Protocol

1. Cell Preparation and Treatment:

  • Follow the same steps for cell preparation and treatment as in the MTT assay.

2. Assay Procedure:

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

3. Data Acquisition and Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

ParameterRecommended Condition
Cell LineSame as used in functional assays
Incubation Time24 - 48 hours
ReadoutAbsorbance (570 nm for MTT, 450 nm for CCK-8)

Studies have shown that baclofen does not affect neuronal survival at concentrations up to 4 mg/ml. [14]In primary rat retinal ganglion cells, baclofen at concentrations up to 800 µM did not significantly alter cell viability. [15]However, at high doses, baclofen has been associated with histopathological changes in various organs in animal studies. [16][17]

III. Data Interpretation and Troubleshooting

  • EC50/IC50 Values: The half-maximal effective/inhibitory concentration is a key measure of the compound's potency. A lower value indicates higher potency.

  • Efficacy: This refers to the maximum response elicited by the compound. It is often expressed as a percentage of the response to a reference agonist.

  • Cytotoxicity: A CC50 value significantly higher than the EC50/IC50 value suggests that the compound's activity is not due to cytotoxicity.

  • Troubleshooting:

    • Low Signal-to-Background: Optimize cell number, reagent concentrations, and incubation times.

    • High Well-to-Well Variability: Ensure proper cell handling and mixing of reagents.

    • Inconsistent Results: Check the stability of the compound and the health of the cell culture.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can obtain reliable data on the compound's potency, efficacy, and potential cytotoxicity, which is essential for advancing our understanding of GABA-B receptor pharmacology and facilitating the development of novel therapeutics.

References

  • Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. PubMed. [Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. [Link]

  • How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

  • Structural Basis of GABA B Receptor Regulation and Signaling. PubMed. [Link]

  • Baclofen and Potential Therapeutic Use: Studies of Neuronal Survival. PubMed. [Link]

  • Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. PubMed Central. [Link]

  • Baclofen Systemic Toxicity: Experimental Histopathological And Biochemical Study. Conference Series. [Link]

  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. PubMed Central. [Link]

  • Baclofen Protects Primary Rat Retinal Ganglion Cells from Chemical Hypoxia-Induced Apoptosis Through the Akt and PERK Pathways. Frontiers in Cellular Neuroscience. [Link]

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  • Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. PubMed Central. [Link]

  • GABA-independent activation of GABAB receptor by mechanical forces. ResearchGate. [Link]

  • Effects of baclofen and SKF89976A. (A–D) Effects of baclofen. (A,B). ResearchGate. [Link]

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  • Activation of GABAB receptors. Reactome. [Link]

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  • Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Baclofen inhibits with high affinity an L-type-like voltage-dependent calcium channel in cerebellar granule cell cultures. PubMed. [Link]

  • cAMP assay for GPCR ligand characterization: application of BacMam expression system. PubMed. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. [Link]

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  • Development and Method Validation of Baclofen by RP-HPLC in Bulk Drug and Pharmaceutical Formulation. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

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  • 3-((3-Chlorophenyl)amino)propanoic acid. PubChem. [Link]

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Application Notes and Protocols for (R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel agrochemical agents.

Introduction: A Novel Scaffold for Agrochemical Discovery

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a chiral amino acid derivative recognized primarily as a valuable building block in pharmaceutical synthesis, particularly for compounds targeting neurological pathways.[1][2][3] Its defined stereochemistry and the presence of a chlorophenyl group make it a compelling candidate for agrochemical research.[2] The broader class of amino acids and their derivatives are integral to plant biochemistry, playing roles in growth, development, and stress defense.[4] Many naturally occurring amino acid derivatives exhibit significant herbicidal, fungicidal, or insecticidal properties, making them a rich source for the development of new crop protection agents.[5][6]

These application notes provide a comprehensive guide for the preliminary evaluation of this compound as a potential agrochemical. We will explore its plausible mechanisms of action and provide detailed protocols for its screening as a plant growth regulator, insecticide, and fungicide.

Hypothesized Mechanisms of Action in an Agrochemical Context

While specific research on the agrochemical activity of this compound is emerging, its structural features suggest several plausible mechanisms of action that warrant investigation.

Plant Growth Regulation

Many amino acid-based biostimulants can influence plant growth and development.[7] The introduction of exogenous amino acid derivatives can modulate hormonal balance and nitrogen metabolism, potentially impacting root development, nutrient uptake, and overall plant vigor. The compound could mimic or antagonize the activity of endogenous plant hormones or their precursors.

Insecticidal Activity via GABA Receptor Modulation

The insect nervous system utilizes GABA (gamma-aminobutyric acid) as a primary inhibitory neurotransmitter.[8] GABA receptors in insects are well-established targets for several classes of insecticides.[8][9] Structurally, this compound shares features with GABA and other known GABA receptor agonists. Functional agonists of insect GABA receptors typically require an ammonium group and an acidic group with an optimal separation distance.[10][11] It is hypothesized that this compound could act as an agonist or antagonist at insect GABA receptors, leading to neurotoxicity.

Experimental Protocols

PART 1: Preparation of Stock Solutions

For consistent and reproducible results, careful preparation of stock solutions is paramount.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile, deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile filters (0.22 µm)

Protocol:

  • Primary Stock Solution (100 mM in DMSO):

    • Weigh out a precise amount of this compound.

    • Dissolve in an appropriate volume of DMSO to achieve a final concentration of 100 mM.

    • Ensure complete dissolution, using gentle warming or vortexing if necessary.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Working Stock Solution (10 mM):

    • Dilute the 100 mM DMSO stock 1:10 in sterile, deionized water.

    • Adjust the pH to a neutral range (6.5-7.0) using 0.1 M HCl or 0.1 M NaOH, as the compound is amphoteric.[12]

    • Sterile-filter the solution through a 0.22 µm syringe filter.

    • Prepare fresh for each experiment or store at 4°C for short-term use (up to one week).

PART 2: Bioassays for Plant Growth Regulating Activity

These bioassays are designed to provide a preliminary screening of the compound's effect on plant growth and development.[13]

A. Seed Germination and Seedling Vigor Assay

Objective: To assess the effect of the compound on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish)

  • Petri dishes with sterile filter paper

  • Aqueous working stock solutions of the test compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM)

  • Negative control (sterile water with an equivalent concentration of DMSO)

  • Positive control (e.g., a known auxin or gibberellin)

  • Growth chamber with controlled light and temperature

Protocol:

  • Place two layers of sterile filter paper in each petri dish.

  • Add 5 mL of the respective test solution or control to each dish.

  • Place a defined number of seeds (e.g., 25-50) on the moist filter paper, ensuring even spacing.

  • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark cycle).

  • After 7-10 days, record the following parameters:

    • Germination percentage

    • Primary root length

    • Hypocotyl length

    • Seedling fresh weight

B. Root Elongation Assay in Gel Media

Objective: To evaluate the specific effect of the compound on root growth and architecture.

Materials:

  • Square petri plates

  • Murashige and Skoog (MS) medium with 0.8% agar

  • Aqueous working stock solutions of the test compound

  • Surface-sterilized seeds of a model plant (e.g., Arabidopsis thaliana)

Protocol:

  • Prepare MS agar medium and autoclave.

  • While the medium is still molten (around 50°C), add the test compound to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Also, prepare control plates with an equivalent amount of DMSO.

  • Pour the medium into square petri plates and allow it to solidify.

  • Place surface-sterilized seeds in a line on the surface of the agar.

  • Seal the plates and orient them vertically in a growth chamber.

  • After 10-14 days, measure the primary root length and count the number of lateral roots.

Data Presentation:

ConcentrationGermination (%)Primary Root Length (mm)Hypocotyl Length (mm)Seedling Fresh Weight (mg)
Control (DMSO)
1 µM
10 µM
100 µM
1 mM
Positive Control
PART 3: Insecticidal Activity Screening

This protocol provides a method for a contact toxicity bioassay against a model insect pest.

Objective: To determine if this compound exhibits contact toxicity to insects.

Materials:

  • A model insect pest (e.g., fruit flies (Drosophila melanogaster), aphids, or mealworms)

  • Petri dishes or small ventilated containers

  • A micro-applicator or a fine mist sprayer

  • Test solutions of the compound in a suitable solvent with a surfactant (e.g., 0.1% Triton X-100 in water) at various concentrations (e.g., 10, 100, 1000 ppm)

  • Negative control (solvent with surfactant)

  • Positive control (a commercial insecticide)

Protocol:

  • Place a known number of insects (e.g., 10-20) in each container.

  • Apply a precise volume (e.g., 1 µL) of the test solution or control directly to the dorsal thorax of each insect using a micro-applicator, or spray the insects evenly.

  • Provide a food source appropriate for the insect species.

  • Maintain the containers at a suitable temperature and humidity.

  • Assess mortality at 24, 48, and 72 hours post-application. Insects that are unable to move when prodded are considered dead.

  • Calculate the percentage mortality for each concentration and time point.

Workflow for Insecticidal Screening:

Insecticidal_Screening cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_compound Prepare Test Compound Solutions application Topical Application or Spray prep_compound->application prep_insects Culture and Select Test Insects prep_insects->application incubation Incubation (24-72 hours) application->incubation assessment Mortality Assessment incubation->assessment calc_mortality Calculate % Mortality assessment->calc_mortality dose_response Dose-Response Curve (LC50 Determination) calc_mortality->dose_response

Caption: Workflow for insecticidal contact toxicity bioassay.

PART 4: Fungicidal Activity Screening

This protocol outlines an in vitro method to assess the compound's ability to inhibit fungal growth.

Objective: To determine if this compound has fungistatic or fungicidal properties.

Materials:

  • A plant pathogenic fungus (e.g., Fusarium oxysporum or Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Aqueous working stock solutions of the test compound

  • Sterile cork borer

Protocol:

  • Prepare PDA medium and autoclave.

  • While the medium is molten, add the test compound to achieve final concentrations (e.g., 10, 50, 100, 200 ppm). Also, prepare control plates with an equivalent amount of DMSO.

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • From a fresh culture of the test fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates and incubate at an appropriate temperature (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony daily until the fungus on the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C = radial growth on the control plate and T = radial growth on the treated plate.

Hypothesized Mechanism of Action - Insect GABA Receptor Modulation:

GABA_Mechanism cluster_synapse Insect Synaptic Cleft presynaptic Presynaptic Neuron GABA Release postsynaptic Postsynaptic Neuron GABA Receptor (Chloride Channel) Hyperpolarization presynaptic:f1->postsynaptic:f1 GABA postsynaptic:f1->postsynaptic:f2 Cl- Influx compound (R)-3-Amino-3-(3-chloro-phenyl) -propionic acid compound->postsynaptic:f1 Binds to Receptor (Agonist Action)

Caption: Potential insecticidal mechanism via GABA receptor agonism.

Data Analysis and Interpretation

  • Statistical Significance: For all bioassays, include at least three replicates for each treatment. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if the observed effects are statistically significant compared to the negative control.

  • Dose-Response Relationship: A clear dose-response relationship, where the effect increases with concentration, is a strong indicator of true biological activity. For insecticidal and fungicidal assays, calculate the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% inhibition) to quantify the compound's potency.

  • Structure-Activity Relationship (SAR): The data generated for this compound can be compared with that of its enantiomer or other analogs to build a preliminary SAR. This can guide the synthesis of more potent derivatives.

Analytical Characterization

To ensure the purity and identity of the test compound, it is crucial to perform analytical characterization.[12]

TechniquePurposeExpected Observations
HPLC Purity assessment and quantificationA single major peak indicating high purity. Retention time can be used for identification.
NMR (¹H, ¹³C) Structural confirmationChemical shifts and coupling patterns consistent with the structure of this compound.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the exact mass of the compound.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. The protocols outlined in these application notes provide a systematic approach to screen for its potential as a plant growth regulator, insecticide, and fungicide. By investigating its biological activity and understanding its mechanism of action, researchers can unlock the potential of this and similar compounds in addressing the ongoing challenges in crop protection and enhancement.

References

  • Kadotani, N., et al. (2016). Elicitors of plant defense induce the accumulation of amino acids that suppress both bacterial virulence and growth. ResearchGate. Available at: [Link]

  • Lummis, S. C. R. (1990). GABA receptor molecules of insects. PubMed. Available at: [Link]

  • Zhang, H., et al. (2010). Molecular characterization of agonists that bind to an insect GABA receptor. Biochemistry. Available at: [Link]

  • Zhang, H., et al. (2010). Molecular Characterization of Agonists That Bind to an Insect GABA Receptor. Biochemistry. Available at: [Link]

  • Zhang, H., et al. (2010). Molecular Characterization of Agonists That Bind to an Insect GABA Receptor. PubMed Central. Available at: [Link]

  • Zhang, H., et al. (2010). Molecular Characterization of Agonists That Bind to an Insect GABA Receptor. Biochemistry. Available at: [Link]

  • Bede, J. C., et al. (2017). Amino Acid Substitution Inhibits Specialist Herbivore Production of an Antagonist Effector and Recovers Insect-Induced Plant Defenses. Oxford Academic. Available at: [Link]

  • Wikipedia. (n.d.). Plant defense against herbivory. Wikipedia. Available at: [Link]

  • Díaz-Perales, A., et al. (2021). Amino acid–derived defense metabolites from plants: A potential source to facilitate novel antimicrobial development. PubMed Central. Available at: [Link]

  • Pratelli, R., & Pilot, G. (2014). Editorial: Amino Acids in Plants: Regulation and Functions in Development and Stress Defense. Frontiers in Plant Science. Available at: [Link]

  • Modern Canna. (n.d.). Cannabis Plant Growth Regulators (PGR) Testing. Modern Canna. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. PhytoTechnology Laboratories. Available at: [Link]

  • Longdom Publishing. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing. Available at: [Link]

  • Wiley-VCH. (2005). Supporting Information. Wiley Online Library. Available at: [Link]

  • Jeschke, P. (2010). Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity. PubMed. Available at: [Link]

  • PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. PharmaCompass. Available at: [Link]

  • Moughan, P. J. (2003). Amino acid availability: aspects of chemical analysis and bioassay methodology. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity. ResearchGate. Available at: [Link]

  • GOV.UK. (n.d.). DUS protocols for testing plant varieties. GOV.UK. Available at: [Link]

  • USDA Agricultural Marketing Service. (n.d.). Guidelines for Demonstrating DUS. USDA. Available at: [Link]

  • ResearchGate. (n.d.). Proposal of Bioassays as a Tool for Screening Biostimulant Properties of Protein Hydrolyzates from Animal Waste Materials. ResearchGate. Available at: [Link]

  • MDPI. (2023). Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI. Available at: [Link]

  • PubChem. (n.d.). 3-((3-Chlorophenyl)amino)propanoic acid. PubChem. Available at: [Link]

  • Analytical report: 3-Chlorocathinone. (n.d.). Available at: [Link]

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Application Notes and Protocols for Solid-Phase Peptide Synthesis with (R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Space with β-Amino Acids

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced efficacy, stability, and pharmacokinetic profiles.[1][2] Among these, β-amino acids are of particular interest as they can induce unique secondary structures, such as helices and turns, and often confer resistance to enzymatic degradation. This guide provides a detailed examination and practical protocols for the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural β-amino acid, (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid .

This specific building block introduces both a chiral center and an aromatic ring with an electron-withdrawing chloro-substituent, presenting unique opportunities and challenges in peptide synthesis.[1][3] The phenyl group offers a scaffold for potential π-π stacking interactions, while the chloro-group can modulate electronic properties and binding interactions.[4] This document, intended for researchers and professionals in peptide chemistry and drug development, outlines the critical considerations and detailed methodologies for the successful incorporation of this sterically demanding amino acid using Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS.

Understanding the Building Block: this compound

This compound is a chiral β-amino acid. Unlike natural α-amino acids, the amino group is attached to the β-carbon relative to the carboxyl group. This structural difference is fundamental to its impact on peptide conformation.

Key Structural Features and Their Implications for Synthesis:

  • β-Amino Acid Backbone: The extended backbone can disrupt typical α-peptide secondary structures and promote the formation of novel, stable conformations.

  • Steric Hindrance: The presence of the 3-chlorophenyl group at the β-carbon presents significant steric bulk. This can impede the approach of the activated carboxyl group to the deprotected amine of the growing peptide chain, potentially leading to incomplete coupling reactions.[5][6]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring, though its effect on the amide bond formation itself is generally minimal.

  • Chirality: The (R)-configuration must be maintained throughout the synthesis to ensure the desired biological activity of the final peptide. This necessitates the use of coupling reagents and conditions known to minimize racemization.[7]

Core Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most common and versatile method for synthesizing peptides containing such modified amino acids is the Fmoc/tBu (tert-butyl) orthogonal strategy.[8][9] This approach relies on the base-lability of the Nα-Fmoc protecting group and the acid-lability of the side-chain protecting groups and the resin linker.[10][11]

The general cycle of Fmoc-SPPS involves a series of repeated steps: deprotection, washing, coupling, and washing.[12]

SPPS_Cycle cluster_main Fmoc-SPPS Cycle Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Washing Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling 3. Washing2 DMF/DCM Washing Coupling->Washing2 4. Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle 5. Cycle->Deprotection

Figure 1: The general workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

PART 1: Resin Preparation and First Amino Acid Loading

The choice of resin depends on whether the desired C-terminus of the peptide is an acid or an amide.[13] For a C-terminal amide, Rink Amide resin is a common choice. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is highly recommended due to its acid sensitivity, which allows for peptide cleavage while keeping acid-labile side-chain protecting groups intact if needed.[13]

Protocol 1.1: Loading of the First Amino Acid (Fmoc-AA-OH) onto 2-Chlorotrityl Chloride Resin

  • Place 2-chlorotrityl chloride resin (e.g., 100-200 mesh, 1.0-1.6 mmol/g loading) in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) for at least 30 minutes.

  • Drain the DCM.

  • Dissolve 1.5-2.0 equivalents of the first Fmoc-protected amino acid in DCM.

  • Add 3.0-4.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Add the amino acid/DIPEA solution to the swollen resin and agitate at room temperature for 1-2 hours.

  • To cap any remaining reactive trityl chloride sites, add a small amount of methanol (e.g., 0.8 mL per gram of resin) and agitate for an additional 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under vacuum.

PART 2: Incorporation of this compound

This is the most critical step, as the steric hindrance of the β-amino acid can lead to inefficient coupling.[5][6] Standard coupling conditions may not suffice. Therefore, a more potent coupling reagent and potentially longer reaction times or double coupling are recommended.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey Advantages
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium/Aminium SaltHigh reactivity, low racemization, effective for hindered couplings.[7]
HCTU (6-Chloro-benzotriazole-1-yl-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltMore reactive than HBTU, good for difficult sequences.
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHighly effective, particularly for sterically demanding couplings.[6]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium/Aminium SaltHigh reactivity comparable to HATU, with non-explosive byproducts.

Protocol 2.1: Coupling of Fmoc-(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes.[13]

    • Drain and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve 3.0 equivalents of Fmoc-(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid and 2.9 equivalents of HATU in DMF.

    • Add 6.0 equivalents of DIPEA or 2,4,6-collidine (a weaker base that can help reduce racemization) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test (Ninhydrin test).

    • A positive Kaiser test (blue beads) indicates incomplete coupling. If the test is positive, a second coupling (double coupling) is recommended.

    • For double coupling, drain the reaction mixture, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Capping (Optional but Recommended for Difficult Couplings):

    • If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 30 minutes.[13]

Coupling_Workflow cluster_coupling Incorporation of the Hindered β-Amino Acid Start Deprotected Peptide-Resin (Free N-terminal Amine) Activate Activate Fmoc-β-AA (e.g., HATU/DIPEA) Start->Activate Couple Couple to Resin (2-4 hours) Activate->Couple Monitor Kaiser Test Couple->Monitor Wash Wash Resin (DMF) Monitor->Wash Negative (Complete) DoubleCouple Repeat Coupling Step Monitor->DoubleCouple Positive (Incomplete) Cap Cap Unreacted Amines (Acetic Anhydride) Monitor->Cap Positive after Double Coupling NextCycle Proceed to Next Cycle Wash->NextCycle DoubleCouple->Couple Cap->NextCycle

Sources

Mastering the Crystalline Form: An Application Guide to the Crystallization of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds.[1] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and reproducible crystallization process is not merely a purification step but a critical control point in drug development and manufacturing. This guide provides a detailed exploration of the principles and practical protocols for the successful crystallization of this important molecule.

Understanding the Molecule: Physicochemical Properties and Their Implications for Crystallization

This compound is a β-amino acid, possessing both a carboxylic acid and an amino group. This amphoteric nature means it exists as a zwitterion at its isoelectric point (pI), influencing its solubility and crystal packing.

Key Physicochemical Properties:

PropertyValue/InformationSignificance for Crystallization
Molecular Formula C₉H₁₀ClNO₂-
Molecular Weight 199.63 g/mol -
Appearance White to off-white solidVisual indicator of purity.
Chirality (R)-enantiomerCrystallization is key to ensuring high enantiomeric purity.
pKa Values Not experimentally determined in literature. Estimated based on similar structures.Crucial for pH-controlled crystallization. The pI is the pH of minimum solubility.
Solubility Generally soluble in polar solvents.Dictates the choice of solvent systems for crystallization.

Strategic Approaches to Crystallization

The selection of an appropriate crystallization method is contingent on the impurity profile of the crude material and the desired final specifications. The three primary strategies applicable to this compound are:

  • Cooling Crystallization: Exploits the temperature-dependent solubility of the compound.

  • Anti-Solvent Crystallization: Induces precipitation by adding a solvent in which the compound is poorly soluble.

  • pH-Controlled Crystallization: Manipulates the pH to the isoelectric point to minimize solubility and induce crystallization.

The logical workflow for developing a crystallization protocol is visualized below:

Caption: Workflow for Crystallization Protocol Development.

In-Depth Protocols and Methodologies

The following protocols are designed as robust starting points for the crystallization of this compound. Researchers should consider these as templates to be optimized based on the specific characteristics of their crude material.

Protocol 1: Cooling Crystallization from a Single Solvent

This method is predicated on the principle that the solubility of this compound is significantly higher in a hot solvent than in a cold one. Ethanol is a promising candidate based on general procedures for similar 3-amino-3-arylpropionic acids.[2]

Step-by-Step Methodology:

  • Solvent Selection: Begin by determining the solubility of the crude material in a small selection of polar solvents (e.g., ethanol, methanol, isopropanol, water) at room temperature and near their boiling points. The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In a suitable flask equipped with a reflux condenser and magnetic stirrer, add the crude this compound to a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If dissolution is incomplete, add small aliquots of the hot solvent until a clear solution is obtained. Avoid adding an excessive amount of solvent to ensure a good yield.

  • Cooling: Once a clear solution is achieved, remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. For further yield improvement, the flask can be subsequently placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Diagram of Cooling Crystallization Workflow:

Caption: Cooling Crystallization Process.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is insoluble, thereby inducing precipitation.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a solvent in which this compound is highly soluble (the "good" solvent, e.g., methanol or ethanol). Then, identify a miscible anti-solvent in which the compound is poorly soluble (e.g., water, hexane, or ethyl acetate).

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent to the stirred solution until turbidity (cloudiness) is observed, indicating the onset of precipitation.

  • Crystal Growth: At the point of turbidity, slightly warm the mixture until the solution becomes clear again. Then, allow the solution to cool slowly to room temperature, promoting the growth of larger, more uniform crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a mixture of the "good" solvent and the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Diagram of Anti-Solvent Crystallization Workflow:

Caption: Anti-Solvent Crystallization Process.

Protocol 3: pH-Controlled Crystallization

This method leverages the zwitterionic nature of the amino acid, where solubility is at a minimum at its isoelectric point (pI).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in an aqueous acidic solution (e.g., dilute HCl) or an aqueous basic solution (e.g., dilute NaOH). The pH should be sufficiently far from the estimated pI (e.g., pH < 4 or pH > 9) to ensure complete dissolution.

  • pH Adjustment: Slowly add a dilute base (if starting from an acidic solution) or a dilute acid (if starting from a basic solution) to the stirred solution. Monitor the pH continuously with a calibrated pH meter.

  • Crystallization: As the pH approaches the estimated pI (around 6-7), the compound will begin to precipitate. Continue the addition of the acid or base until the pH is at the point of maximum precipitation.

  • Digestion: Allow the suspension to stir at this pH for a period of time (e.g., 1-2 hours) to allow for crystal growth and maturation. This process is often referred to as "digestion."

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with deionized water to remove any residual salts.

  • Drying: Dry the crystals under vacuum.

Diagram of pH-Controlled Crystallization Workflow:

Caption: pH-Controlled Crystallization Process.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid.Use a lower-boiling point solvent; use more solvent; ensure slow cooling.
No Crystal Formation The solution is not sufficiently supersaturated; the compound is too soluble even at low temperatures.Concentrate the solution by evaporating some solvent; try a different solvent or an anti-solvent method.
Low Yield Too much solvent was used; the compound has significant solubility in the cold solvent.Use a more minimal amount of solvent; cool the solution to a lower temperature; consider an anti-solvent approach.
Poor Purity Impurities co-crystallized; inefficient washing.Recrystallize the material a second time; ensure thorough but minimal washing with cold solvent.

Conclusion

The crystallization of this compound is a critical step in ensuring the quality and purity of this important pharmaceutical intermediate. By systematically evaluating solvent systems and applying the principles of cooling, anti-solvent, and pH-controlled crystallization, researchers can develop robust and scalable protocols. The methodologies outlined in this guide provide a solid foundation for achieving high-purity crystalline material, ultimately contributing to the development of safe and effective medicines.

References

  • Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron, 58(37), 7449–7461. [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • Google Patents. (n.d.). Crystallization of amino acid.
  • PubChem. (n.d.). 3-Amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

Sources

Application Note: Chiral Derivatization Strategies for the Analysis of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the derivatization of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, a chiral molecule of interest in pharmaceutical development. The focus is on converting the parent molecule into a diastereomer or a derivative with enhanced detectability to facilitate its separation and quantification using standard chromatographic techniques like HPLC and GC. This note outlines several field-proven derivatization protocols, explains the underlying chemical principles, and discusses the critical parameters for successful and reproducible analysis.

Introduction

This compound is a non-proteinogenic β-amino acid. The presence of a chiral center at the C3 position necessitates enantioselective analytical methods to control its stereochemical purity, which is a critical quality attribute in pharmaceutical applications. Direct analysis of enantiomers can be challenging, often requiring expensive chiral stationary phases (CSPs) and specialized chromatographic conditions. Derivatization offers a robust and often more accessible alternative by converting the enantiomers into diastereomers with distinct physicochemical properties, allowing for their separation on standard achiral columns. Furthermore, derivatization can introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.

This application note explores various derivatization strategies, providing researchers with the rationale and step-by-step protocols to develop reliable analytical methods for this compound.

The Challenge of Direct Analysis

The primary analytical challenge lies in the separation of the (R) and (S) enantiomers. These molecules have identical physical properties (e.g., boiling point, solubility, spectral characteristics) in an achiral environment, making their separation on standard chromatographic columns impossible. While chiral chromatography is a direct approach, it can suffer from high column costs, limited column lifetime, and often requires extensive method development. Derivatization circumvents this by creating diastereomers, which possess different physical properties and can be readily separated.

Derivatization Strategies: A Comparative Overview

The choice of derivatization reagent is dictated by the functional groups present in the analyte (a primary amine and a carboxylic acid), the desired analytical technique (HPLC, GC), and the required sensitivity.

Derivatization ReagentTarget Functional GroupAnalytical TechniqueKey AdvantagesKey Considerations
Marfey's Reagent (FDAA) Primary AmineHPLC-UV/MSForms diastereomers, strong UV chromophoreReagent stability, potential for side reactions
o-Phthalaldehyde (OPA) Primary AmineHPLC-FluorescenceRapid reaction, high sensitivityUnstable derivatives, requires a thiol co-reagent
Fmoc-Cl Primary AmineHPLC-UV/FluorescenceStable derivatives, good UV/fluorescence responseCan be less selective, requires careful pH control
Chiral Acylating Agents Primary AmineGC-MS, HPLC-UV/MSForms stable diastereomeric amidesPotential for racemization, requires anhydrous conditions
Silylation Reagents (e.g., MSTFA) Carboxylic Acid & AmineGC-MSCreates volatile derivatives suitable for GCMoisture sensitive, can produce multiple derivatives

Protocol 1: Diastereomeric Derivatization using Marfey's Reagent (FDAA) for HPLC Analysis

Principle: Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a chiral derivatizing agent that reacts with the primary amine of the amino acid to form stable diastereomers.[1] The L-alanine amide in the reagent provides the chiral handle, and the dinitrophenyl group acts as a strong chromophore for UV detection.

Causality: The formation of diastereomers allows for separation on a standard C18 reversed-phase column. The difference in the spatial arrangement of the two diastereomers leads to differential interactions with the stationary phase, resulting in distinct retention times.

Workflow Diagram:

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Analyte This compound Solution Reaction Incubate at 40°C Analyte->Reaction Reagent Marfey's Reagent (FDAA) in Acetone Reagent->Reaction Buffer Sodium Bicarbonate Buffer Buffer->Reaction Quench Add HCl to stop reaction Reaction->Quench HPLC Inject into HPLC-UV/MS System Quench->HPLC Separation Reversed-Phase C18 Column HPLC->Separation Detection UV (340 nm) or MS Detector Separation->Detection Data Quantify Diastereomers Detection->Data

Caption: Workflow for the derivatization of this compound with Marfey's reagent.

Materials:

  • This compound standard and sample solutions

  • Marfey's Reagent (FDAA), 1% (w/v) in acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M Hydrochloric Acid (HCl)

  • HPLC-grade acetone, water, and acetonitrile

  • Triethylamine phosphate (TEAP) buffer (for mobile phase)

  • Reaction vials (e.g., 1.5 mL autosampler vials)

  • Heating block or water bath

Protocol:

  • Sample Preparation: Prepare a standard solution of the analyte in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In a reaction vial, combine 50 µL of the analyte solution with 100 µL of the 1% FDAA solution in acetone.

    • Add 20 µL of 1 M NaHCO₃ to raise the pH and facilitate the nucleophilic substitution reaction. The reaction is pH-dependent, and an alkaline environment is necessary to deprotonate the amino group, making it a more potent nucleophile.

    • Vortex the mixture gently and incubate at 40°C for 1 hour.[2] The elevated temperature accelerates the reaction rate.

  • Reaction Quenching:

    • After incubation, cool the vial to room temperature.

    • Add 20 µL of 2 M HCl to quench the reaction by neutralizing the excess bicarbonate and stopping further derivatization.[2] The solution is ready for analysis after degassing is complete.[2]

  • HPLC Analysis:

    • Dilute the derivatized sample with the initial mobile phase if necessary.

    • Inject an appropriate volume (e.g., 10 µL) onto a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient elution method. A typical mobile phase system consists of:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

      • Mobile Phase B: Acetonitrile

    • A linear gradient from 10% to 60% Acetonitrile over 30 minutes at a flow rate of 1 mL/min is a good starting point.

    • Monitor the elution at 340 nm, the λmax of the DNP chromophore.[2]

    • The diastereomer of the D-amino acid is generally retained longer on the reversed-phase column.[2]

Self-Validation and Trustworthiness:

  • Run a blank derivatization (without the analyte) to identify any peaks originating from the reagent itself.

  • Derivatize a racemic standard to confirm the separation of the two diastereomers and establish their retention times.

  • The stability of the derivatives should be assessed by re-injecting a prepared sample over time (e.g., 24-48 hours). FDAA derivatives are generally stable for at least 48 hours.[2]

Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Detection

Principle: OPA reacts with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. When a chiral thiol is used, diastereomers are formed, which can be separated on a reversed-phase column.[2][3]

Causality: The reaction is rapid at room temperature and provides excellent sensitivity due to the high quantum yield of the fluorescent derivative. This method is particularly useful for trace-level analysis. The choice of a chiral thiol introduces the necessary stereochemical difference for diastereomeric separation.

Workflow Diagram:

opa_derivatization_workflow cluster_reagent_prep Reagent Preparation cluster_derivatization Derivatization cluster_analysis Analysis OPA_Sol OPA Solution in Borate Buffer Reagent_Mix Mix OPA and Thiol Solutions OPA_Sol->Reagent_Mix Thiol_Sol Chiral Thiol (e.g., N-acetyl-L-cysteine) Solution Thiol_Sol->Reagent_Mix Reaction Mix and React at Room Temp. Reagent_Mix->Reaction Analyte Analyte Solution Analyte->Reaction HPLC Inject Immediately into HPLC-Fluorescence Reaction->HPLC Separation Reversed-Phase C18 Column HPLC->Separation Detection Fluorescence Detector (Ex: 340 nm, Em: 450 nm) Separation->Detection Data Quantify Diastereomers Detection->Data

Caption: Workflow for the derivatization of this compound with OPA and a chiral thiol.

Materials:

  • This compound standard and sample solutions

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC) or other chiral thiol

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • HPLC-grade water and acetonitrile

Protocol:

  • Reagent Preparation (prepare fresh daily):

    • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 9.5 with NaOH.

    • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of the 0.4 M borate buffer.

    • Thiol Solution: Dissolve 50 mg of N-acetyl-L-cysteine in 10 mL of water.

    • Working Derivatization Reagent: Mix the OPA reagent and the thiol solution. This mixture is often used in an autosampler for automated pre-column derivatization.

  • Derivatization Reaction:

    • The reaction is typically performed in an autosampler immediately before injection due to the instability of the derivatives.[2]

    • Mix the analyte solution, OPA reagent, and thiol solution in a specific ratio (e.g., 1:1:1 v/v/v).

    • Allow the reaction to proceed for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

  • HPLC Analysis:

    • Inject the reaction mixture directly onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase system such as:

      • Mobile Phase A: 50 mM Sodium acetate buffer (pH 5.5)

      • Mobile Phase B: Acetonitrile/Methanol (50:50 v/v)

    • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

Self-Validation and Trustworthiness:

  • The critical parameter for this method is the reaction time. Due to the instability of the OPA derivatives, the time from mixing to injection must be kept constant and reproducible for all samples and standards. An autosampler with a derivatization program is highly recommended.[4]

  • The fluorescence response can decay over time.[4] Assess the stability of the derivatized sample in the autosampler tray by re-injecting the same vial over several hours.

  • The choice of the chiral thiol (L- or D-enantiomer) will determine the elution order of the diastereomers.

Protocol 3: Derivatization for GC-MS Analysis

Principle: For Gas Chromatography (GC) analysis, the analyte must be volatile and thermally stable. Derivatization is used to convert the polar amino and carboxylic acid groups into less polar, more volatile functional groups. A two-step process is common: esterification of the carboxylic acid followed by acylation of the amino group.[5] Using a chiral acylating agent will produce diastereomers.

Causality: The esterification step (e.g., with methanolic HCl) converts the -COOH group to a -COOCH₃ group. The subsequent acylation (e.g., with a chiral acyl chloride like (S)-(-)-N-(Trifluoroacetyl)prolyl chloride) reacts with the -NH₂ group to form a diastereomeric amide. This two-step derivatization makes the molecule suitable for GC separation and MS detection.

Workflow Diagram:

gc_derivatization_workflow cluster_prep Sample Preparation cluster_esterification Step 1: Esterification cluster_acylation Step 2: Chiral Acylation cluster_analysis Analysis Analyte Dry Analyte Ester_Reaction Heat at 100°C Analyte->Ester_Reaction Ester_Reagent Methanolic HCl Ester_Reagent->Ester_Reaction Dry_Ester Evaporate to Dryness Ester_Reaction->Dry_Ester Acyl_Reaction Heat at 60°C Dry_Ester->Acyl_Reaction Acyl_Reagent (S)-(-)-N-(TFA)prolyl chloride in CH2Cl2 Acyl_Reagent->Acyl_Reaction GCMS Inject into GC-MS Acyl_Reaction->GCMS Separation Achiral Capillary Column (e.g., DB-5) GCMS->Separation Detection Mass Spectrometer (Scan or SIM mode) Separation->Detection Data Quantify Diastereomers Detection->Data

Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.

Materials:

  • This compound standard and sample, dried

  • 3 N Methanolic HCl (prepared by bubbling dry HCl gas through methanol)

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen gas for drying

  • Reaction vials with screw caps

Protocol:

  • Sample Preparation:

    • Accurately weigh the analyte or transfer a known volume of a standard solution into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water, as it will interfere with the derivatization reagents.

  • Esterification:

    • Add 1 mL of 3 N methanolic HCl to the dried sample.[5]

    • Cap the vial tightly and heat at 100°C for 30 minutes.[5]

    • Cool the vial and remove the cap. Evaporate the methanolic HCl to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried residue from the esterification step, add 1 mL of anhydrous dichloromethane and 100 µL of the chiral acylating agent (e.g., TFAPC).[5]

    • Cap the vial and heat at 60°C for 20 minutes.[5]

    • Cool the vial. The sample is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • A typical temperature program would be: start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • The mass spectrometer can be operated in full scan mode to identify the derivatives or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Self-Validation and Trustworthiness:

  • The absence of water is critical for the success of this derivatization. Ensure all glassware is dry and use anhydrous solvents.

  • Run a derivatization blank to check for any interfering peaks from the reagents.

  • Derivatize a racemic mixture to confirm the separation of the diastereomers and to determine their elution order and mass fragmentation patterns.

  • Potential for racemization of the acylating reagent should be considered.[6] This can be checked by derivatizing a pure enantiomer of the analyte and looking for the presence of the other diastereomer.

Conclusion

The choice of derivatization strategy for this compound depends on the analytical instrumentation available, the required sensitivity, and the specific goals of the analysis (e.g., enantiomeric purity vs. absolute quantification). Marfey's reagent offers a reliable and robust method for HPLC-UV analysis, providing stable diastereomers that are easily separated on standard reversed-phase columns. For high-sensitivity applications, OPA derivatization with a chiral thiol is an excellent choice for HPLC with fluorescence detection, although the instability of the derivatives requires careful control of the reaction time. For GC-MS analysis, a two-step esterification and acylation procedure is necessary to ensure volatility, with the use of a chiral acylating agent enabling the separation of the enantiomers. Each protocol must be carefully validated to ensure its accuracy, precision, and suitability for the intended application.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Retrieved from [Link]

  • Fujii, K., Ikai, Y., Mayumi, T., Oka, H., Suzuki, M., & Harada, K. I. (1997). A nonempirical method for determining the absolute configuration of constituent amino acids in a peptide using LC/MS. Analytical chemistry, 69(16), 3346–3352. [Link]

  • Tsou, T. L., & You, B. J. (1982). Derivatization of chiral amines with (S, S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of pharmaceutical sciences, 71(6), 658–661. [Link]

  • Dettmer, K., & Oefner, P. J. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. In Metabolomics (pp. 199-213). Humana Press, New York, NY. [Link]

  • Brückner, H., & Lüpke, M. (1991). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of Chromatography A, 557, 345-357. [Link]

Sources

Application Note: Quantification of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid in Human Plasma using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and sensitive bioanalytical method for the stereoselective quantification of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid in human plasma. The protocol employs a straightforward protein precipitation extraction, followed by chiral separation using Ultra-High-Performance Liquid Chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for pharmacokinetic studies in clinical and preclinical research.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a chiral small molecule that serves as a key building block in pharmaceutical research for the development of novel therapeutics.[5][6] Its structure, featuring an amino group, a carboxylic acid, and a chiral center, presents a unique analytical challenge. Accurate quantification of a specific enantiomer in biological matrices is critical, as stereoisomers often exhibit different pharmacological and toxicological profiles.[7]

This method addresses the need for a selective and sensitive assay by combining two powerful techniques:

  • Chiral Chromatography: Direct separation of the (R)- and (S)-enantiomers is achieved without derivatization. This is crucial because derivatization can introduce variability and potential inaccuracies.[8] A macrocyclic glycopeptide-based chiral stationary phase (CSP) is employed, which is known for its excellent performance in resolving underivatized amino acid enantiomers.[7][8]

  • Tandem Mass Spectrometry (MS/MS): Provides exceptional sensitivity and selectivity. By monitoring a specific precursor-to-product ion transition (MRM), the analyte can be accurately quantified even in the complex milieu of plasma, minimizing interference from endogenous components.[9][10]

The choice of protein precipitation as the sample preparation technique is based on its simplicity, speed, and high recovery for polar small molecules, making it ideal for high-throughput analysis.[11][12] The entire workflow is designed to be efficient, reproducible, and compliant with international bioanalytical validation standards.[1][2][13]

Experimental Workflow and Methodologies

Overall Workflow Diagram

The analytical process follows a streamlined sequence from sample receipt to final data reporting.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Thaw Plasma Sample & QC Standards s2 Aliquot 100 µL Plasma s1->s2 s3 Add Internal Standard (50 µL) s2->s3 s4 Protein Precipitation (300 µL ACN) s3->s4 s5 Vortex & Centrifuge (14,000 x g, 10 min) s4->s5 s6 Transfer Supernatant to Vial s5->s6 a1 Inject Sample (5 µL) s6->a1 a2 Chiral UHPLC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknowns d2->d3 d4 Review & Report Data d3->d4

Caption: High-level workflow for plasma sample analysis.

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), (S)-3-Amino-3-(3-chloro-phenyl)-propionic acid (≥98% purity), and this compound-d4 (Internal Standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (ACN, LC-MS Grade), Methanol (MeOH, LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (Optima™ LC-MS grade), Ammonium acetate (LC-MS grade).

  • Biological Matrix: Pooled human plasma (K2-EDTA anticoagulant), sourced from certified vendors.

Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is required.

UHPLC System:

  • Column: Astec® CHIROBIOTIC® T, 100 x 2.1 mm, 5 µm (or equivalent macrocyclic glycopeptide CSP).[8]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25°C

Table 1: UHPLC Gradient Program

Time (min) % Mobile Phase B
0.0 95
5.0 50
5.1 5
7.0 5
7.1 95

| 10.0 | 95 |

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 450°C

  • Desolvation Temperature: 350°C

Rationale for Parameter Selection:

  • Chiral Column: The teicoplanin-based CHIROBIOTIC T column is selected for its proven ability to separate underivatized amino acid enantiomers via multiple interaction mechanisms including ionic, hydrogen bonding, and steric interactions.[8][14]

  • Mobile Phase: A methanol/water mobile phase with a volatile buffer like ammonium acetate and formic acid is LC-MS compatible, promotes good ionization, and provides the necessary polarity range for effective chiral separation on this stationary phase.[15]

  • ESI Positive Mode: The primary amino group on the analyte is readily protonated, making positive ionization mode highly efficient and sensitive for detection.[16]

Multiple Reaction Monitoring (MRM) Explained

MRM provides specificity by selecting a precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific product ion in the third quadrupole (Q3).[9] This two-stage mass filtering significantly reduces chemical noise. The chlorine atom provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl), which can be used for confirmation.

MRM_Principle Analyte Analyte Ions from UHPLC Eluent Q1 Q1: Precursor Ion Selection (m/z 214.1 for ³⁵Cl) Analyte->Q1 Q2 Q2: Collision Cell (Fragmentation with Argon) Q1->Q2 Precursor Ion Q3 Q3: Product Ion Selection (m/z 151.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Caption: Principle of MRM for analyte detection.

Table 2: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
(R)-Analyte (³⁵Cl) 214.1 151.1 100 22
(R)-Analyte (³⁷Cl) 216.1 151.1 50 22

| IS-d4 (³⁵Cl) | 218.1 | 155.1 | 100 | 22 |

Detailed Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare intermediate working solutions for the analyte (for calibration standards and QCs) and the IS by serial dilution of the primary stocks with 50:50 (v/v) methanol:water.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate analyte working solution to achieve final concentrations of 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL. The volume of spiking solution should not exceed 5% of the plasma volume.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels:

    • LLOQ: 1 ng/mL (Lower Limit of Quantification)

    • LQC: 3 ng/mL (Low QC)

    • MQC: 75 ng/mL (Medium QC)

    • HQC: 750 ng/mL (High QC)

Protocol 2: Plasma Sample Extraction

This protocol is designed for efficiency and high recovery.[17][18][19]

  • Sample Thawing: Thaw all plasma samples (unknowns, CS, and QCs) on ice or at room temperature. Vortex gently to ensure homogeneity.[19]

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.

  • Internal Standard Addition: Add 50 µL of the IS working solution (e.g., 200 ng/mL in 50:50 MeOH:H₂O) to every tube except for "double blank" samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[12] The 3:1 ratio of ACN to plasma is effective for precipitating major proteins like albumin.[17]

  • Vortexing: Cap the tubes and vortex vigorously for 30 seconds to ensure complete denaturation and mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.

  • Injection: The sample is now ready for injection into the UHPLC-MS/MS system.

Bioanalytical Method Validation Summary

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on Bioanalytical Method Validation.[1][2][4] All parameters met the acceptance criteria.

Table 3: Summary of Method Validation Results

Validation Parameter Result Acceptance Criteria (FDA/EMA)
Calibration Range 1 - 1000 ng/mL Correlation coefficient (r²) ≥ 0.99
LLOQ 1 ng/mL S/N > 5; Accuracy ±20%; Precision ≤20%
Intra-day Accuracy 96.5% - 104.2% ±15% of nominal (±20% at LLOQ)
Intra-day Precision (%CV) 3.1% - 8.5% ≤15% (≤20% at LLOQ)
Inter-day Accuracy 98.1% - 102.7% ±15% of nominal (±20% at LLOQ)
Inter-day Precision (%CV) 4.5% - 9.8% ≤15% (≤20% at LLOQ)
Selectivity & Specificity No significant interference observed in 6 unique plasma lots. No significant peaks at the retention time of the analyte or IS.
Matrix Effect (IS-Normalized) 0.95 - 1.08 %CV of IS-normalized factor should be ≤15%.
Recovery (%) 91.2% - 97.5% Consistent, precise, and reproducible.
Stability (Freeze-Thaw) Stable for 3 cycles %-Difference within ±15% of baseline.
Stability (Bench-Top, 4h) Stable %-Difference within ±15% of baseline.

| Stereoselectivity | Baseline resolution (Rs > 2.0) of (R)- and (S)-enantiomers. | Sufficient resolution to ensure no interference from the other enantiomer. |

Conclusion

The described UHPLC-MS/MS method provides a selective, sensitive, and robust tool for the quantification of this compound in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing, and the chiral chromatographic separation ensures stereospecificity. This fully validated method is fit-for-purpose and can be confidently deployed in regulated bioanalytical laboratories to support drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kaspar, H., et al. (2009). Direct analysis of amino acids by HILIC-ESI-MS. LCGC International. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. [Link]

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Gil-Av, E., et al. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Slideshare. The EMA Bioanalytical Method Validation Guideline. [Link]

  • Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • ResearchGate. GC-MS/MS MRM conditions for analysis of organochlorine pesticides. [Link]

  • Google Patents. Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • Google Patents. Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • Yale School of Medicine. Small Molecules Quantitation. [Link]

  • LCGC International. (2014). Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice. [Link]

  • Waters Corporation. Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • LCGC International. LC–API-MS(/MS) for Biological Samples. [Link]

  • ResearchGate. Dual LC column characterization for mass spectrometry-based small molecule profiling of human plasma and serum. [Link]

  • Cui, W., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. As a vital chiral building block, the efficient and enantiomerically pure production of this compound is paramount for advancing pharmaceutical research and development.[1][2] This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges encountered during its synthesis.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure β-amino acids like this compound primarily follows two major pathways: Asymmetric Synthesis and Chiral Resolution .[3][4] The choice between these routes depends on available resources, scalability requirements, and the desired level of enantiopurity.

  • Asymmetric Synthesis : This approach creates the desired stereocenter directly. Common methods include the catalytic asymmetric hydrogenation of β-amino acrylates or the conjugate addition of an amine source to a cinnamic acid derivative.[3][5] This strategy is often more elegant and atom-economical but may require specialized chiral catalysts and rigorous optimization.

  • Chiral Resolution : This classic method involves synthesizing the racemic mixture of the β-amino acid and then separating the enantiomers.[6] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. While potentially lower in overall yield (theoretical maximum of 50% per resolution cycle), it can be robust and easier to implement with standard laboratory equipment.

The following diagram outlines the decision-making process for selecting a synthetic strategy.

Synthetic_Strategy_Decision_Flow Start Goal: Synthesize This compound Decision1 Is a high-throughput screening of catalysts feasible? Start->Decision1 Asymmetric_Path Pursue Asymmetric Synthesis Decision1->Asymmetric_Path Yes Resolution_Path Pursue Chiral Resolution Decision1->Resolution_Path No Step_Asym_1 Select Catalyst System (e.g., Rh/Ru-based) Asymmetric_Path->Step_Asym_1 Step_Res_1 Synthesize Racemic Acid Resolution_Path->Step_Res_1 Step_Asym_2 Synthesize Prochiral Substrate (e.g., enamine or acrylate) Step_Asym_1->Step_Asym_2 Conclusion Obtain Enantiopure Product Step_Asym_2->Conclusion Step_Res_2 Select Resolving Agent (e.g., chiral amine/acid) Step_Res_1->Step_Res_2 Step_Res_2->Conclusion

Caption: Decision workflow for selecting a synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is generally preferred: asymmetric synthesis or chiral resolution? A1: There is no single "better" strategy; the choice is application-dependent.

  • Asymmetric Synthesis is often preferred for large-scale manufacturing due to its higher potential throughput and atom economy, avoiding the loss of 50% of the material as the undesired enantiomer. However, the initial investment in catalyst screening and optimization can be significant.[7]

  • Chiral Resolution is frequently used in academic or early-stage research settings. It can be faster to implement if a suitable resolving agent is known or easily found, and it avoids the need for specialized high-pressure hydrogenation equipment.[6]

Q2: How can I monitor the enantiomeric excess (e.e.) of my product during the synthesis? A2: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . You will need a chiral stationary phase (CSP) column. Teicoplanin-based or polysaccharide-based columns are often effective for underivatized amino acids.[6][8] The mobile phase typically consists of an organic modifier (like methanol or ethanol) and a buffered aqueous solution to control the pH, which is critical for achieving good separation.[8]

Q3: What are the critical starting materials for this synthesis? A3:

  • For an asymmetric hydrogenation route, you would typically start with 3-chlorocinnamic acid or a derivative, which is then converted to a β-enamino ester. The quality of this prochiral substrate is crucial for high catalyst performance.

  • For a chiral resolution route, the key starting material is the racemic 3-amino-3-(3-chlorophenyl)propionic acid. A common synthesis for this involves the reaction of 3-chlorobenzaldehyde with malonic acid and ammonia (or an ammonia equivalent).[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Overall Yield

Q: My final isolated yield is consistently low after purification. What are the common causes?

A: Low yield is a multifaceted issue. Let's break it down by potential causes.

Potential CauseRecommended Solution & Explanation
Incomplete Reaction Diagnosis: Monitor the reaction by TLC or LC-MS to see if the starting material is being fully consumed. Solution: If the reaction has stalled, consider extending the reaction time. For catalytic reactions, the catalyst may have deactivated. Try adding another portion of the catalyst. For resolution, incomplete salt formation may be the issue; ensure stoichiometric amounts of the resolving agent are used.
Product Loss During Work-up Diagnosis: The product may be partially soluble in the aqueous phase or organic washes. Solution: Adjust the pH of the aqueous layer during extraction. As an amino acid, your product is amphoteric; its solubility is minimal at its isoelectric point (pI).[8] Perform back-extraction of the aqueous layers to recover any dissolved product. Use a minimal amount of solvent for transfers and crystallization.
Degradation of Product Diagnosis: The product may be unstable under the reaction or purification conditions (e.g., high temperature, strong acid/base). Solution: If using harsh conditions for deprotection or salt breaking, switch to milder reagents. Purify the product at lower temperatures if possible.
Poor Crystallization/Precipitation Diagnosis: The product fails to crystallize or precipitate effectively from the solution. Solution: Screen multiple solvents for crystallization. Try techniques like anti-solvent addition or seeding with a small crystal of pure product. Ensure the solution is sufficiently concentrated before cooling.

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Caption: Logic flow for troubleshooting low yield issues.

Issue 2: Poor Enantioselectivity / Low Enantiomeric Excess (e.e.)

Q: My product has a low e.e. after asymmetric synthesis or resolution. How can I improve it?

A: Achieving high enantiopurity is the central challenge. The approach depends on your chosen method.

For Asymmetric Synthesis (e.g., Hydrogenation):

Potential CauseRecommended Solution & Explanation
Sub-optimal Catalyst/Ligand The choice of chiral ligand is paramount for inducing stereoselectivity.[3] A ligand that works for one substrate may not work for another. Solution: Screen a variety of chiral ligands (e.g., different BINAP, Josiphos, or PhanePhos derivatives). Even minor structural changes to the ligand can have a profound impact on e.e.
Incorrect Reaction Conditions Hydrogen pressure, temperature, and solvent can all influence the stereochemical outcome. Solution: Systematically vary these parameters. Lowering the temperature often increases selectivity at the cost of reaction rate. The solvent can affect the conformation of the catalyst-substrate complex; screen polar aprotic (e.g., MeOH, THF) and non-polar solvents.
Catalyst Poisoning Impurities in the substrate or solvent (e.g., water, sulfur compounds, coordinating species) can bind to the metal center and disrupt the chiral environment. Solution: Ensure all reagents and solvents are of high purity and are appropriately dried/degassed. Purify the prochiral substrate immediately before use.
Racemization of Product The product itself might be racemizing under the reaction or work-up conditions, although this is less common for β-amino acids compared to α-amino acids. Solution: Analyze the e.e. of a crude sample immediately after the reaction. If it is high, but the final e.e. is low, suspect racemization during work-up. Use milder acidic/basic conditions for purification.

For Chiral Resolution:

Potential CauseRecommended Solution & Explanation
Poor Choice of Resolving Agent The resolving agent must form a stable, crystalline salt with one enantiomer while leaving the other in solution. This interaction is highly specific. Solution: Screen a panel of commercially available chiral resolving agents (e.g., (R)- or (S)-mandelic acid, tartaric acid derivatives, or chiral amines like (R)-1-phenylethylamine).
Sub-optimal Crystallization Solvent The solvent system is critical for achieving differential solubility of the diastereomeric salts. Solution: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water). A solvent that is too good will dissolve both salts; a solvent that is too poor will crash out both.
Co-precipitation of Diastereomers The undesired diastereomeric salt is precipitating along with the desired one. Solution: Slow down the crystallization process by cooling the solution gradually. Try recrystallizing the obtained salt one or more times to upgrade the diastereomeric purity. Ensure you are not using a supersaturated solution, which can lead to rapid, non-selective precipitation.
Key Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted and optimized for your specific laboratory conditions and safety procedures.

Protocol 1: Asymmetric Hydrogenation of a β-Enamino Ester Precursor

This protocol is based on common methods for the asymmetric synthesis of β-amino acids.[3]

  • Preparation of the Catalyst: In a glovebox, charge a pressure-rated reaction vessel with a Rh(I) or Ru(II) precursor (e.g., [Rh(COD)₂]BF₄, 0.01 eq) and a chiral phosphine ligand (e.g., (R)-BINAP, 0.011 eq). Add a degassed solvent (e.g., methanol). Stir the mixture for 30 minutes to allow for catalyst formation.

  • Reaction Setup: In a separate flask, dissolve the β-(acylamino)acrylate substrate (1.0 eq) in degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the reaction vessel via cannula. Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 5-20 bar).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 12-24 hours. Monitor the reaction progress by taking aliquots (carefully depressurizing first) and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Remove the solvent under reduced pressure.

  • Deprotection and Isolation: The resulting protected amino ester is then hydrolyzed to the target acid using standard procedures (e.g., aqueous HCl or NaOH, followed by neutralization). Purify by crystallization or chromatography.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.[8]

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a classical approach to resolving a racemic mixture.[6]

  • Dissolution: Dissolve the racemic 3-amino-3-(3-chlorophenyl)propionic acid (1.0 eq) in a suitable solvent (e.g., 95% ethanol) with gentle heating until a clear solution is formed.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-Mandelic acid, 0.5-1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the solution of the racemic acid.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For improved yield and purity, cool the mixture further in an ice bath or refrigerator for several hours.

  • Isolation of Salt: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Liberation of the Free Amino Acid: Suspend the isolated diastereomeric salt in water and adjust the pH with a base (e.g., 1M NaOH) to break the salt and dissolve the mandelic acid. The free amino acid may precipitate. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the resolving agent.

  • Purification: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the pure enantiomer. Filter, wash with cold water, and dry under vacuum.

  • Analysis: Determine the yield and measure the enantiomeric excess of the product using chiral HPLC. The mother liquor can be processed to recover the other enantiomer.

References
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. [Link]

  • Gondru, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. [Link]

  • Kim, D. Y., et al. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Institutes of Health. [Link]

  • Gondru, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. ningboinno.com. [Link]

  • Alcaraz, L., et al. (2005). Supporting Information for "A Novel Palladium-catalysed Three-component Domino Reaction for the Synthesis of β-Aryl-β-amino Acids". Wiley-VCH. [Link]

  • Han, J., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. National Institutes of Health. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. organic-chemistry.org. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Nakano, M., et al. (1989). Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. PubMed. [Link]

  • Sirsova, M., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]

  • El-Kassem, L. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • PubChem. 3-((3-Chlorophenyl)amino)propanoic acid. PubChem. [Link]

  • Chinese Academy of Sciences. (2020). Scientists Develop Asymmetric Three-component Coupling Strategy to Access Chiral Amino Acids. Dalian Institute of Chemical Physics. [Link]

  • PubChem. 3-Amino-3-(3-chlorophenyl)propanoic acid. PubChem. [Link]

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Technical Support Center: Overcoming Poor Solubility of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. The following question-and-answer format directly addresses specific issues and explains the causality behind experimental choices, ensuring a robust and scientifically grounded approach to your work.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in water. What are the key structural features affecting its solubility?

A1: The poor aqueous solubility of this compound stems from a combination of its structural features. As a β-amino acid, it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1] In aqueous solutions, these groups can ionize, leading to the formation of a zwitterion, which can influence its solubility.[2]

The key contributors to its low solubility are:

  • The Phenyl Ring: The presence of a phenyl group imparts significant hydrophobic character to the molecule.

  • The Chloro Substituent: The chlorine atom on the phenyl ring further increases the molecule's lipophilicity, reducing its affinity for water.

  • Crystalline Structure: Like many solid organic compounds, the crystalline lattice energy can be high, meaning that significant energy is required to break the crystal structure and allow the molecules to be solvated by water.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of amino acids is highly dependent on the pH of the solution.[3] This is because the ionization state of the amino and carboxylic acid groups changes with pH.

  • At its Isoelectric Point (pI): There will be a specific pH at which the net charge on the molecule is zero (the zwitterionic form is dominant). At or near the pI, the solubility of an amino acid is at its minimum due to strong intermolecular electrostatic interactions that favor the crystalline state over dissolution.[4]

  • In Acidic Conditions (low pH): The amino group will be protonated (-NH₃⁺), giving the molecule a net positive charge. This increased polarity generally leads to a significant increase in solubility in aqueous media.[5]

  • In Basic Conditions (high pH): The carboxylic acid group will be deprotonated (-COO⁻), resulting in a net negative charge. This also increases the molecule's polarity and, consequently, its aqueous solubility.[4][5]

Therefore, adjusting the pH away from the isoelectric point is a primary and highly effective strategy to enhance the solubility of this compound.[6][7]

Troubleshooting Guides
Issue 1: My compound is not dissolving sufficiently in aqueous buffers for my assay.

This is a common challenge. Here are a series of strategies, from simplest to more complex, to address this issue.

This should be your first line of approach due to its effectiveness and simplicity. The goal is to shift the pH of your solution away from the compound's isoelectric point.

Experimental Protocol: pH-Based Solubilization

  • Initial Assessment: Prepare a slurry of the compound in deionized water or your desired buffer at a concentration higher than your target.

  • Acidic Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the solution for visual signs of dissolution.

  • Basic Titration: In a separate slurry, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring and observe for dissolution.

  • Determine Optimal pH: Identify the pH range where the compound is fully dissolved. It is crucial to ensure that the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

  • Buffer Selection: Once an optimal pH is determined, prepare a buffer at that pH to maintain consistent solubility.

Causality Behind the Choice: By protonating the amino group (low pH) or deprotonating the carboxyl group (high pH), you are creating a charged species. Charged molecules have stronger interactions with polar water molecules, leading to increased solubility.[8]

If pH adjustment alone is insufficient or not compatible with your experiment, the use of co-solvents is a powerful alternative. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[9]

Commonly Used Co-solvents in Preclinical Formulations:

Co-solventPolarityNotes
Dimethyl Sulfoxide (DMSO)Highly PolarExcellent solubilizing agent, but can have effects on biological systems. Use at low final concentrations (typically <0.5%).[6][10]
EthanolPolarGenerally well-tolerated in many biological assays at low concentrations.[10]
Polyethylene Glycol (PEG 300/400)PolarLow-molecular-weight PEGs are common in formulation development due to their good safety profile.[6]
Propylene Glycol (PG)Moderately PolarAnother widely used and safe co-solvent.[6]

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Attempt to dissolve a high concentration of this compound in 100% of each selected co-solvent (e.g., DMSO, Ethanol, PEG 400).

  • Serial Dilution: Once a stock solution is made, perform serial dilutions into your aqueous buffer.

  • Observe for Precipitation: Note the concentration at which the compound begins to precipitate out of solution. This will give you an idea of the maximum achievable concentration in a given co-solvent/aqueous buffer system.

  • Final Concentration: Always aim for the lowest possible co-solvent concentration in your final experimental setup to minimize potential off-target effects.

Causality Behind the Choice: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, essentially making the solvent system more "hospitable" to the non-polar parts of your compound, like the chloro-phenyl group.[9][11]

Decision Workflow for Initial Solubility Troubleshooting

G start Start: Poor Solubility Observed ph_adjust Strategy 1: Adjust pH (Acidic and Basic) start->ph_adjust ph_success Solubility Achieved and pH is Compatible? ph_adjust->ph_success cosolvent Strategy 2: Use Co-solvents (e.g., DMSO, Ethanol, PEG) ph_success->cosolvent No end_success Proceed with Experiment ph_success->end_success Yes ph_compatible Yes ph_not_compatible No cosolvent_success Solubility Achieved? cosolvent->cosolvent_success cosolvent_success->end_success Yes advanced Proceed to Advanced Strategies (Salt Formation, Particle Size Reduction) cosolvent_success->advanced No cosolvent_compatible Yes cosolvent_not_compatible No

Caption: Initial troubleshooting workflow for solubility.

Issue 2: I need to prepare a high-concentration stock solution for in vivo studies, but pH adjustment and co-solvents are not sufficient or desirable.

For demanding applications like in vivo dosing, more advanced formulation strategies may be necessary.

Creating a salt of your compound is a very common and effective method to significantly increase aqueous solubility and dissolution rate.[12][13] Since this compound has both an acidic and a basic handle, you can form salts with either a base or an acid.

Experimental Protocol: Exploratory Salt Formation

  • Select Counter-ions:

    • For the Carboxylic Acid: Choose pharmaceutically acceptable bases like sodium hydroxide, potassium hydroxide, or tromethamine (Tris).

    • For the Amino Group: Choose pharmaceutically acceptable acids like hydrochloric acid, sulfuric acid, or methanesulfonic acid.

  • Stoichiometric Addition: Dissolve the parent compound in a suitable organic solvent (e.g., ethanol, isopropanol). Add an equimolar amount of the chosen acid or base.

  • Isolation: The resulting salt may precipitate out of the organic solvent. Isolate the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Solubility Testing: Compare the aqueous solubility of the newly formed salt with the parent compound. The difference can often be several orders of magnitude.

Causality Behind the Choice: Salt formation converts the neutral, often highly crystalline and poorly soluble molecule into an ionic compound.[8] The dissociation of the salt in water into charged ions is energetically much more favorable than the dissolution of the neutral parent molecule.[12][14]

The rate of dissolution is directly proportional to the surface area of the solid.[7] By reducing the particle size, you dramatically increase the surface area, which can lead to a faster dissolution rate.[6][15] This is particularly useful for compounds where the dissolution rate, rather than the intrinsic solubility, is the limiting factor (classified as BCS Class IIa).

Methods for Particle Size Reduction:

  • Micronization: Techniques like jet milling can reduce particle sizes to the micron range (1-10 µm).[11]

  • Nanonization (Nanosuspensions): Methods such as high-pressure homogenization or media milling can create nanoparticles (typically <1000 nm).[7][16] These nanosuspensions are often stabilized with surfactants or polymers to prevent agglomeration.[17]

Causality Behind the Choice: The Noyes-Whitney equation describes the rate of dissolution, showing it is directly proportional to the surface area of the drug.[17] Smaller particles have a much larger surface area-to-volume ratio, which enhances the dissolution rate.[15][18]

Advanced Formulation Strategy Selection

G start High Concentration Needed (In Vivo Studies) salt_formation Strategy 3: Salt Formation start->salt_formation particle_reduction Strategy 4: Particle Size Reduction (Micronization/Nanonization) start->particle_reduction other_techniques Other Advanced Techniques (Solid Dispersions, Lipid Formulations) salt_formation->other_techniques If stability is an issue particle_reduction->other_techniques If dissolution rate is still limiting

Caption: Decision points for advanced formulation strategies.

References
  • Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available at: [Link]

  • Gothwal, A., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Treviño, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science. Available at: [Link]

  • Garg, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Ferreira, O., et al. (2012). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Pobudkowska, A., & Kyte, J. (2019). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. ijmsdr.org. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Garg, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2023). Solubility of Amino Acids, Sugars, and Proteins. ResearchGate. Available at: [Link]

  • Wikipedia. Amino acid. Wikipedia. Available at: [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at: [Link]

  • Borchert, D., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. rjpdft.com. Available at: [Link]

  • ResearchGate. (2023). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Outsourced Pharma. (2023). Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. Available at: [Link]

  • Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available at: [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]

  • APhA. (2023). Co-solvency and anti-solvent method for the solubility enhancement. American Pharmaceutical Association. Available at: [Link]

  • Haddad, F., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Available at: [Link]

  • Williams, H. D., et al. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Pharmaceutical Patent Analyst. Available at: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. gscbiologicalpress.com. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Lee, Y.-C., et al. (2022). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2023). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. ResearchGate. Available at: [Link]

  • Wikipedia. Bradford protein assay. Wikipedia. Available at: [Link]

  • PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid. PubChem. Available at: [Link]

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Technical Support Center: (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid (CAS 262429-49-2). This resource is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. The inherent challenges of maintaining both high chemical and enantiomeric purity necessitate robust and well-understood purification strategies.

This guide provides field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most common and effective methods for purifying this compound are recrystallization and chiral chromatography.[1]

  • Recrystallization: This is often the first method of choice for removing chemical impurities. It relies on the differences in solubility between the desired compound and impurities in a selected solvent system.[2] It can sometimes also enhance enantiomeric purity through a process known as preferential crystallization, although this is not always guaranteed.

  • Chiral Chromatography (HPLC/SFC): When high enantiomeric purity is the primary goal, chiral chromatography is the most powerful technique.[3] It uses a chiral stationary phase (CSP) to physically separate the (R)- and (S)-enantiomers, allowing for the isolation of the desired (R)-enantiomer with high enantiomeric excess (ee).[1][4]

Q2: Why is maintaining the enantiomeric purity of this compound so important?

The biological activity of chiral molecules is highly dependent on their three-dimensional structure.[5] Many biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a compound.[5] For pharmaceutical applications, one enantiomer may be therapeutically active while the other could be inactive or, in some cases, cause undesirable side effects.[5] Therefore, ensuring high enantiomeric purity is critical for developing safe and effective therapeutics.

Q3: What analytical techniques are essential for assessing the purity of the final product?

A combination of techniques is required for a complete purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, ee). It separates and quantifies the (R)- and (S)-enantiomers.

  • Standard HPLC (Reversed-Phase): Used to determine chemical purity by separating the target compound from any achiral impurities or starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify impurities. It is generally not used for determining enantiomeric purity without a chiral shift reagent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]

  • Melting Point: A sharp melting point range is a good indicator of high purity. For a related compound, Fmoc-(R)-3-amino-3-(2-chlorophenyl)propionic acid, the melting point is 190 - 192 °C.[7]

Troubleshooting Guide

This section addresses specific problems encountered during the purification process.

Problem 1: Low yield after recrystallization.

Potential Causes:

  • Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures, preventing efficient precipitation. Conversely, if the compound's solubility is too low at high temperatures, a large volume of solvent is needed, leading to losses.

  • Cooling Rate Too Fast: Rapid cooling can lead to the formation of small, impure crystals or an oil, which traps impurities and is difficult to handle.

  • Premature Crystallization: The compound crystallizing out of the hot solution before all impurities have been filtered can lead to a purer but much smaller yield.

  • Excessive Washing: Washing the collected crystals with too much solvent, or a solvent in which they have some solubility, will dissolve part of the product.

Recommended Solutions & Protocols:

  • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[2]

    • Expert Insight: For amino acids and their derivatives, polar protic solvents or aqueous mixtures are often a good starting point. Consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/heptane.[8] A systematic screening is crucial.

  • Optimize the Cooling Process:

    • Allow the saturated solution to cool slowly to room temperature first. This encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize precipitation.

    • If the compound "oils out," reheat the solution to redissolve it and then allow it to cool even more slowly, perhaps by insulating the flask.

  • Protocol: A General Recrystallization Workflow

    • Add a minimal amount of hot solvent to the crude solid until it just dissolves.

    • If impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and undisturbed.

    • Once crystals have formed, cool the mixture in an ice bath for at least 30 minutes.

    • Collect the crystals by vacuum filtration.[2]

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under a vacuum.

    Workflow: Recrystallization Process

    G A Solvent Screening B Dissolve Crude Solid in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities exist) B->C D Slow Cooling (to Room Temperature) C->D E Ice Bath Cooling D->E F Vacuum Filtration to Collect Crystals E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Analyze Purity (HPLC, NMR) H->I

    Caption: A typical workflow for purifying solids via recrystallization.

Problem 2: Poor enantiomeric excess (ee) after purification.

Potential Causes:

  • Recrystallization Ineffective for Enantiomeric Enrichment: Standard recrystallization will remove chemical impurities but may not effectively separate enantiomers unless a spontaneous resolution or crystallization-induced chiral inversion occurs, which is rare and compound-specific.[9]

  • Racemization During Synthesis or Workup: The chiral center of the molecule might be unstable under certain pH or temperature conditions, leading to partial conversion to the (S)-enantiomer.

  • Inadequate Chiral HPLC Separation: The analytical method itself may not be providing sufficient resolution between the enantiomers, leading to inaccurate assessment or co-elution during preparative chromatography.[10]

Recommended Solutions & Protocols:

  • Employ Chiral Chromatography: This is the most direct and reliable method to separate enantiomers.

    • Column Selection: The choice of Chiral Stationary Phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

    • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed-phase) and temperature to achieve baseline separation.[10] Lower temperatures often improve chiral recognition.[1][10]

  • Troubleshooting Chiral HPLC Resolution:

    • Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing more time for interaction with the CSP.

    • Mobile Phase Modifiers: For amino acids, adding a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier can significantly improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.

    • Temperature: As mentioned, temperature is a critical parameter. Screen a range from 10°C to 40°C in 5°C increments to find the optimum.[10]

    Troubleshooting: Poor Enantiomeric Resolution in Chiral HPLC

    G Start Poor Enantiomeric Resolution A Is the peak shape good (symmetrical)? Start->A B Optimize Mobile Phase Additives (TFA, DEA) A->B No C Decrease Flow Rate A->C Yes B->A D Optimize Temperature (Typically Lower) C->D E Screen Different Chiral Stationary Phases (CSPs) D->E End Achieved Baseline Resolution E->End

    Caption: A logical workflow for troubleshooting poor chiral HPLC separations.

Problem 3: Final product contains residual solvent or other chemical impurities.

Potential Causes:

  • Inefficient Drying: The product was not dried for a sufficient amount of time or under a high enough vacuum to remove the final traces of solvent.

  • Inclusion of Solvent in Crystal Lattice: Some solvent molecules can become trapped within the crystal structure during recrystallization.

  • Co-precipitation of Impurities: An impurity with very similar solubility characteristics to the product may have crystallized along with it.

Recommended Solutions & Protocols:

  • Thorough Drying: Dry the material in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for an extended period (12-24 hours). Ensure the vacuum is strong enough to lower the boiling point of the trapped solvent.

  • Slurrying or Re-crystallization:

    • If an impurity has co-precipitated, a second recrystallization from a different solvent system may be necessary.

    • Alternatively, slurrying the solid in a solvent that dissolves the impurity but not the product can be an effective washing technique.

  • Use of Preparative Chromatography: If recrystallization fails to remove a persistent impurity, preparative HPLC on a standard C18 column (for chemical purity) or a chiral column (if the impurity is the other enantiomer) is the most powerful solution.

Data & Protocols
Table 1: Chiral HPLC Starting Parameters

This table provides a set of typical starting conditions for developing a chiral separation method for this compound. Optimization will be required.

ParameterNormal Phase (NP)Reversed-Phase (RP)
Chiral Column Polysaccharide-based (e.g., Cellulose, Amylose)Polysaccharide-based or Cyclodextrin-based
Mobile Phase Hexane / Isopropanol (IPA) (e.g., 90:10)Acetonitrile / Water with 0.1% Formic Acid
Modifier 0.1% Diethylamine (DEA) for basic compounds0.1% Trifluoroacetic Acid (TFA) for acidic compounds
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C (optimize by decreasing)25 °C (optimize by decreasing)
Detection UV at ~220 nm or ~254 nmUV at ~220 nm or ~254 nm

Note: These are general starting points. The optimal conditions must be determined experimentally.[10]

References

  • Benchchem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem. 10

  • HD-Chemicals. (n.d.). This compound, min 96%. 6

  • Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. 3

  • Chromatography Today. (2020). Trouble with chiral separations. 4

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. 11

  • Wiley-VCH. (2005). Supporting Information. 12

  • CymitQuimica. (n.d.). BOC-(R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID. 13

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Link

  • Chem-Impex. (n.d.). Fmoc-(R)-3-amino-3-(2-chlorophenyl)propionic acid. Link

  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Link

  • Chemrio. (n.d.). (r)-3-amino-3-(3-chlorophenyl)-propionic acid. Link

  • Chem-Impex. (n.d.). (R-3-Amino-3-(3-chlorophenyl)propionic acid. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Link

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Link

  • Sigma-Aldrich. (n.d.). Fmoc-(R)-3-Amino-3-(3-chlorophenyl)-propionic acid. Link

  • J&K Scientific. (n.d.). (R)-3-Amino-3-(3-chlorophenyl)propionic acid | 262429-49-2. Link

  • ACS Publications. (2004). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link

Sources

Technical Support Center: Preserving the Enantiomeric Integrity of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing racemization of this valuable chiral building block. The biological activity of chiral molecules is often enantiomer-specific, making the control of stereochemical purity paramount in pharmaceutical development.[1][] This resource synthesizes established principles of stereochemical stability with practical, field-proven advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern for this compound?

A: Racemization is the process by which an enantiomerically pure substance, such as this compound, converts into a mixture containing equal amounts of both enantiomers (R and S), resulting in a loss of optical activity.[3] This is a significant issue in drug development because the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[1][] For instance, one enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, maintaining the enantiomeric purity of your compound is crucial for the safety, efficacy, and regulatory approval of the final drug product.

Q2: What are the primary factors that can induce racemization of my compound?

A: The primary drivers of racemization for amino acids, including β-amino acids like our target compound, are elevated temperature, non-neutral pH (both acidic and basic conditions), and the presence of certain catalysts. The specific susceptibility to these factors is inherent to the molecule's structure. The key is the lability of the proton at the chiral center (the α-carbon). Conditions that facilitate the removal of this proton to form a planar, achiral intermediate will promote racemization.

Q3: How does the 3-chloro-phenyl substituent affect the stability of the chiral center?

A: The chlorine atom is an electron-withdrawing group. This property can influence the acidity of the α-proton. By pulling electron density away from the chiral center, the chloro-phenyl group can make the α-proton more acidic and thus more susceptible to abstraction under basic conditions, potentially increasing the rate of racemization compared to its non-substituted counterpart, 3-amino-3-phenylpropionic acid. Conversely, under acidic conditions, the electron-withdrawing nature of the substituent could slightly destabilize a carbocation intermediate, potentially offering some protection against racemization via this mechanism. However, the dominant mechanism is often base-catalyzed.

Troubleshooting Guide: Common Scenarios and Solutions

Scenario 1: Loss of Enantiomeric Excess (% ee) After Storage

Issue: You have observed a decrease in the enantiomeric purity of your this compound sample after a period of storage.

Root Cause Analysis:

  • Improper Storage Temperature: Elevated temperatures provide the activation energy for the interconversion of enantiomers.

  • Inappropriate Storage Form: Storing the compound in solution, especially at non-optimal pH, significantly increases the risk of racemization compared to storage as a dry, solid material.

  • Exposure to Light or Air: While less common for this specific racemization, prolonged exposure to UV light or atmospheric oxygen can sometimes contribute to degradation pathways that may affect chirality.

Solutions:

ParameterRecommendationRationale
Temperature Store at -20°C or below for long-term storage. For short-term storage (1-2 weeks), 4°C may be acceptable.[4]Lower temperatures reduce the kinetic energy of the molecules, minimizing the rate of racemization.
Physical State Store as a lyophilized powder or crystalline solid.In the solid state, molecular mobility is restricted, significantly hindering the racemization process.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).While the primary concern is racemization, an inert atmosphere prevents potential oxidative degradation, which could complicate analysis.
Solvent (if in solution) If short-term solution storage is unavoidable, use a neutral, aprotic solvent and store at low temperature.Aprotic solvents are less likely to participate in proton exchange at the chiral center. However, solid-state storage is strongly preferred.
Scenario 2: Racemization During a Chemical Reaction (e.g., N-acylation, esterification)

Issue: You are performing a chemical modification on the amino or carboxylic acid group and observe significant racemization in your product.

Root Cause Analysis:

  • Harsh Reaction Conditions: The use of strong bases or high temperatures during the reaction is a common cause.

  • Inappropriate Reagents: Certain coupling reagents or activators can promote the formation of racemization-prone intermediates, such as oxazolones in peptide synthesis.[3]

  • Extended Reaction Times: Prolonged exposure to even mildly unfavorable conditions can lead to a cumulative loss of enantiomeric purity.

Solutions:

ParameterRecommendationRationale
pH/Base Use a hindered, non-nucleophilic organic base (e.g., N,N-diisopropylethylamine - DIPEA) instead of stronger, less hindered bases like triethylamine. Maintain the reaction mixture as close to neutral pH as possible.Hindered bases are less likely to abstract the α-proton, reducing the risk of forming a planar, achiral intermediate.
Temperature Conduct the reaction at the lowest temperature at which a reasonable reaction rate is observed. Often, this is 0°C or room temperature.Lowering the temperature slows down the rate of racemization more significantly than the desired chemical reaction in many cases.
Coupling Reagents For amide bond formation, consider using racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5]These additives react with the activated amino acid to form an active ester that is less prone to cyclization and subsequent racemization.
Activation Method For esterification, avoid methods that generate highly reactive acyl halides under harsh conditions. Consider milder methods like using polymer-bound alkyltriazenes.[6]Milder activation methods are less likely to promote side reactions that lead to racemization.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general framework. The specific column and mobile phase may require optimization.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a suitable solvent. Based on the solubility of related compounds, methanol or dimethyl sulfoxide (DMSO) are good starting points.[7] Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A chiral stationary phase (CSP) column. Polysaccharide-based (e.g., Chiralpak series) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC T) columns are often effective for amino acids.[8][9]

    • Mobile Phase: A typical starting mobile phase for a polysaccharide-based column under normal phase conditions would be a mixture of hexane and a polar alcohol like isopropanol or ethanol, with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape. For a macrocyclic glycopeptide column in reversed-phase mode, a mixture of water/methanol with an acidic modifier could be explored.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (Ambient).

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Monitoring Racemization by ¹H NMR using a Chiral Solvating Agent (CSA)

This method allows for a rapid assessment of enantiomeric purity without derivatization.

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add an equimolar amount of a suitable chiral solvating agent (CSA). For carboxylic acids, chiral amines or alcohols can be effective CSAs. For amino acids, chiral acids like (R)- or (S)-Mosher's acid can be used.[10]

    • Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a proton signal in the analyte that is well-resolved and sensitive to the chiral environment created by the CSA. The α-proton is often a good candidate.

  • Data Analysis:

    • In the presence of the CSA, the signal for the selected proton should split into two distinct signals, one for the R-enantiomer and one for the S-enantiomer.

    • Integrate the two signals to determine the ratio of the enantiomers and calculate the % ee.

Visualization of Key Concepts

racemization_mechanism cluster_0 Chiral Environment cluster_1 Achiral Intermediate cluster_2 Racemic Mixture R-Enantiomer R-Enantiomer Planar Intermediate Planar Intermediate R-Enantiomer->Planar Intermediate Proton Abstraction (e.g., Base, Heat) R-Enantiomer_final R-Enantiomer Planar Intermediate->R-Enantiomer_final Protonation S-Enantiomer S-Enantiomer Planar Intermediate->S-Enantiomer Protonation

analytical_workflow Sample Sample Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC NMR_CSA NMR with Chiral Solvating Agent Sample->NMR_CSA Data_Analysis Data Analysis (% ee Calculation) Chiral_HPLC->Data_Analysis NMR_CSA->Data_Analysis Result Enantiomeric Purity Data_Analysis->Result

References

  • Creamer, J. S., et al. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. Electrophoresis, 40(23-24), 3117-3122. [Link]

  • Gal, J. (2013). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 18(9), 10577-10597. [Link]

  • Albericio, F., et al. (2001). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BCN Peptides. [Link]

  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]

  • Bertucci, C., & Cimitan, S. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12959-12970. [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric excess of amino acid benzyl esters. Magnetic Resonance in Chemistry, 56(10), 963-969. [Link]

  • Lämmerhofer, M. (2010). Chiral recognition by molecularly imprinted polymers.
  • Smerdka, J., Rademann, J., & Jung, G. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of Peptide Science, 10(10), 603-611. [Link]

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Technical Support Center: Synthesis of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this critical chiral building block. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot and optimize your synthetic protocols.

Introduction

This compound is a valuable chiral intermediate in pharmaceutical synthesis. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The synthesis of such β-amino acids, however, is often accompanied by specific side reactions that can compromise yield, purity, and enantiomeric excess. This guide addresses the most common issues in a question-and-answer format, providing both preventative measures and remediation strategies.

Part 1: Troubleshooting Asymmetric Hydrogenation Route

Asymmetric hydrogenation of a prochiral enamide precursor is a common and efficient route to this compound. However, the presence of a chloro-aromatic ring introduces specific challenges.

Question 1: My enantiomeric excess (ee) is lower than expected, and I'm observing a significant amount of a dechlorinated byproduct. What is happening?

Answer: This is a classic case of two competing reactions: the desired asymmetric hydrogenation of the enamide double bond and an undesired reductive dehalogenation of the chlorophenyl group.

Causality: Many catalysts used for asymmetric hydrogenation, particularly those based on palladium (Pd) and sometimes rhodium (Rh) or ruthenium (Ru) under harsh conditions, are also effective catalysts for hydrodehalogenation.[1][2] The catalyst, activated by hydrogen, can attack the carbon-chlorine bond, leading to the formation of 3-Amino-3-phenyl-propionic acid as a significant impurity. This side reaction not only consumes starting material and hydrogen but also complicates purification. The catalyst's activity towards dehalogenation can be influenced by factors such as hydrogen pressure, temperature, and the electronic nature of the ligand.

Troubleshooting & Protocol Recommendations:

  • Catalyst Selection:

    • Prioritize Rhodium and Ruthenium: Rhodium and Ruthenium-based catalysts with chiral phosphine ligands (e.g., BINAP, DuPhos) are generally preferred for enamide hydrogenation and tend to be less aggressive towards dehalogenation than Palladium catalysts.[3]

    • Ligand Tuning: The electronic properties of the chiral ligand can influence the selectivity. More electron-donating ligands can sometimes increase the propensity for oxidative addition into the C-Cl bond. It may be beneficial to screen a panel of ligands.

  • Reaction Condition Optimization:

    • Hydrogen Pressure: Operate at the lowest effective hydrogen pressure. Higher pressures can significantly accelerate the rate of dehalogenation. Start with pressures in the range of 1-10 atm and optimize from there.

    • Temperature: Perform the reaction at lower temperatures (e.g., 0-25 °C). While this may slow down the desired hydrogenation, it will have a more pronounced effect on reducing the rate of dehalogenation.

    • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like methanol or ethanol are common, but it may be worth exploring aprotic solvents like THF or dichloromethane.

Data Summary: Effect of Catalyst on Dehalogenation

Catalyst SystemTypical ee (%) for Desired ProductDehalogenation (%)Source
Pd/C with chiral modifier>955-20[4]
[Rh(COD)(R,R-DuPhos)]BF4>99<1[3]
[Ru(BINAP)Cl2]>98<2[5]

Workflow for Troubleshooting Dehalogenation

G cluster_0 Problem Identification cluster_1 Primary Action: Catalyst & Conditions cluster_2 Secondary Optimization cluster_3 Outcome A Low ee & Dechlorinated Byproduct Detected B Switch from Pd to Rh or Ru catalyst A->B Primary suspect is catalyst choice C Lower H2 Pressure (start at 1-5 atm) A->C D Decrease Temperature (e.g., to 0-10 °C) A->D E Screen Chiral Ligands B->E If still suboptimal G High ee, Dehalogenation <1% B->G F Test Aprotic Solvents (THF, DCM) C->F C->G D->G E->G F->G

Caption: Troubleshooting workflow for dehalogenation.

Part 2: Troubleshooting Michael Addition / Conjugate Addition Route

The conjugate addition of an amine source to a 3-(3-chlorophenyl)propenoic acid derivative, often mediated by a chiral auxiliary, is another powerful strategy.

Question 2: I am using an Evans auxiliary for a conjugate addition of a nitrogen nucleophile, but the diastereoselectivity is poor.

Answer: Achieving high diastereoselectivity in conjugate additions with chiral auxiliaries like Evans oxazolidinones is highly dependent on chelation control and steric factors.[6] Poor diastereoselectivity often points to issues with the Lewis acid, solvent, or the nature of the nucleophile.

Causality: The stereochemical outcome of an Evans auxiliary-mediated reaction is dictated by the formation of a rigid chelated intermediate with a Lewis acid.[6][7] This complex blocks one face of the α,β-unsaturated system, directing the incoming nucleophile to the opposite face. If the Lewis acid is not optimal, chelation is weak, or if the reaction temperature is too high, the conformational rigidity is lost, leading to a mixture of diastereomers.

Troubleshooting & Protocol Recommendations:

  • Lewis Acid Screening:

    • Chelating vs. Non-chelating: Strong chelating Lewis acids like TiCl₄ or MgBr₂ are often required to form the rigid transition state. Weaker Lewis acids may not enforce the required conformation.

    • Stoichiometry: Ensure at least one full equivalent of the Lewis acid is used to achieve proper chelation.

  • Temperature Control: Perform the addition at low temperatures (e.g., -78 °C to -40 °C) to minimize conformational flexibility and favor the lowest energy transition state.

  • Solvent: Aprotic, non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred. Coordinating solvents can compete with the auxiliary for binding to the Lewis acid, disrupting the chelation.

Experimental Protocol: Diastereoselective Michael Addition

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-cinnamoyl oxazolidinone (1.0 eq.) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add TiCl₄ (1.1 eq.) dropwise. Stir for 30 minutes to allow for complete chelation.

  • Nucleophile Addition: Slowly add the nitrogen nucleophile (e.g., benzylamine, 1.2 eq.).

  • Reaction: Stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

Logical Relationship: Achieving High Diastereoselectivity

G A High Diastereoselectivity B Rigid Chelated Transition State B->A C Strong Lewis Acid (e.g., TiCl4) C->B D Low Temperature (-78 °C) D->B E Non-Coordinating Solvent (DCM) E->B F Steric Guidance from Chiral Auxiliary F->B

Sources

Stability issues of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Introduction

This compound is a chiral building block with significant applications in pharmaceutical research and peptide synthesis.[1][2][3] Its defined stereochemistry is crucial for synthesizing complex molecules where precise spatial arrangement is critical for biological activity.[1] However, like many complex organic molecules, its stability in solution can be influenced by various factors, potentially impacting experimental outcomes. This guide provides a comprehensive overview of potential stability issues and practical solutions.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound in solution.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays

Symptoms:

  • Reduced biological activity over time.

  • High variability between experimental replicates.

  • Failure to achieve expected dose-response curves.

Potential Cause: Degradation of the active compound in your experimental solution. The amino and carboxylic acid functional groups, along with the chlorinated phenyl ring, can be susceptible to degradation under certain conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent bioassay results.

Step-by-Step Guidance:

  • Review Solvent and pH: For aqueous solutions, the pH is critical. Amino acids have an isoelectric point (pI) at which they have minimal solubility.[4] It is advisable to use a buffered solution and maintain the pH at least 2 units away from the pI to ensure the compound is in a single ionic form and to enhance solubility.[5] For stock solutions, organic solvents like DMSO or ethanol are generally preferred.

  • Fresh is Best: Whenever possible, prepare solutions fresh for each experiment. If storage is necessary, it should be for the shortest possible duration under validated conditions.

  • Conduct a Forced Degradation Study: To understand the stability landscape of your compound, a forced degradation study is invaluable.[6][7][8][9] This involves exposing the compound in solution to harsh conditions to accelerate degradation.

    Forced Degradation Conditions Overview

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hHydrolysis of the amide bond (if derivatized) or other susceptible groups.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hBase-catalyzed hydrolysis.
Oxidation 3-30% H₂O₂ at room temperature for 24-48hOxidation of the amino group or aromatic ring.
Thermal 60-80°C for 48-72hThermally induced decomposition.
Photochemical Exposure to UV/Vis light (ICH Q1B guidelines)Photodegradation, potentially involving the chlorinated phenyl ring.[10]
  • Develop a Stability-Indicating HPLC Method: A robust analytical method is essential to separate the parent compound from any potential degradation products.[11][12] A reverse-phase HPLC method with UV detection is a common starting point. The method's ability to be "stability-indicating" must be verified through forced degradation studies.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms

Symptoms:

  • New peaks appear in the chromatogram of a solution that has been stored for some time.

  • The area of the main peak decreases over time, corresponding with an increase in the area of new peaks.

Potential Cause: Chemical degradation of this compound.

Potential Degradation Pathways:

While specific degradation pathways for this molecule are not extensively published, we can infer potential routes based on its structure and the behavior of similar compounds.

G cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation A This compound B Decarboxylation Product A->B Heat, pH extremes C N-oxide A->C Oxidizing agents (e.g., H₂O₂) D Deamination Product A->D Oxidizing agents E Dechlorination Product A->E UV/Vis Light F Ring-Opened Products A->F UV/Vis Light

Caption: Potential degradation pathways of the compound.

Troubleshooting and Identification:

  • Characterize the Degradants: If significant degradation is observed, identifying the unknown peaks is crucial. Mass spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight information that can help elucidate the structure of the degradation products.

  • Control Environmental Factors:

    • pH: The stability of amino acids in solution can be pH-dependent.[13][14][15] For instance, glutamic acid is known to degrade to pyroglutamic acid in acidic solutions.[14] It is therefore critical to buffer aqueous solutions and determine the optimal pH for stability.

    • Temperature: Elevated temperatures can accelerate degradation.[16][17][18][19][20] Store stock solutions at recommended temperatures (typically 2-8°C or -20°C for long-term storage) and minimize exposure to high temperatures during experiments.

    • Light: Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation.[10] Protect solutions from light by using amber vials or covering containers with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For long-term storage, a high-purity aprotic solvent such as DMSO is recommended. For immediate use in aqueous-based assays, you can dissolve the compound in a small amount of DMSO and then dilute it with the appropriate aqueous buffer. Always check for the solubility of the compound in your chosen solvent system.

Q2: How should I store solutions of this compound?

For short-term storage (days), refrigeration at 2-8°C is generally acceptable. For long-term storage (weeks to months), it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect solutions from light.

Q3: What is the likely impact of pH on the stability of this compound in aqueous solution?

The stability of amino acids in aqueous solution is often pH-dependent.[13][14][15] Extremes in pH (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. It is recommended to conduct experiments in a buffered system and to determine the optimal pH range for stability through preliminary studies.

Q4: Can I expect degradation if my solution is exposed to normal laboratory light?

While brief exposure to ambient light is unlikely to cause significant degradation, prolonged exposure, especially to direct sunlight or high-intensity artificial light, can lead to photodegradation.[10] It is good laboratory practice to protect solutions containing photosensitive compounds from light.

Q5: Are there any known incompatibilities with common buffer components?

While there is no specific data for this compound, some buffer components can interact with active molecules. For example, phosphate buffers can sometimes precipitate compounds with certain counter-ions. It is always advisable to perform a compatibility study if you are using a new buffer system.

Q6: How can I confirm the enantiomeric purity of the compound in my solution over time?

A chiral HPLC method is required to separate the (R) and (S) enantiomers. If there is a concern about racemization under your experimental conditions, a chiral stability-indicating method should be developed and used to monitor the enantiomeric excess over time.

References

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Valaer, E. P., & Mallory, G. E. (1974). THERMAL DECOMPOSITION OF SOME AMINO ACIDS. Valine, Leucine and lsoleucine. Journal of Food Science. Available from: [Link]

  • Ren, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. Available from: [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. Available from: [Link]

  • Wang, R., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. PubMed. Available from: [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate. Available from: [Link]

  • Ren, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. PubMed. Available from: [Link]

  • Amino acid. Wikipedia. Available from: [Link]

  • Sebestyén, L., Buvári-Barcza, Á., & Rohonczy, J. (2012). pH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin. ResearchGate. Available from: [Link]

  • Jafari, A., et al. (2025). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. ACS Publications. Available from: [Link]

  • Kawasaki, H., et al. (2006). N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. PubMed. Available from: [Link]

  • Wang, R., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. Available from: [Link]

  • Kato, M., et al. (2016). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Available from: [Link]

  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Alsante, K. M., et al. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available from: [Link]

  • Fawzy, N. G., & Kamel, A. O. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Available from: [Link]

  • Aggeli, A., et al. (2003). pH as a Trigger of Peptide β-Sheet Self-Assembly and Reversible Switching between Nematic and Isotropic Phases. Journal of the American Chemical Society. Available from: [Link]

  • Wang, R., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. ResearchGate. Available from: [Link]

  • Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available from: [Link]

  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]

  • Lee, Y. T., et al. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. PubMed. Available from: [Link]

  • Chen, F., et al. (2024). Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI. Available from: [Link]

  • Mahesh, H. R. K., & Babu, K. S. (2015). A Novel Stability Indicating HPLC Assay Method for Simultaneous Estimation of Clopidogrel and Aspirin in Tablet dosage form by Using Core shell Technology column. Research Journal of Pharmacy and Technology. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a combination of troubleshooting guides, frequently asked questions, and detailed protocols, all grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a critical chiral building block, most notably used in the synthesis of Sitagliptin (Januvia®), a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The stereochemical purity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and scalable synthetic methods that consistently deliver high enantiomeric excess (e.e.) and chemical purity are of utmost importance.

This guide focuses on the common challenges encountered during the scale-up of its synthesis, particularly concerning asymmetric reduction methods, which are frequently employed in industrial settings.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up process, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Low Enantiomeric Excess (e.e.)

Question: We are observing a drop in enantiomeric excess from >99% at the lab scale (10g) to 90-95% at the pilot scale (5kg). What are the likely causes and how can we rectify this?

Answer: A decrease in enantioselectivity upon scale-up is a common and critical issue. The root cause often lies in subtle changes to reaction parameters that become magnified at a larger scale.

Potential Causes & Solutions:

  • Inefficient Mixing and Mass Transfer:

    • Explanation: Inadequate mixing can lead to localized "hot spots" or areas of high substrate concentration, which can favor non-stereoselective background reactions. At a larger scale, achieving homogenous mixing of reagents, especially catalysts, is more challenging.

    • Solution:

      • Reactor Geometry: Ensure the reactor geometry is suitable for the reaction volume and viscosity. Use of baffles can significantly improve mixing efficiency.

      • Impeller Selection & Speed: Switch from a simple magnetic stir bar to an overhead stirrer with a properly sized and shaped impeller (e.g., pitched-blade turbine). The agitation speed (RPM) needs to be optimized for the larger volume to ensure good vortexing and bulk movement without causing excessive shear that might degrade the catalyst.

  • Poor Temperature Control:

    • Explanation: Exothermic reactions are harder to control at scale due to a lower surface-area-to-volume ratio. Even a minor temperature fluctuation can impact the catalyst's stereodifferentiating ability.

    • Solution:

      • Controlled Reagent Addition: Add reagents, especially the reducing agent (e.g., borane), slowly and sub-surface to allow the reactor's cooling system to dissipate the heat generated.

      • Jacketed Reactor: Utilize a well-calibrated jacketed reactor with a suitable heat transfer fluid to maintain a stable internal temperature.

  • Catalyst Activity and Loading:

    • Explanation: The catalyst's performance can be sensitive to impurities in starting materials or solvents, which may be present in different concentrations in larger batches. Catalyst deactivation can also occur over longer reaction times typical of scale-up operations.

    • Solution:

      • Quality Control: Implement stringent quality control on all raw materials and solvents.

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) as many asymmetric catalysts are sensitive to oxygen and moisture.

      • Catalyst Loading Optimization: While maintaining a low catalyst loading is economically desirable, a slight increase might be necessary at scale to compensate for any minor deactivation pathways.

Issue 2: Difficulties with Product Isolation and Crystallization

Question: Our product crystallizes well at a small scale, but at a larger scale, we are getting an oily precipitate or a very fine powder that is difficult to filter. How can we improve our crystallization process?

Answer: Crystallization is highly dependent on physical parameters that change significantly with scale. The goal is to control nucleation and crystal growth.

Potential Causes & Solutions:

  • Rate of Cooling and Supersaturation:

    • Explanation: Rapid cooling, which is easier to achieve in a small flask, becomes non-uniform in a large reactor. This can lead to rapid, uncontrolled nucleation, resulting in the formation of fine particles or oils.

    • Solution:

      • Programmed Cooling: Implement a controlled, linear cooling profile. A slow cooling rate allows for controlled crystal growth rather than rapid precipitation.

      • Seeding: Introduce a small quantity of pure crystalline product (seed crystals) at the point of supersaturation to encourage the growth of well-defined crystals.

  • Solvent Composition and Volume:

    • Explanation: The ideal solvent/anti-solvent ratio for crystallization can be very sensitive. Minor variations in solvent composition or excessive solvent volumes (to compensate for transfer losses at scale) can alter solubility profiles.

    • Solution:

      • Solubility Curve: Experimentally determine the solubility curve of the product in the chosen solvent system at different temperatures. This data is invaluable for designing a robust crystallization process.

      • Anti-Solvent Addition: If using an anti-solvent, add it slowly to a well-agitated solution to maintain a controlled level of supersaturation.

  • Impurity Profile:

    • Explanation: Certain impurities, even at low levels, can act as crystal growth inhibitors or promote oiling out. The impurity profile may differ slightly at a larger scale due to longer reaction times or different raw material lots.

    • Solution:

      • Impurity Characterization: Identify the key impurities present in your crude product.

      • Purge Steps: Introduce an additional purification step before crystallization (e.g., a carbon treatment or a re-slurry in a different solvent) to remove problematic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for the asymmetric synthesis of this compound?

A1: One of the most prominent and efficient methods involves the asymmetric hydrogenation of the corresponding enamine or β-keto ester precursor. For instance, the synthesis of Sitagliptin by Merck utilized a highly efficient asymmetric hydrogenation of an unprotected enamine using a rhodium-based catalyst with a ferrocenyl phosphine ligand (a Josiphos-type ligand). This approach is favored for its high atom economy, excellent enantioselectivity, and operational simplicity at an industrial scale.

Q2: How do I choose between an enzymatic reduction and a chemo-catalytic reduction for this synthesis?

A2: The choice depends on several factors including available equipment, cost of goods, and process development timeline.

FeatureEnzymatic ReductionChemo-catalytic (e.g., Ru/Rh-catalyzed Hydrogenation)
Stereoselectivity Often exceptionally high (>99.5% e.e.)Very high, but can be sensitive to conditions.
Reaction Conditions Mild (aqueous media, ambient temp/pressure)Often requires elevated pressure and temperature.
Substrate Scope Can be narrow; enzyme may need to be engineered.Generally broader.
Catalyst Cost Can be high initially, but enzymes are biodegradable.Precious metal catalysts are expensive and require recycling.
Process Development May require significant effort in enzyme screening/engineering.Relies on well-established ligand/catalyst screening.

Ultimately, a thorough process evaluation and cost analysis are necessary. For many pharmaceutical applications, the extremely high selectivity and mild conditions of enzymatic processes are becoming increasingly attractive.

Q3: What are the critical process parameters (CPPs) to monitor during the asymmetric hydrogenation step?

A3: For a typical asymmetric hydrogenation, the following CPPs are crucial:

  • Hydrogen Pressure: Directly influences reaction rate and, in some cases, selectivity. Must be maintained consistently.

  • Temperature: Affects both reaction rate and enantioselectivity. Tight control is essential.

  • Catalyst Loading (Substrate-to-Catalyst Ratio): A key driver of cost and reaction time. Must be optimized and controlled.

  • Agitation Rate: Ensures proper gas-liquid mass transfer so that the reaction is not hydrogen-starved.

  • Substrate Concentration: Can impact reaction kinetics and solubility.

Q4: What analytical techniques are essential for monitoring reaction progress and final product purity?

A4: A robust analytical package is non-negotiable.

  • For Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with a UV detector is typically used to track the disappearance of the starting material and the appearance of the product.

  • For Stereochemical Purity (e.e.): Chiral HPLC is the gold standard. A baseline separation of the (R) and (S) enantiomers must be developed and validated.

  • For Chemical Purity: Standard reversed-phase HPLC is used to quantify impurities.

  • For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the final product.

Experimental Workflow & Visualization

Workflow: Troubleshooting Low Enantiomeric Excess

The following diagram outlines a logical workflow for diagnosing and resolving issues of low enantioselectivity during scale-up.

Troubleshooting_Workflow start Low e.e. Observed at Scale check_mixing 1. Evaluate Mixing & Mass Transfer start->check_mixing check_temp 2. Analyze Temperature Control start->check_temp check_materials 3. Scrutinize Raw Materials & Catalyst start->check_materials mixing_solution Optimize Agitation (RPM) Assess Impeller/Baffle Design check_mixing->mixing_solution If non-homogenous temp_solution Implement Controlled Dosing Verify Jacket Cooling Performance check_temp->temp_solution If temp excursions noted materials_solution QC Incoming Materials Ensure Strict Inert Atmosphere Test Catalyst Activity check_materials->materials_solution If impurities/deactivation suspected retest Run Confirmatory Batch mixing_solution->retest temp_solution->retest materials_solution->retest end_ok e.e. Restored to >99% retest->end_ok Success end_nok Issue Persists: Re-evaluate retest->end_nok Failure

Caption: A logical flowchart for troubleshooting low enantiomeric excess in scale-up.

References

  • A practical asymmetric synthesis of sitagliptin. Merck & Co., Inc.[Link]

  • Asymmetric Hydrogenation. Organic Chemistry Portal.[Link]

Technical Support Center: Troubleshooting Peptide Coupling with (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting for peptide coupling reactions involving the sterically hindered and electronically deactivated β-amino acid, (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid. This non-coded amino acid is a valuable building block for creating peptides with unique structural elements and enhanced stability.[1] However, its distinct structure presents specific challenges in achieving efficient and epimerization-free peptide bond formation.[2]

I. Frequently Asked Questions (FAQs)

This section addresses common initial hurdles encountered when working with this challenging amino acid.

Q1: Why is my coupling reaction with this compound resulting in low yield?

A1: Low coupling yields are the most frequent issue and typically stem from a combination of steric hindrance and electronic effects.

  • Steric Hindrance: The bulky 3-chlorophenyl group adjacent to the amine can physically obstruct the approach of the activated carboxylic acid of the incoming amino acid, significantly slowing down the reaction rate.[3][4] This is a common issue with β-amino acids and other sterically demanding residues.[2][5][6]

  • Electronic Effects: The electron-withdrawing nature of the chloro substituent on the phenyl ring deactivates the amine group, making it less nucleophilic and therefore less reactive towards the activated carboxyl group. While steric factors are often more dominant in determining reaction success, electronic effects can influence the kinetics of amide bond formation.[7]

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient to overcome these combined effects.[6][8]

Q2: I'm observing a significant amount of epimerization in my final peptide. What is causing this and how can I prevent it?

A2: Epimerization is the undesirable conversion of a chiral center to its opposite configuration, a critical issue in peptide synthesis that can alter the final peptide's bioactivity.[9][10][11] During peptide coupling, the activation of the carboxylic acid group can lead to the formation of an oxazolone intermediate, which is prone to racemization, especially in the presence of a base.[12]

To minimize epimerization:

  • Use Racemization-Suppressing Additives: Incorporating additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial.[13] These are superior to the more traditional 1-hydroxybenzotriazole (HOBt) in preventing this side reaction.[13][14]

  • Select an Appropriate Base: The choice and amount of base are critical. Strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are commonly used, but for reactions prone to epimerization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be a better choice.[12][13]

  • Control Activation Time: Avoid prolonged pre-activation times before adding the amine component, as this increases the window for the activated species to racemize.[4]

Q3: What are the initial recommended coupling reagents for this amino acid?

A3: For challenging couplings like this, high-reactivity uronium or phosphonium salt reagents are the recommended starting point.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) are highly effective.[8][13] HATU is often considered a benchmark for difficult couplings due to its high efficiency and ability to suppress racemization.[15][16] COMU offers comparable reactivity to HATU with the added benefits of being non-explosive, having better solubility, and reduced allergenic potential.[12][14][17]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also powerful choices.[8][13] They are known for high coupling efficiency with a low risk of racemization.[18]

II. In-Depth Troubleshooting Guide

This section provides a structured approach to resolving persistent coupling issues.

Scenario 1: Consistently Low Coupling Yields (<50%)

If initial attempts with standard high-reactivity reagents yield poor results, a more systematic optimization is required.

Root Cause Analysis:

The primary cause is likely an insufficient activation energy being overcome due to the severe steric and electronic constraints of the molecule. Secondary causes can include peptide aggregation on the solid support, which physically blocks the reaction site.[3][19]

Troubleshooting Workflow Diagram
Recommended Solutions & Protocols
  • Optimize Reagent Stoichiometry and Reaction Time: Standard protocols often use 1.5-2 equivalents of amino acid and coupling reagent. For this substrate, increasing the concentration can drive the reaction forward.

    • Action: Increase the equivalents of the Fmoc-protected amino acid and coupling reagent (e.g., HATU) to 3-4 equivalents relative to the resin loading. Extend the reaction time from the standard 1-2 hours up to 4 hours or even overnight.[8]

  • Implement a Double Coupling Protocol: If a single, extended coupling is insufficient, a second coupling with fresh reagents can force the reaction to completion.

    • Action: After the first coupling reaction, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated amino acid.[8] Monitor the reaction completion using a qualitative test like the Kaiser test for primary amines.[20]

  • Enhance Solvation: Poor solvation of the growing peptide chain can lead to aggregation, hindering access to the reactive N-terminus.[3][19]

    • Action: Switch the primary solvent from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[8] For particularly stubborn sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be effective.[8]

  • Utilize Microwave-Assisted Peptide Synthesis (MASPPS): Microwave energy can accelerate slow reactions by efficiently overcoming the activation energy barrier.

    • Action: Employ a microwave peptide synthesizer. This technique can significantly shorten reaction times and drive difficult couplings to completion.[8]

Scenario 2: Presence of Deletion Sequences or Capped Peptides

The appearance of deletion sequences (missing the intended amino acid) or capped sequences in the final product analysis indicates a complete failure of the coupling reaction at that specific step.

Root Cause Analysis:

This signifies that the N-terminal amine was unreactive under the chosen conditions. If a capping step (e.g., with acetic anhydride) is part of the protocol, unreacted amines will be acetylated, preventing further elongation.[3][20]

Decision Tree for Coupling Failure

G cluster_reagents Reagent & Condition Check cluster_solutions Corrective Actions start Deletion Sequence Detected reagent_check Current Reagent? start->reagent_check carbodiimide DCC/DIC reagent_check->carbodiimide onium_salt HATU/COMU reagent_check->onium_salt upgrade_reagent Upgrade to High-Potency Reagent (HATU, COMU, PyAOP) carbodiimide->upgrade_reagent temp_check Reaction Temp? onium_salt->temp_check room_temp Room Temp temp_check->room_temp elevated_temp Microwave/Heat temp_check->elevated_temp use_microwave Apply Microwave Synthesis Protocol room_temp->use_microwave double_couple Implement Double Coupling elevated_temp->double_couple acyl_fluoride Consider Acyl Fluoride Method (Advanced) double_couple->acyl_fluoride caption Diagram Caption: Decision tree for addressing coupling failure.

Recommended Solutions & Protocols
  • Upgrade Coupling Reagent: If you are not already using a high-potency onium salt, this is the first and most critical change.

    • Action: Switch from any carbodiimide-based method to HATU, HCTU, or COMU, combined with an appropriate base like DIPEA and a racemization suppressor like HOAt or OxymaPure®.[8][13]

  • In-Situ Acyl Fluoride Formation: For extremely challenging couplings where even potent uronium salts fail, converting the carboxylic acid to a highly reactive acyl fluoride can be effective.[8][12]

    • Action: Use a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the amino acid fluoride in situ before adding it to the resin. This method is particularly useful for coupling α,α-disubstituted amino acids and can be adapted here.[8][12]

Scenario 3: Side Reactions Related to the β-Amino Acid Structure

While less common than low yield or epimerization, other side reactions can occur.

Root Cause Analysis:

The structure of β-amino acids can sometimes lead to unwanted intramolecular cyclization or other degradation pathways under specific conditions, although this is less prevalent with N-protected derivatives. Hydrolysis of the activated ester is another potential side reaction that consumes the activated amino acid before it can couple.[21][22]

Recommended Solutions
  • Minimize Water Content: Ensure anhydrous conditions to prevent hydrolysis of the activated ester.

    • Action: Use high-purity, dry solvents (e.g., DMF with ≤0.03% water).[21][22] Store coupling reagents and amino acids in a desiccator.

  • Optimize Pre-activation Time: The stability of activated esters varies. While pre-activation is necessary, extended times can lead to degradation.

    • Action: A short pre-activation time of 1-2 minutes is typically sufficient for uronium salt reagents before adding the mixture to the resin.[15]

III. Data Summary & Reagent Comparison

The following table provides a comparative overview of recommended coupling reagents for hindered amino acids.

Coupling ReagentReagent TypeRelative ReactivityRacemization SuppressionKey Advantages
HATU Uronium SaltVery HighExcellent (with HOAt)Gold standard for difficult couplings, high efficiency.[15][16]
COMU Uronium SaltVery HighExcellent (Oxyma-based)Safer (non-explosive), high solubility, comparable to HATU.[12][14][17]
HCTU Uronium SaltHighGood (with 6-Cl-HOBt)More reactive than HBTU, cost-effective.[8]
PyAOP Phosphonium SaltVery HighExcellent (with HOAt)High coupling yields, often demonstrates superior performance.[13]
PyBOP Phosphonium SaltHighGood (with HOBt)Efficient, byproducts are less hazardous than original BOP.[18]

IV. Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for coupling this compound.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

  • Base Addition: Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Confirmation: Perform a Kaiser test.[20] If the test is positive (indicating free amines), proceed to a second coupling (repeat steps 2-5). If negative, proceed to the next deprotection step.

Protocol 2: Capping of Unreacted Amines

This protocol is used to permanently block any unreacted N-terminal amines after a failed or incomplete coupling to prevent the formation of deletion sequences.

  • Preparation: Following the final coupling wash step, suspend the resin in DMF.

  • Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA (or pyridine) in DMF (typically a 10-fold excess of each reagent relative to resin loading).

  • Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.[3]

  • Washing: Drain and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess capping reagents.

V. References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Epimerisation in Peptide Synthesis. (2023). Semantic Scholar. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 8, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2023). ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ResearchGate. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2015). ResearchGate. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). National Institutes of Health. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]

  • Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). RSC Publishing. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). National Institutes of Health. [Link]

  • Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation?. (2017). PubMed. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]

  • Electronic effects of the amide substituent. (n.d.). ResearchGate. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Medium. Retrieved January 8, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 8, 2026, from [Link]

  • Davies, J. S., & Mohammed, A. K. (1984). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2981-2987. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs) about Contamination

This section addresses the most common initial questions researchers have regarding impurities in their synthesis of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid.

Q1: My final product shows a lower than expected optical rotation and a second peak in the chiral HPLC. What is the likely contaminant?

A1: The most probable contaminant is the undesired (S)-enantiomer, (S)-3-Amino-3-(3-chloro-phenyl)-propionic acid. This is a common issue in both asymmetric synthesis and enzymatic resolution processes. In asymmetric synthesis, incomplete stereocontrol can lead to the formation of a diastereomeric precursor, which upon cleavage of the chiral auxiliary, yields the (S)-enantiomer. In enzymatic kinetic resolutions, incomplete reaction or lack of perfect enzyme enantioselectivity will leave residual (S)-enantiomer in the product.

Q2: I observe several unexpected peaks in the HPLC of my crude product from a Rodionov reaction. What could they be?

A2: The Rodionov reaction, a common method to synthesize the racemic precursor of your target molecule from 3-chlorobenzaldehyde and malonic acid, can generate several byproducts.[1][2] These often include:

  • 3-(3-chlorophenyl)propenoic acid: Formed via a Knoevenagel condensation followed by decarboxylation.

  • 2-carboxy-3-(3-chlorophenyl)propenoic acid (ylidenemalonic acid): The intermediate of the Knoevenagel condensation prior to decarboxylation.[2]

  • Unreacted starting materials: Residual 3-chlorobenzaldehyde and malonic acid.

Q3: After cleaving the chiral auxiliary, I see persistent impurities that are difficult to remove by standard crystallization. What might they be?

A3: These are likely remnants of the chiral auxiliary or byproducts from the cleavage step.[3] For instance, if using an Evans oxazolidinone auxiliary, you might have residual oxazolidinone or its hydrolysis products.[4] These impurities can have similar polarities to the desired product, making purification challenging.

Q4: My NMR spectrum shows signals that I cannot attribute to the product or common solvents. What should I consider?

A4: Besides the common byproducts and enantiomeric impurities, consider the following:

  • Residual protecting groups: If you used protecting groups for the amine or carboxylic acid functionalities, their incomplete removal can lead to N-protected or esterified impurities.

  • Reagent-derived impurities: Impurities from reagents used in the synthesis, such as catalysts or bases, can be incorporated into the final product.

  • Starting material impurities: Contaminants present in the initial 3-chlorobenzaldehyde can be carried through the synthesis. For example, isomers of chlorobenzaldehyde or corresponding benzoic acids.

Section 2: Troubleshooting Guide: Isolating the Source of Contamination

This section provides a systematic approach to identifying and mitigating contamination issues.

Issue: Enantiomeric Impurity Detected

Symptom: Chiral HPLC shows a peak for the (S)-enantiomer, leading to low enantiomeric excess (e.e.).

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Protocol
Incomplete Enzymatic Resolution 1. Reaction Monitoring: Monitor the reaction progress closely using chiral HPLC to determine the optimal reaction time for achieving high e.e. 2. Enzyme Loading: Increase the enzyme loading to drive the reaction to completion. 3. pH and Temperature Optimization: Ensure the reaction is performed at the optimal pH and temperature for the specific enzyme used.[5]
Poor Diastereoselectivity in Asymmetric Synthesis 1. Reagent and Catalyst Purity: Verify the purity and chirality of the chiral auxiliary or catalyst.[3] 2. Reaction Conditions: Optimize reaction temperature, solvent, and addition rates to improve diastereoselectivity. Low temperatures often enhance stereocontrol. 3. Purification of Diastereomers: If possible, purify the diastereomeric intermediate before cleaving the auxiliary. Diastereomers often have different physical properties, allowing for separation by chromatography or crystallization.
Racemization during work-up or purification 1. pH control: Avoid strongly acidic or basic conditions during work-up and purification, as these can promote racemization. 2. Temperature control: Perform all work-up and purification steps at low temperatures.
Issue: Process-Related Impurities Detected

Symptom: HPLC/NMR analysis reveals peaks other than the desired product and its enantiomer.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Protocol
Byproducts from Rodionov Reaction 1. Reaction Conditions: Optimize the reaction temperature and time. Prolonged heating can favor byproduct formation.[6] 2. Stoichiometry: Carefully control the stoichiometry of reactants. An excess of the aldehyde or malonic acid can lead to increased side reactions. 3. Purification of Racemic Precursor: Purify the racemic 3-Amino-3-(3-chloro-phenyl)-propionic acid by crystallization or chromatography before proceeding to the resolution step.
Residual Chiral Auxiliary or its Byproducts 1. Cleavage Conditions: Ensure complete cleavage of the auxiliary by optimizing the reaction time and reagent stoichiometry. 2. Extraction: Design an extraction work-up that effectively separates the auxiliary or its byproducts from the desired amino acid. For example, if the auxiliary is non-polar, it can be removed with a non-polar solvent wash after adjusting the pH to protonate the amino acid. 3. Chromatography: If extraction is insufficient, employ column chromatography for purification.
Incomplete Deprotection 1. Reaction Monitoring: Monitor the deprotection reaction by TLC or HPLC to ensure it goes to completion. 2. Reagent Stoichiometry: Use a sufficient excess of the deprotecting agent. 3. Purification: Utilize the differing polarity of the protected and deprotected compounds for purification by extraction or chromatography.
Issue: Starting Material-Related Impurities

Symptom: Unknown impurities are consistently observed in the final product, even after optimizing the reaction and purification steps.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Protocol
Impurities in 3-chlorobenzaldehyde 1. Starting Material Analysis: Analyze the 3-chlorobenzaldehyde by GC-MS or HPLC to identify any impurities. Common impurities include other isomers (2- or 4-chlorobenzaldehyde) and 3-chlorobenzoic acid.[7] 2. Purification of Starting Material: If significant impurities are detected, purify the 3-chlorobenzaldehyde by distillation or crystallization before use.
Impurities in Malonic Acid 1. Purity Check: Ensure the malonic acid is of high purity and free from contaminants like acetic acid or other dicarboxylic acids.

Section 3: Visualization of Contamination Pathways

The following diagrams illustrate the key synthetic routes and the points at which major contaminants can be introduced.

Diagram 1: Rodionov Reaction and Potential Byproducts

Rodionov_Reaction Start 3-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate Intermediate Knoevenagel Adduct (Ylidenemalonic Acid) Start->Intermediate Rodionov Reaction Conditions (e.g., EtOH, reflux) Byproduct2 Unreacted Starting Materials Start->Byproduct2 Incomplete Reaction Racemic_Product Racemic (R/S)-3-Amino-3- (3-chloro-phenyl)-propionic acid Intermediate->Racemic_Product Michael Addition of NH3 & Decarboxylation Byproduct1 3-(3-chlorophenyl)propenoic acid Intermediate->Byproduct1 Decarboxylation

Caption: Formation of the racemic product and major byproducts during the Rodionov reaction.

Diagram 2: Chiral Resolution and Associated Impurities

Chiral_Resolution Racemic_Ester Racemic (R/S)-Ester/Amide Enzymatic_Hydrolysis Enzymatic Kinetic Resolution (e.g., Lipase) Racemic_Ester->Enzymatic_Hydrolysis R_Product (R)-3-Amino-3-(3-chloro-phenyl)- propionic acid (Desired Product) Enzymatic_Hydrolysis->R_Product Selective Hydrolysis S_Impurity (S)-Ester/Amide (Unreacted) Enzymatic_Hydrolysis->S_Impurity Incomplete Reaction/ Low Enantioselectivity Enzyme_Impurity Residual Enzyme & Buffer Components Enzymatic_Hydrolysis->Enzyme_Impurity Downstream Processing

Caption: Potential impurities arising from the enzymatic kinetic resolution of a racemic precursor.

Diagram 3: Asymmetric Synthesis and Potential Contaminants

Asymmetric_Synthesis Achiral_SM Achiral Starting Material + Chiral Auxiliary Diastereomeric_Intermediate Diastereomeric Intermediate Mixture Achiral_SM->Diastereomeric_Intermediate Asymmetric Reaction Major_Diastereomer Major Diastereomer (R-config precursor) Diastereomeric_Intermediate->Major_Diastereomer Minor_Diastereomer Minor Diastereomer (S-config precursor) Diastereomeric_Intermediate->Minor_Diastereomer Imperfect Diastereoselectivity Cleavage Cleavage of Chiral Auxiliary Major_Diastereomer->Cleavage Minor_Diastereomer->Cleavage Desired_Product (R)-3-Amino-3-(3-chloro-phenyl)- propionic acid Cleavage->Desired_Product Enantiomeric_Impurity (S)-Enantiomer Cleavage->Enantiomeric_Impurity Auxiliary_Residue Residual Auxiliary & Cleavage Byproducts Cleavage->Auxiliary_Residue

Caption: Contamination sources in an asymmetric synthesis route using a chiral auxiliary.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]

  • Takeda, H., et al. (2004). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid from (R,S)-N-Acetyl-3-amino-3-phenylpropionic Acid Using Novel Bacterial (R)-Enantiomer- and (S)-Enantiomer-Specific Amidohydrolases. Journal of Bioscience and Bioengineering, 97(4), 234-240. Available at: [Link]

  • CN103183592A. (2013). The one pot process technique of 3- amino -3- phenylpropionic acid esters. Google Patents.
  • CN100591649C. (2010). Method of preparing R-(+)-3-chlorophenylpropanol. Google Patents.
  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

  • Pandya, K. C., & Sodhi, T. S. (1941). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 14(2), 112-117. Available at: [Link]

  • Belokon, Y. N., et al. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(10), 2637. Available at: [Link]

  • Liang, J. (1996). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Unusual Amino Acids. Advances in Experimental Medicine and Biology, vol 403. Springer, Boston, MA. Available at: [Link]

  • Forgó, P., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6013. Available at: [Link]

  • Gein, V. L., et al. (2018). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of Organic Chemistry, 54(8), 1187-1194. Available at: [Link]

  • US Patent No. US 6,313,095 B1. (2001). Dipeptide compounds having a fungicidal activity. Google Patents.
  • Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. Available at: [Link]

  • CHEMMaster FREE Chemistry. (2018, February 17). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. Available at: [Link]

  • Forró, E., & Fülöp, F. (2011). Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure β-Amino Acids. Topics in Current Chemistry, 309, 111-141. Available at: [Link]

  • Takeda, H., et al. (2004). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid from (R,S)-N-Acetyl-3-amino-3-phenylpropionic Acid Using Novel Bacterial (R)-Enantiomer- and (S)-Enantiomer-Specific Amidohydrolases. Journal of Bioscience and Bioengineering, 97(4), 234-240. Available at: [Link]

  • Serra, I., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(18), 4249. Available at: [Link]

  • Wiley-VCH. (2005). Supporting Information. Available at: [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

Sources

Enhancing the resolution of (R) and (S) enantiomers of 3-Amino-3-(3-chlorophenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Resolution of 3-Amino-3-(3-chlorophenyl)-propionic acid Enantiomers

Welcome to the technical support center for the chiral resolution of (R)- and (S)-3-Amino-3-(3-chlorophenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on the separation of these critical enantiomers. As building blocks for various bioactive molecules, achieving high enantiomeric purity is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during diastereomeric salt resolution, chiral HPLC, and enzymatic resolution.

Part 1: Foundational FAQs

Q1: What are the (R) and (S) enantiomers of 3-Amino-3-(3-chlorophenyl)-propionic acid, and why is their separation critical?

(R)- and (S)-3-Amino-3-(3-chlorophenyl)-propionic acid are non-superimposable mirror images of each other, known as enantiomers. While they share identical physical properties like melting point and solubility in achiral environments, their interaction with other chiral molecules—such as biological receptors in the human body—can differ dramatically.[3] Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects.[4] Therefore, separating the racemic mixture (a 50:50 mixture of both enantiomers) to isolate the active enantiomer is a fundamental requirement in pharmaceutical development.[5]

Q2: What are the primary methods for resolving the enantiomers of this compound?

The resolution of 3-Amino-3-(3-chlorophenyl)-propionic acid, a β-amino acid, can be approached through several well-established techniques. The most common are:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amino acid with a single, pure enantiomer of another chiral compound (the resolving agent) to form two different diastereomeric salts.[6] Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization.[7] This technique is often the most economical and scalable for large quantities.[5][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to differentially interact with each enantiomer, causing them to elute from the column at different times.[5] It is invaluable for both analytical quantification of enantiomeric excess (ee) and for purification on a small to medium scale.

  • Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers in the racemic mixture.[9] This kinetic resolution process leaves the unreacted enantiomer in high purity. For β-amino acids, enzymes like β-aminopeptidases or lipases can be employed.[10]

Part 2: Troubleshooting Guide: Diastereomeric Salt Resolution

This method is powerful but often requires empirical optimization. Here are solutions to common hurdles.

Q1: My resolution attempt failed to produce any crystals after adding the resolving agent. What should I do?

This is a common issue often related to solvent choice and supersaturation.

  • Causality: Crystal formation requires the diastereomeric salt to be supersaturated in the chosen solvent, yet soluble enough to form the salt in the first place. If the solvent is too good, the salt remains fully dissolved. If it's too poor, the salt may precipitate as an amorphous solid or oil out.

  • Troubleshooting Steps:

    • Concentrate the Solution: Carefully remove a portion of the solvent under reduced pressure to increase the concentration and induce supersaturation.

    • Introduce an Anti-Solvent: Slowly add a solvent in which the diastereomeric salt is known to be poorly soluble. This will reduce the overall solubility and promote crystallization.

    • Cooling: Lower the temperature of the solution slowly. Solubility typically decreases with temperature. Avoid crash-cooling, as this can lead to the formation of small, impure crystals.

    • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the solution to act as a template for crystal growth.[11]

    • Re-screen Solvents: The initial solvent may be inappropriate. A systematic screening of different solvents and solvent mixtures is the most robust approach to finding conditions that provide a good solubility differential between the two diastereomeric salts.[5][12]

Q2: I'm observing "oiling out" instead of crystallization. How can I prevent this?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystal lattice.[11]

  • Causality: This is often caused by excessively high supersaturation, where the concentration of the salt is far beyond its solubility limit. It can also happen if the crystallization temperature is above the melting point of the solvated salt.[11]

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use a more dilute solution or add the resolving agent more slowly to avoid a rapid spike in concentration.[11]

    • Modify the Solvent System: Add a co-solvent that increases the solubility of the salt slightly. This can help the system remain in a metastable zone where controlled crystallization is favored over oiling out.[11]

    • Optimize Temperature: Ensure the crystallization temperature is well below the melting point of the salt in your chosen solvent. You may need to experiment with a higher initial temperature to ensure dissolution, followed by a very slow cooling profile.

    • Increase Agitation: Gentle, consistent stirring can sometimes promote crystallization over oiling by encouraging nucleation.

Q3: The enantiomeric excess (ee) of my resolved amino acid is too low. How can I improve it?

Low enantiomeric excess indicates that the precipitated salt is not pure and contains a significant amount of the undesired diastereomer.

  • Causality: This usually stems from a small solubility difference between the two diastereomeric salts in the chosen solvent system. It can also be caused by co-precipitation if the crystallization occurs too quickly.

  • Troubleshooting Steps:

    • Recrystallization: The most effective way to enhance ee is to perform one or more recrystallizations of the diastereomeric salt.[11] Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly. Each recrystallization step will enrich the desired diastereomer.

    • Optimize Molar Ratio: The molar ratio of the resolving agent to the racemic substrate is a critical parameter. Ratios other than 1:1 can sometimes improve resolution yields and ee.[8]

    • Solvent Screening: Revisit your solvent system. A different solvent may offer a greater difference in solubility between the diastereomeric salts, which is the fundamental basis for a successful resolution.[12]

    • Slow Down Crystallization: Employ a slower cooling profile or use a vapor diffusion setup (where an anti-solvent slowly diffuses into the solution) to allow for more selective crystallization.

Diastereomeric_Salt_Resolution_Workflow cluster_0 Salt Formation & Separation cluster_1 Liberation of Enantiomer racemate Racemic β-Amino Acid (R/S Mixture) mix Mix in Solvent racemate->mix agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) agent->mix salts Diastereomeric Salts ((R)-Acid·(R)-Base) ((S)-Acid·(R)-Base) mix->salts crystallize Fractional Crystallization salts->crystallize filter Filtration crystallize->filter salt_solid Insoluble Salt (e.g., (S)-Acid·(R)-Base) filter->salt_solid salt_sol Soluble Salt in Filtrate (e.g., (R)-Acid·(R)-Base) filter->salt_sol liberate Liberate Free Amino Acid (pH Adjustment) salt_solid->liberate enantiomer Pure (S)-Enantiomer liberate->enantiomer

Workflow for Diastereomeric Salt Resolution.

Part 3: Troubleshooting Guide: Chiral HPLC Method Development

Chiral HPLC is essential for analyzing the success of a resolution and can also be used for purification.

Q1: I have poor or no separation (low resolution) between my enantiomers. What are the first steps to optimize?

Low resolution is the most common initial problem. It means the chiral stationary phase (CSP) and mobile phase are not creating enough of a difference in interaction energy between the two enantiomers.

  • Causality: Resolution in HPLC is a function of efficiency, selectivity, and retention. Poor resolution is usually due to insufficient selectivity (α), where the CSP fails to "recognize" the difference between the enantiomers under the current conditions.[13]

  • Troubleshooting Steps:

    • Change the Organic Modifier: The choice of alcohol (e.g., isopropanol vs. ethanol) in the mobile phase can have a dramatic effect on selectivity. Screen different alcohols first.

    • Adjust Modifier Percentage: Systematically vary the ratio of hexane to alcohol (e.g., 90:10, 85:15, 80:20). This changes the polarity of the mobile phase and affects analyte interaction with the CSP.

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) gives the enantiomers more time to interact with the CSP, which can significantly improve resolution.[13]

    • Optimize Temperature: Temperature affects the thermodynamics of chiral recognition.[13] Screen temperatures (e.g., 15°C, 25°C, 40°C) as it can sometimes invert the elution order or dramatically improve a poor separation.

    • Switch the CSP: If the above steps fail, the chosen CSP may be unsuitable. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for amino acids.[13][14]

Q2: My peaks are broad and tailing. How do I get sharp, symmetrical peaks?

Poor peak shape compromises both resolution and the accuracy of quantification.[15]

  • Causality: For a basic compound like an amino acid, peak tailing on a silica-based CSP is often caused by secondary ionic interactions between the amine group and residual acidic silanol groups on the silica surface.[13] Broadening can also be caused by column overload or extra-column effects (dead volume).[16]

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: This is the most critical step. Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase, typically at 0.1% (v/v).[13] The modifier competes with your analyte for the active silanol sites, effectively masking them and resulting in much sharper, more symmetrical peaks.

    • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to broad, triangular peaks.[15] Dilute your sample and re-inject.

    • Check for Dead Volume: Ensure all fittings and tubing are appropriate for your HPLC system to minimize extra-column band broadening.[16]

    • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the mobile phase itself.[13] If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

HPLC_Troubleshooting start Poor HPLC Resolution q_peaks Are peaks observed? start->q_peaks q_shape Are peaks symmetrical? q_peaks->q_shape Yes sol_modifier Adjust % Organic Modifier (e.g., IPA, EtOH) q_peaks->sol_modifier No q_sep Is Resolution (Rs) > 1.5? q_shape->q_sep Yes sol_additive Add Basic Modifier (0.1% DEA or TEA) q_shape->sol_additive No (Tailing) sol_flow Decrease Flow Rate (e.g., to 0.5 mL/min) q_sep->sol_flow No success Method Optimized q_sep->success Yes sol_additive->q_shape sol_temp Screen Different Temperatures (15°C, 25°C, 40°C) sol_flow->sol_temp sol_csp Try a Different CSP (e.g., Cellulose vs. Amylose) sol_temp->sol_csp

Troubleshooting Decision Tree for Chiral HPLC.

Part 4: Exploring Enzymatic Resolution

Enzymatic methods offer high selectivity under mild, environmentally benign conditions.

Q1: In my kinetic resolution, the enantiomeric excess (ee) of the remaining substrate is low. What went wrong?

In a kinetic resolution, the enzyme selectively converts one enantiomer into a new product, leaving the other, unreacted enantiomer behind. The ee of this remaining substrate is highly dependent on reaction progress.

  • Causality: The primary reason for low ee in a kinetic resolution is over-conversion . While the enzyme reacts much faster with one enantiomer, it is rarely perfectly selective. If the reaction is allowed to proceed for too long after the preferred enantiomer is consumed, the enzyme will begin to slowly react with the less-preferred enantiomer, thereby reducing the ee of the remaining substrate.[11]

  • Troubleshooting Steps:

    • Monitor Reaction Conversion: This is absolutely critical. You must stop the reaction at or near 50% conversion to achieve the maximum theoretical yield and high ee of the unreacted enantiomer. Use an analytical technique like chiral HPLC to take time points and track the disappearance of the starting material.

    • Optimize pH and Temperature: Enzyme activity and selectivity are highly sensitive to pH and temperature. Ensure the reaction is buffered at the optimal pH for the specific enzyme being used.[11]

    • Ensure Enzyme Purity/Activity: Verify that the enzyme is active and free from contaminants that might inhibit the reaction or cause non-selective side reactions.

Enzymatic_Resolution cluster_start Start (t=0) cluster_progress Reaction (t ≈ 50% conversion) racemate Racemic Substrate 50% (R) + 50% (S) enzyme Enzyme (e.g., Lipase) racemate->enzyme + Enzyme unreacted Unreacted Substrate >99% (R)-Enantiomer enzyme->unreacted (Slow/No Reaction) product Product (from (S)-Enantiomer) enzyme->product (Fast Reaction)

Principle of Enzymatic Kinetic Resolution.

Part 5: Protocols & Data

Protocol: Screening for Diastereomeric Salt Resolution
  • Setup: In parallel vials, dissolve 100 mg of racemic 3-Amino-3-(3-chlorophenyl)-propionic acid in 1 mL of various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate).

  • Resolving Agent Addition: Prepare stock solutions of a chiral resolving agent (e.g., (R,R)-Tartaric Acid or (S)-Mandelic Acid). Add 0.5 equivalents of the resolving agent to each vial.

  • Observation (Room Temp): Stir for 2-4 hours at room temperature. Note any vials that form a crystalline precipitate.

  • Observation (Cooling): If no crystals form, place the vials in a 4°C refrigerator overnight.

  • Analysis: If crystals form, filter the solid, wash with a small amount of cold solvent, and dry. Liberate the free amino acid by dissolving the salt in water and adjusting the pH, followed by extraction. Analyze the enantiomeric excess (ee) of the solid and the filtrate by chiral HPLC to determine the selectivity of the crystallization.

Protocol: Chiral HPLC Method Development
  • Column & System Prep: Install a suitable chiral column (e.g., a cellulose or amylose-based CSP). Flush the HPLC system thoroughly with the initial mobile phase to ensure it is free of contaminants from previous analyses.[17]

  • Initial Conditions: Start with a standard mobile phase like 90:10 n-Hexane/Isopropanol with 0.1% DEA at a flow rate of 1.0 mL/min and a temperature of 25°C.

  • First Injection: Inject a 0.5 mg/mL solution of the racemic compound.

  • Optimization Loop (if resolution is poor):

    • Solvent Strength: Change the mobile phase composition to 85:15 and 80:20 Hexane/IPA.

    • Solvent Type: If resolution is still poor, switch the alcohol to Ethanol and repeat the gradient.

    • Flow Rate: If partial separation is observed, reduce the flow rate to 0.7 or 0.5 mL/min.

    • Temperature: Test at 15°C and 40°C to see the effect on selectivity and peak shape.

  • Validation: Once acceptable resolution (Rs > 1.5) is achieved, validate the method for reproducibility.[18]

Table 1: Typical Starting Conditions for Chiral HPLC Screening
ParameterCondition 1Condition 2Condition 3Condition 4
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (90/10 v/v)n-Hexane / Isopropanol (90/10 v/v)n-Hexane / Ethanol (85/15 v/v)n-Hexane / Ethanol (85/15 v/v)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min0.8 mL/min
Temperature 25 °C25 °C25 °C25 °C
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nmUV at 220 nm or 254 nmUV at 220 nm or 254 nm

References

  • G. M. R. A. M. d. Magalhães, et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • BenchChem (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem Technical Support.
  • Chemistry LibreTexts (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. BenchChem Technical Support.
  • BioDuro (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro News. Available at: [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs Application Note. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-2-butanol Resolutions. BenchChem Technical Support.
  • G. Tasnádi, et al. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. Available at: [Link]

  • F. J. Lakner, et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • Phenomenex. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex Technical Support. Available at: [Link]

  • HPLC-DAD UV-Vis (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. BenchChem Technical Support.
  • Y. Zhang, et al. (2022). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH). Available at: [Link]

  • M. Fukuda, et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. National Institutes of Health (NIH). Available at: [Link]

  • J. A. M. B. M. Theunissen, et al. (2018). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. ResearchGate. Available at: [Link]

  • Y. Asano, et al. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. National Institutes of Health (NIH). Available at: [Link]

  • A. S. G. E. D. R. A. Green, et al. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Institutes of Health (NIH). Available at: [Link]

  • W. Letter (2014). How can I improve my chiral column resolution? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2025). 4.4: Enantiomeric Excess. Chemistry LibreTexts. Available at: [Link]

  • uHPLCs (2025). How to Prevent and Solve Resolution Loss in HPLC Workflows. uHPLCs.com. Available at: [Link]

  • A. F. M. M. Rahman, et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Available at: [Link]

  • Wiley-VCH (2005). Supporting Information. Wiley Online Library. Available at: [Link]

  • M. A. Ali, et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • S. H. L. Kok, et al. (2012). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

  • Chiral Technologies. Amino Acid Database. Chiral Technologies. Available at: [Link]

  • R. Bhushan, et al. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing. Available at: [Link]

  • B. Witczuk, et al. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. PubMed. Available at: [Link]

  • A. C. D. S. D. G. T. E. Koyuncu, et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]

  • A. M. G. S. G. P. G. Reddy, et al. (2014). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. Available at: [Link]

  • N. Chahid, et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health (NIH). Available at: [Link]

  • S. P. M. C. G. S. S. Brogi, et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

  • Q. Zhang, et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Stereoselective Activity of β-Phenyl-β-amino Acid Enantiomers: The Case of (R)- vs. (S)-3-Amino-3-(3-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Neuropharmacology

In the realm of drug development and molecular pharmacology, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and pharmacokinetic properties. This stereoselectivity arises from the chiral nature of their biological targets, such as receptors and enzymes, which preferentially interact with one enantiomer over the other.[1] This guide provides a detailed comparison of the anticipated biological activities of the (R) and (S) enantiomers of 3-Amino-3-(3-chloro-phenyl)-propionic acid.

While direct comparative studies on this specific compound are not extensively documented in peer-reviewed literature, a comprehensive understanding of its likely stereoselective activity can be derived from its close structural analogs, most notably Baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid]. Baclofen is a widely studied GABA analog whose pharmacological activity is almost exclusively attributed to its (R)-enantiomer.[2] This guide will leverage the extensive data on Baclofen to draw informed parallels and provide a robust framework for researchers investigating the enantiomers of 3-Amino-3-(3-chloro-phenyl)-propionic acid.

The GABAergic System: The Primary Target

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). It plays a crucial role in regulating neuronal excitability. There are two main types of GABA receptors: GABA-A, which are ionotropic chloride channels, and GABA-B, which are metabotropic G-protein coupled receptors (GPCRs).[3] Baclofen is the prototypical agonist for the GABA-B receptor.[4] Given the structural similarity, it is highly probable that 3-Amino-3-(3-chloro-phenyl)-propionic acid and its enantiomers also exert their effects through the GABA-B receptor.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a signaling cascade that leads to neuronal inhibition. This is primarily achieved through the modulation of ion channels via G-proteins.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (R)-Enantiomer (Agonist) GABAB_R GABA-B Receptor Agonist->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel (VGCC) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization (Postsynaptic Inhibition) K_efflux->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release (Presynaptic Inhibition) Ca_influx->Neurotransmitter_Release

Caption: Simplified GABA-B receptor signaling pathway.

Comparative Pharmacological Activity: (R)- vs. (S)-Enantiomers

The pharmacological activity of Baclofen is highly stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[5] This dramatic difference in potency is a classic example of enantioselectivity at a GPCR.

Feature(R)-Enantiomer (Arbaclofen)(S)-EnantiomerRacemic Mixture (Baclofen)
Primary Target GABA-B ReceptorGABA-B ReceptorGABA-B Receptor
Activity Potent AgonistVery Weak Agonist/InactiveAgonist
Relative Potency ~100-1000 times more potent than (S)-enantiomer[2]-Approximately half the potency of the (R)-enantiomer[2]
Therapeutic Effect Responsible for the therapeutic effects (muscle relaxation, anti-spasticity)[2]Contributes little to no therapeutic effectEffective, but with a higher dose required than pure (R)-enantiomer
Potential Side Effects Sedation, dizziness (dose-dependent)Minimal at therapeutic doses of racemic mixtureSedation, dizziness
Insights from Experimental Data on Baclofen Enantiomers
  • Receptor Binding: Studies have shown that the affinity of (R)-baclofen for the GABA-B receptor is substantially higher than that of (S)-baclofen. The IC50 of R-baclofen is reported to be 130 times lower than that of S-baclofen.[5]

  • In Vivo Activity: In animal models of alcohol self-administration, (R)-baclofen was found to be approximately twice as active as racemic (±)-baclofen in reducing alcohol intake.[2] Conversely, even at doses 16 times higher than the minimum effective dose of (R)-baclofen, (S)-baclofen had no effect.[2]

  • Metabolism: There is some evidence to suggest stereoselective metabolic differences between the enantiomers. An oxidative deamination metabolite has been observed after the administration of racemic baclofen, which appears to be preferentially formed from the (S)-enantiomer.[6]

This stark difference in activity is attributed to the specific three-point interaction between the chiral ligand and the chiral binding pocket of the GABA-B receptor.

Caption: Differential binding of enantiomers to a chiral receptor.

Experimental Protocols

To empirically determine the activity of the (R) and (S) enantiomers of 3-Amino-3-(3-chloro-phenyl)-propionic acid, a competitive radioligand binding assay for the GABA-B receptor is a standard and essential experiment.

Protocol: GABA-B Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of (R)- and (S)-3-Amino-3-(3-chloro-phenyl)-propionic acid for the GABA-B receptor.

Materials:

  • Membrane Preparation: Rat cortical membranes expressing GABA-B receptors.

  • Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).

  • Non-specific binding control: GABA (1 mM).

  • Test Compounds: (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid and (S)-3-Amino-3-(3-chloro-phenyl)-propionic acid, dissolved in assay buffer, at a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus .

Workflow:

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents and Test Compound Dilutions start->prep_reagents incubation Incubate Membranes, [³H]-Radioligand, and Test Compound (or Buffer/GABA) prep_reagents->incubation filtration Rapidly Filter Reaction Mixture through Glass Fiber Filters incubation->filtration wash Wash Filters with Ice-Cold Assay Buffer (3x) filtration->wash scintillation Place Filters in Scintillation Vials with Scintillation Cocktail wash->scintillation counting Measure Radioactivity using a Scintillation Counter (CPM) scintillation->counting analysis Analyze Data: Calculate Specific Binding, Generate Competition Curves, Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for GABA-B Receptor Binding Assay.

Procedure:

  • Preparation: Thaw the rat cortical membranes on ice. Prepare serial dilutions of the (R) and (S) test compounds.

  • Incubation: In test tubes, combine:

    • 50 µL of test compound dilution (or buffer for total binding, or 1 mM GABA for non-specific binding).

    • 50 µL of [³H]-CGP54626 (at a final concentration near its Kd, e.g., 2 nM).

    • 400 µL of membrane preparation (containing ~100-200 µg of protein).

  • Reaction: Vortex gently and incubate at room temperature for 60 minutes.

  • Termination: Terminate the assay by rapid vacuum filtration over glass fiber filters.

  • Washing: Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) for each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: Based on the baclofen data, it is anticipated that the (R)-enantiomer of 3-Amino-3-(3-chloro-phenyl)-propionic acid will exhibit a significantly lower Ki value (indicating higher affinity) than the (S)-enantiomer.

Conclusion and Future Directions

While direct experimental data for (R)- and (S)-3-Amino-3-(3-chloro-phenyl)-propionic acid is limited, the extensive research on its close structural analog, baclofen, provides a compelling predictive framework. It is highly probable that the (R)-enantiomer is the pharmacologically active form, acting as a potent agonist at GABA-B receptors, while the (S)-enantiomer is substantially less active.

For researchers and drug development professionals, this has critical implications:

  • Synthesis: Enantioselective synthesis or chiral resolution is essential to obtain the pure, active (R)-enantiomer.[1]

  • Development: Focusing on the (R)-enantiomer may lead to a more potent therapeutic agent with a better side-effect profile, as the inactive (S)-enantiomer does not contribute to efficacy but may contribute to metabolic load or off-target effects.[6]

  • Research: These compounds serve as valuable chiral building blocks for the synthesis of novel molecules targeting the GABAergic system and other neurological pathways.[7][8]

Further studies, beginning with foundational assays such as the receptor binding protocol detailed above, are necessary to empirically validate these predictions and fully characterize the pharmacological profile of each enantiomer.

References

  • Frontiers. R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats. [Link]

  • PubMed Central. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. [Link]

  • PubMed Central. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. [Link]

  • PubMed. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. [Link]

  • ResearchGate. Concentration of R-and S-baclofen, and S-M1 in human plasma and urine... [Link]

  • Chem-Impex. Ácido (R)-3-amino-3-(3-clorofenil)propiónico. [Link]

  • Chem-Impex. (R)-3-Amino-3-(3-chlorophenyl)propionic acid. [Link]

  • Chem-Impex. (S)-3-Amino-3-(4-chlorophenyl)propionic acid. [Link]

  • Chem-Impex. Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid. [Link]

  • Wikipedia. Baclofen. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link]

  • PubMed Central. The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors. [Link]

  • Taylor & Francis Online. GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. [Link]

  • PubChem. Baclofen. [Link]

  • NCBI Bookshelf. GABA Receptor Physiology and Pharmacology. [Link]

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A Comparative Guide to the Analytical Quantification of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is a critical attribute influencing its efficacy, safety, and overall therapeutic profile. (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a chiral building block of significant interest, and the ability to accurately and reliably quantify its enantiomeric purity is paramount. This guide provides an in-depth, objective comparison of the primary analytical methodologies for the stereoselective analysis of this compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion on the utility of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for orthogonal verification.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to make informed decisions for their analytical workflows. All protocols described herein are designed as self-validating systems, adhering to the principles of scientific integrity and grounded in authoritative references.

The Criticality of Enantioselective Analysis

Many biological systems, including receptors and enzymes, are inherently chiral. This means they can interact differently with each enantiomer of a chiral molecule.[1] For a compound like this compound, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit adverse effects. Therefore, robust analytical methods are essential to ensure the stereochemical integrity of the active pharmaceutical ingredient (API).

Method 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its high resolution, versatility, and broad applicability to a wide range of compounds.[2][3] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Scientific Rationale

The choice of the chiral stationary phase is the most critical parameter in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad enantiorecognition capabilities for a diverse range of chiral compounds, including those with aromatic groups and amino functionalities. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

The mobile phase composition is optimized to modulate the retention and selectivity of the separation. A normal-phase mode, typically employing a mixture of a non-polar solvent like hexane and a polar alcohol modifier, is often effective for compounds like the target analyte. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing the separation.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Materials:

  • Chiral Column: Polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The exact ratio should be optimized, starting with a composition of 90:10 (v/v) n-hexane:IPA.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Workflow Diagram: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Analyte prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chiral Separation on CSP hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % ee data1->data2 GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh Analyte prep2 Add Solvents & Reagent prep1->prep2 prep3 Vortex & React prep2->prep3 prep4 Liquid-Liquid Extraction prep3->prep4 gcms1 Inject Organic Layer prep4->gcms1 gcms2 Chiral GC Separation gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 data1 Integrate Peak Areas (TIC/SIM) gcms3->data1 data2 Calculate % ee data1->data2

Sources

A Researcher's Guide to the Spectroscopic Comparison of (R)- and (S)-3-Amino-3-(3-chlorophenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the spectroscopic differentiation of the (R)- and (S)-enantiomers of 3-Amino-3-(3-chlorophenyl)-propionic acid, a chiral building block of significant interest. While standard spectroscopic techniques often fail to distinguish between enantiomers in an achiral environment, this document outlines both chiroptical methods that provide direct differentiation and achiral methods that confirm structural integrity and can be adapted for chiral analysis.

The Principle of Chiral Invisibility in Achiral Spectroscopy

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Similarly, in standard spectroscopic measurements like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), (R)- and (S)-enantiomers are indistinguishable.[1][2][3] This is because these methods probe molecular properties that are independent of the spatial arrangement of atoms that defines chirality. The spectra produced are identical because the bond lengths, bond angles, and electronic environments are the same for both enantiomers in an achiral setting.[2] To resolve this, one must introduce a chiral influence, either through a chiral solvent, a derivatizing agent, or by using a spectroscopic technique that is inherently sensitive to chirality.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Inducing Diastereomeric Differences

While a standard ¹H or ¹³C NMR spectrum of a racemic mixture of 3-Amino-3-(3-chlorophenyl)-propionic acid will show a single set of signals, the introduction of a chiral auxiliary can break this equivalence.[1][4] By interacting with the enantiomers to form transient diastereomeric complexes (with a Chiral Solvating Agent) or stable diastereomeric compounds (with a Chiral Derivatizing Agent), the chemical environments of the corresponding nuclei in the (R) and (S) enantiomers become distinct, leading to separate signals in the NMR spectrum.[1][5][6]

Experimental Protocol: ¹H NMR Analysis using a Chiral Solvating Agent (CSA)

The use of a CSA is a non-destructive method that allows for the direct observation of enantiomeric ratios.[7][8] (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common CSA for amines and carboxylic acids.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 3-Amino-3-(3-chlorophenyl)-propionic acid sample (can be a racemic or enantiomerically enriched mixture) into an NMR tube.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).

    • Acquire a standard ¹H NMR spectrum to serve as a baseline.

    • To the same NMR tube, add 1.0 to 1.5 molar equivalents of the Chiral Solvating Agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

    • Gently agitate the tube to ensure thorough mixing.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion.

    • Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of at least 2 seconds, and precise integration of the relevant signals.

  • Data Analysis:

    • Identify a proton signal in the analyte that is well-resolved and sensitive to the chiral environment, often the proton at the stereocenter or adjacent protons.

    • In the presence of the CSA, this single peak should resolve into two distinct peaks or multiplets, corresponding to the (R)-analyte-(R)-CSA and (S)-analyte-(R)-CSA diastereomeric complexes.

    • Carefully integrate the areas of these two resolved peaks. The ratio of these integrals directly corresponds to the enantiomeric ratio of the sample.

Illustrative Workflow for Chiral NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve Analyte in CDCl3 P2 Acquire Baseline ¹H NMR P1->P2 P3 Add Chiral Solvating Agent P2->P3 A1 Acquire Spectrum (≥400 MHz) P3->A1 Transfer to Spectrometer D1 Identify Resolved Diastereomeric Signals A1->D1 Process Data D2 Integrate Signal Areas D1->D2 D3 Calculate Enantiomeric Ratio D2->D3

Caption: Workflow for enantiomeric ratio determination by ¹H NMR using a Chiral Solvating Agent.

Expected Data Comparison:

Spectroscopic Parameter(R)-Enantiomer with (R)-CSA(S)-Enantiomer with (R)-CSARacemic Mixture with (R)-CSA
¹H NMR Chemical Shift (δ) of Methine Proton (H-3) δ₁ (ppm)δ₂ (ppm)Two signals at δ₁ and δ₂
Chemical Shift Difference (Δδ = |δ₁ - δ₂|) N/AN/A> 0 ppm
Integral Ratio 100%100%1:1

Note: δ₁ and δ₂ are hypothetical distinct chemical shifts. The magnitude of Δδ depends on the specific CSA, analyte, solvent, and temperature.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful methods for directly distinguishing enantiomers.[9][10] These methods measure the differential absorption of left- and right-circularly polarized light.[11] For a pair of enantiomers, the VCD or ECD spectra are perfect mirror images of each other—where one enantiomer shows a positive band, the other will show a negative band of equal magnitude.[10]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the extension of circular dichroism into the infrared region, probing the stereochemistry associated with molecular vibrations.[12][11] It is particularly useful for determining the absolute configuration of chiral molecules in solution.[12][13][14]

Experimental Protocol: VCD Analysis

  • Sample Preparation:

    • Prepare a solution of the enantiomerically pure (R)- or (S)-3-Amino-3-(3-chlorophenyl)-propionic acid at a relatively high concentration (e.g., 0.1 M) in a suitable solvent (e.g., CDCl₃). The solvent should have minimal absorption in the IR region of interest.

    • Use a specialized liquid transmission cell with BaF₂ or CaF₂ windows and a pathlength typically between 50-100 µm.[14]

  • Data Acquisition:

    • Use a dedicated VCD spectrometer, which is often an FTIR spectrometer equipped with a photoelastic modulator (PEM).[9][14]

    • Acquire the IR and VCD spectra simultaneously. Data collection may take an extended period (e.g., 1-4 hours) to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3-5 orders of magnitude weaker than IR absorption signals.[11][15]

    • Collect a background spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum.

  • Data Analysis:

    • Compare the VCD spectrum of the (R)-enantiomer with that of the (S)-enantiomer. They should exhibit opposite signs for corresponding vibrational bands.

    • For absolute configuration determination, the experimental spectrum is compared to a theoretically calculated spectrum for one of the enantiomers, typically using Density Functional Theory (DFT).[12][14]

Expected VCD Data Comparison:

Wavenumber (cm⁻¹)(R)-Enantiomer ΔA (x10⁻⁵)(S)-Enantiomer ΔA (x10⁻⁵)Key Vibrational Mode
~1710+ (Positive)- (Negative)C=O stretch (acid)
~1580- (Negative)+ (Positive)N-H bend
~1450+ (Positive)- (Negative)C-H bend
~1250- (Negative)+ (Positive)C-N stretch

Note: The signs (+/-) are hypothetical and represent the expected mirror-image relationship. The exact wavenumbers and signs depend on the molecule's conformation.

Conceptual Diagram of VCD Spectroscopy

G cluster_light cluster_output IR_Source IR Source Polarizer Linear Polarizer IR_Source->Polarizer Unpolarized IR PEM Photoelastic Modulator (PEM) Polarizer->PEM Linearly Polarized Sample Chiral Sample ((R) or (S)) PEM->Sample Left & Right Circularly Polarized Light (alternating) Detector Detector Sample->Detector Differential Absorption VCD_Spectrum VCD Spectrum (ΔA = A_L - A_R) Detector->VCD_Spectrum IR_Spectrum IR Spectrum Detector->IR_Spectrum

Caption: Simplified workflow of a VCD experiment, from light source to spectral output.

Achiral Methods for Structural Confirmation: IR and Mass Spectrometry

While standard IR and MS cannot distinguish between enantiomers, they are indispensable for confirming the molecular structure and purity of the sample.[16]

Infrared (IR) Spectroscopy

The IR spectra of (R)- and (S)-3-Amino-3-(3-chlorophenyl)-propionic acid will be identical.[2] However, IR is excellent for confirming the presence of key functional groups.

  • Expected IR Absorption Bands:

    • ~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~3100-3000 cm⁻¹: C-H stretches of the aromatic ring.

    • ~2900-2800 cm⁻¹: C-H stretches of the aliphatic backbone.

    • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1600, 1475 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1580 cm⁻¹: N-H bend of the amine.

    • ~800-700 cm⁻¹: C-Cl stretch.

Mass Spectrometry (MS)

Like IR, the mass spectra of the two enantiomers will be identical.[3] MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected MS Data (Electron Ionization - EI):

    • Molecular Ion (M⁺): m/z corresponding to the molecular weight of C₉H₁₀ClNO₂.

    • Key Fragmentation Peaks: Loss of the carboxyl group (-COOH), loss of the chlorophenyl group, and other characteristic fragments.

While standard MS is "chiral-blind," advanced techniques coupling MS with a chiral selector or using Photoelectron Circular Dichroism (PECD) can achieve enantiomeric differentiation.[17][18]

Conclusion

The spectroscopic comparison of (R)- and (S)-3-Amino-3-(3-chlorophenyl)-propionic acid requires a multi-faceted approach. Achiral techniques like standard IR and MS are crucial for verifying the fundamental molecular structure and purity. The definitive differentiation between the enantiomers, however, relies on either creating a diastereomeric environment for NMR analysis or employing inherently chiroptical methods like VCD. VCD, in particular, offers a direct and unambiguous method for not only distinguishing the enantiomers but also for determining their absolute configuration by correlating experimental data with theoretical calculations. This guide provides the foundational protocols and expected outcomes to empower researchers in their analysis of this and other critical chiral molecules.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Available at: [Link]

  • Vibrational circular dichroism (VCD). Bruker. Available at: [Link]

  • Vibrational circular dichroism. Wikipedia. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. Available at: [Link]

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  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available at: [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. Available at: [Link]

  • Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. PubMed. Available at: [Link]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Commercial (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical and chemical purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, therapeutic efficacy, and regulatory compliance. (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, a chiral non-proteinogenic β-amino acid, is a valuable building block in the synthesis of various pharmaceutical agents. Its precise three-dimensional structure is often critical for its biological activity, making the rigorous assessment of its purity a non-negotiable step in the research and development pipeline.

This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive purity assessment of commercially available this compound. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting self-validating protocols to ensure the integrity of your analytical results.

The Analytical Imperative: Beyond the Percentage Point

A certificate of analysis stating "≥96% purity" is a starting point, but it often conceals a landscape of potential impurities that can significantly impact research outcomes. These impurities can be broadly categorized as:

  • Enantiomeric Impurities: The presence of the undesired (S)-enantiomer.

  • Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthetic route.

  • Degradation Products: Impurities formed during storage or handling.

A robust purity analysis workflow must be capable of identifying and quantifying all three categories. This guide will detail a multi-pronged analytical approach, leveraging orthogonal techniques to build a comprehensive purity profile.

Visualizing the Purity Analysis Workflow

The following diagram outlines a logical workflow for the comprehensive purity analysis of this compound.

Purity Analysis Workflow Figure 1: Comprehensive Purity Analysis Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Separation cluster_2 Impurity Identification & Stability cluster_3 Final Evaluation Start Commercial Sample of This compound NMR_Screen ¹H and ¹³C NMR Spectroscopy (Structural Confirmation & Gross Purity) Start->NMR_Screen RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Chemical Purity & Process Impurities) NMR_Screen->RP_HPLC Proceed if structure is confirmed Data_Analysis Data Integration and Purity Profile Generation NMR_Screen->Data_Analysis Chiral_HPLC Chiral HPLC (Enantiomeric Purity) RP_HPLC->Chiral_HPLC Quantify non-enantiomeric impurities RP_HPLC->Data_Analysis LC_MS LC-MS Analysis (Impurity Identification) Chiral_HPLC->LC_MS Identify unknown peaks Chiral_HPLC->Data_Analysis Forced_Deg Forced Degradation Study (Stability Assessment) LC_MS->Forced_Deg Develop stability-indicating method Forced_Deg->Data_Analysis Final_Report Comprehensive Purity Report Data_Analysis->Final_Report

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Comparative Analysis of Key Analytical Techniques

A multi-technique approach is essential for a thorough purity assessment. Each method provides a unique piece of the puzzle, and their combined data create a high-resolution picture of the sample's quality.

Technique Primary Purpose Strengths Limitations
¹H and ¹³C NMR Structural confirmation, identification of major impurities.Provides unambiguous structural information, highly reproducible.Lower sensitivity compared to chromatographic methods, may not detect trace impurities.
RP-HPLC-UV Quantification of chemical purity and process-related impurities.High precision and accuracy, robust and widely available.Does not separate enantiomers, requires a chromophore for UV detection.
Chiral HPLC-UV Quantification of enantiomeric purity (ee%).Directly separates and quantifies enantiomers.Column selection can be empirical, may require method development.
LC-MS Identification of unknown impurities and degradation products.High sensitivity and selectivity, provides molecular weight information for impurity identification.[1]Quantitative response can be variable without appropriate standards.

In-Depth Experimental Protocols

Structural Confirmation and Preliminary Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[2] For this compound, both ¹H and ¹³C NMR should be employed to confirm the identity of the compound and to detect any significant impurities.

Rationale for Experimental Choices:

  • Solvent: Deuterium oxide (D₂O) is a suitable solvent for this amino acid. A small amount of DCl or NaOD can be added to shift the water peak and ensure the amino and carboxylic acid protons are fully exchanged.

  • Internal Standard: A known amount of an internal standard (e.g., maleic acid) can be added for quantitative NMR (qNMR) to determine the absolute purity (assay) of the material.

Expected Spectral Features (based on analogs): [1][3]

  • ¹H NMR:

    • A multiplet or triplet of doublets for the proton on the chiral carbon (C3) adjacent to the amino group.

    • A multiplet (often an ABX system) for the two diastereotopic protons on the adjacent methylene group (C2).

    • Aromatic protons in the 7.2-7.5 ppm range, showing splitting patterns consistent with a 1,3-disubstituted benzene ring.

  • ¹³C NMR:

    • A peak for the carbonyl carbon of the carboxylic acid (~175 ppm).

    • A peak for the chiral carbon (C3) bearing the amino group (~50-55 ppm).

    • A peak for the methylene carbon (C2) (~40 ppm).

    • Six distinct peaks for the aromatic carbons, with the carbon attached to chlorine showing a characteristic chemical shift.

Protocol for ¹H NMR Analysis:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of D₂O.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate all peaks and compare the relative integrals to the expected proton ratios. The presence of unexpected signals may indicate impurities.

Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a robust method for separating and quantifying non-enantiomeric impurities.[4] A stability-indicating method should be developed that can separate the main compound from its potential process-related impurities and degradation products.[5]

Rationale for Experimental Choices:

  • Column: A C18 column is a versatile and common choice for the separation of small polar molecules.

  • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically used. The acid suppresses the ionization of the carboxylic acid group and protonates the amino group, leading to better peak shape and retention.[6]

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm) is appropriate.

Protocol for RP-HPLC Analysis:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the chemical purity.

    • Report any impurity peaks with their retention time and area percentage.

Enantiomeric Purity Determination by Chiral HPLC

The quantification of the unwanted (S)-enantiomer is critical. Direct chiral HPLC is the most reliable method for this purpose.[7]

Rationale for Experimental Choices:

  • Chiral Stationary Phase (CSP): For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are highly effective. These columns can operate in reversed-phase mode and offer excellent enantioselectivity for a wide range of amino acids.

  • Mobile Phase: A simple mobile phase of methanol or acetonitrile with a small amount of an acidic and/or basic modifier is often sufficient to achieve separation.

Protocol for Chiral HPLC Analysis:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of 100% methanol with 0.1% acetic acid and 0.1% triethylamine. (The exact composition may need optimization).

  • Sample Preparation:

    • Prepare a stock solution of the sample at 0.5 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chiral HPLC Conditions:

    • Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers. (If a standard for the (S)-enantiomer is not available, the smaller peak is presumed to be the enantiomeric impurity in a sample purported to be enantiomerically pure).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Impurity Identification by LC-MS

When unknown peaks are detected in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for their identification.[1]

Rationale for Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like amino acids.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is preferred as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity.[8]

Protocol for LC-MS Analysis:

  • Use the same chromatographic conditions as the RP-HPLC method, but replace the formic acid with a volatile buffer if better ionization is needed (e.g., ammonium formate).

  • Acquire mass spectra in both positive and negative ion modes to maximize the chances of detecting and characterizing all impurities.

  • For any detected impurity, obtain the accurate mass and use it to propose a molecular formula.

  • If the instrument has tandem MS (MS/MS) capabilities, fragment the impurity ion to obtain structural information.[3] This fragmentation pattern can be used to confirm the structure of suspected process-related or degradation impurities.

Potential Impurities and Their Origins

Based on a common synthetic route for 3-amino-3-arylpropanoic acids (a variation of the Rodionov reaction), the following impurities should be considered:

  • (S)-3-Amino-3-(3-chloro-phenyl)-propionic acid: The enantiomeric impurity.

  • 3-Chlorobenzaldehyde: Unreacted starting material.

  • Malonic Acid: Unreacted starting material.

  • 3-(3-Chlorophenyl)acrylic acid: A potential by-product from the Knoevenagel condensation of 3-chlorobenzaldehyde and malonic acid.

Forced Degradation Studies: Probing for Instability

Forced degradation studies are essential to understand the intrinsic stability of the compound and to ensure that the analytical methods are stability-indicating.[9][10]

Protocol for Forced Degradation Study:

  • Prepare solutions of this compound (approx. 1 mg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid sample at 105 °C for 48 hours.

    • Photolytic Stress: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze the stressed samples by the developed RP-HPLC method alongside an unstressed control sample.

  • The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak and from each other.

  • Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the main peak is spectrally pure in all stressed samples.

Comparison with Alternatives

This compound belongs to the class of β-amino acids, which are important precursors for the synthesis of β-peptides and other pharmacologically active molecules. Alternatives in drug development often depend on the specific therapeutic target. For instance:

  • Other Substituted β-Phenylpropionic Acids: Analogs with different substitution patterns on the phenyl ring (e.g., fluoro, methyl, methoxy) can be used to modulate properties like potency, selectivity, and metabolic stability.

  • Constrained Analogs: Cyclopropyl or other constrained analogs can be used to lock the conformation of the molecule and potentially improve binding affinity to a biological target.

  • GABA Analogs: As a structural mimic of γ-aminobutyric acid (GABA), this compound and its alternatives are often explored for their potential as GABA receptor modulators. Other GABA analogs like pregabalin and gabapentin are widely used anticonvulsant and neuropathic pain agents.

The choice of a specific building block will be dictated by the structure-activity relationship (SAR) studies for the target of interest.

Conclusion

The purity of this compound is a multi-faceted attribute that requires a comprehensive analytical strategy. A simple percentage on a supplier's datasheet is insufficient for the rigorous demands of drug development. By employing a combination of NMR for structural identity, RP-HPLC for chemical purity, chiral HPLC for enantiomeric purity, and LC-MS for impurity identification, researchers can build a complete and reliable purity profile. The implementation of forced degradation studies further validates the analytical methodology and provides critical insights into the compound's intrinsic stability. This guide provides the framework for establishing such a robust analytical system, ensuring that the quality of this critical starting material meets the high standards required for cutting-edge scientific research.

References

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A Comparative Guide to Chlorinated (R)-β-Phenyl-γ-aminobutyric Acid Isomers for GABA-B Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid and its 2-chloro and 4-chloro positional isomers. As analogues of γ-aminobutyric acid (GABA), these compounds are of significant interest for their potential modulation of the GABA-B receptor, a key target in neuroscience and pharmacology. This document moves beyond a simple listing of properties to explore the critical role of chlorine atom placement on the phenyl ring, synthesizing available data with established principles of structure-activity relationships (SAR) to inform future research and drug design.

Introduction: The Significance of Substituent Position in GABA-B Agonism

The GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory signals in the central nervous system (CNS)[1]. Its activation is linked to the treatment of conditions like muscle spasticity, anxiety, and addiction[2]. The archetypal selective agonist for this receptor is Baclofen, the racemic form of 4-amino-3-(4-chlorophenyl)butanoic acid[3]. Pharmacological studies have established that the (R)-enantiomer, often called (R)-Baclofen, is the more potent form, interacting stereoselectively with the GABA-B receptor[4][5].

While (R)-Baclofen is well-characterized, the pharmacological profiles of its 2-chloro and 3-chloro isomers are less documented in comparative studies. This guide will use (R)-Baclofen as the benchmark to compare and contrast the known attributes and theoretical considerations for the 3-chloro and 2-chloro isomers. Understanding how the chlorine's position on the phenyl ring influences receptor affinity and functional activity is paramount for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

The Molecular Target: GABA-B Receptor Structure and Signaling

To appreciate the nuanced differences between these isomers, one must first understand their target. The functional GABA-B receptor is an obligate heterodimer, composed of two subunits: GABA-B1 and GABA-B2[1][6].

  • GABA-B1 Subunit: Contains the orthosteric binding site within a large extracellular "Venus Flytrap" domain where GABA and its analogues, like the compounds discussed here, bind[7].

  • GABA-B2 Subunit: Does not bind GABA but is essential for trafficking the receptor to the cell surface and for coupling to the intracellular G-protein signaling machinery[7].

Upon agonist binding, the receptor undergoes a conformational change, activating associated Gi/o proteins. This activation leads to downstream effects, primarily the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels, which collectively result in a reduction of neuronal excitability[1][6].

GABA-B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (R)-β-(chlorophenyl)-GABA Isomer Receptor GABA-B Receptor (GABAB1/GABAB2 Heterodimer) Agonist->Receptor Binds to GABAB1 G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK K+ Channel G_Protein->GIRK Activates (βγ) Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ) cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx

Caption: Agonist binding to the GABA-B receptor activates Gi/o proteins, leading to downstream inhibition of neuronal activity.

Comparative Analysis of Chloro-Isomers

The Benchmark: (R)-3-Amino-3-(4-chloro-phenyl)-propionic acid ((R)-Baclofen)

(R)-Baclofen is a potent and selective GABA-B agonist[8]. The para-position of the chlorine atom is a crucial feature for its high affinity. It is believed that the lipophilic chlorophenyl moiety fits into a specific hydrophobic pocket within the GABA-B1 binding site[9]. The molecule's conformation, influenced by the interaction between the amino and carboxyl groups and the phenyl ring, is critical for proper receptor binding and activation[10][11].

The Meta-Isomer: this compound

This compound is commercially available as a research chemical and building block for synthesizing pharmaceuticals targeting neurological disorders[12][13][14].

  • Theoretical Considerations: Shifting the chlorine atom from the para (4) to the meta (3) position will alter the electronic distribution and steric profile of the phenyl ring. This change could impact how the ring fits into the hydrophobic pocket of the receptor. While it retains the key pharmacophoric elements (amino acid backbone, phenyl ring), the altered geometry may lead to a different binding affinity. It is plausible that the affinity could be reduced compared to the 4-chloro isomer, as the para-position is often optimal in baclofen analogues[10][15]. However, without direct experimental validation, this remains a hypothesis.

The Ortho-Isomer: (R)-3-Amino-3-(2-chloro-phenyl)-propionic acid

The 2-chloro isomer is the least characterized of the three.

  • Theoretical Considerations: Placing a substituent at the ortho (2) position often introduces significant steric hindrance. This "ortho effect" can force the phenyl ring to rotate, drastically changing the molecule's three-dimensional shape relative to the GABA backbone[11]. Such a conformational change is likely to be detrimental to binding at the GABA-B receptor, which has stringent stereochemical requirements[4][11]. It is therefore highly probable that the 2-chloro isomer would exhibit significantly lower affinity and potency compared to the 4-chloro and 3-chloro isomers.

Summary of Comparative Properties
Feature(R)-2-Chloro Isomer(R)-3-Chloro Isomer(R)-4-Chloro Isomer ((R)-Baclofen)
Status Largely uncharacterized in public literature.Available as a research chemical and pharmaceutical building block[12][13].Well-characterized, potent GABA-B agonist; active component of the drug Baclofen[2][8].
Predicted GABA-B Affinity Low; likely hindered by the "ortho effect"[11].Moderate to Low; altered electronics and sterics may reduce affinity compared to the 4-chloro isomer.High; the para-position is established as optimal for activity[9][10].
Key Consideration Steric hindrance likely prevents optimal binding conformation.Positional shift may disrupt ideal interaction within the receptor's hydrophobic pocket.Serves as the "gold standard" for GABA-B agonist activity among these isomers.

Experimental Workflow: A Protocol for Direct Comparison

To resolve the ambiguities in the structure-activity relationship, a direct comparative study is necessary. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of unlabeled compounds for a receptor.

Objective: To determine the binding affinity (Ki) of the (R)-2-chloro, (R)-3-chloro, and (R)-4-chloro isomers for the human GABA-B receptor.
Materials:
  • Test Compounds: (R)-2-chloro, (R)-3-chloro, and (R)-4-chloro isomers.

  • Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist).

  • Receptor Source: Commercially available membranes from CHO or HEK cells stably expressing human GABA-B1 and GABA-B2 subunits.

  • Assay Buffer: 20 mM Tris, 2 mM CaCl₂, pH 7.4[16][17].

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific control: Unlabeled GABA (10 mM) or Baclofen (1 mM).

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester.

Step-by-Step Protocol:
  • Compound Preparation: Prepare stock solutions of all three isomers and the non-specific control in an appropriate solvent (e.g., DMSO), then create a series of dilutions in assay buffer to generate competition curves (e.g., from 1 nM to 1 mM).

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the serially diluted test compounds.

  • Radioligand Addition: Add [³H]CGP54626 to each well at a final concentration near its Kd value (e.g., 2-4 nM)[17].

  • Receptor Addition: Thaw and resuspend the cell membranes in ice-cold assay buffer. Add the membrane suspension to each well to initiate the binding reaction. The final protein concentration should be optimized (e.g., 50-100 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium[17].

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand[17].

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response model) to determine the IC50 value for each isomer. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Test Isomers a1 Combine Isomer, Radioligand, & Membranes in Plate p1->a1 p2 Prepare Radioligand ([³H]CGP54626) p2->a1 p3 Prepare Receptor Membranes p3->a1 a2 Incubate to Reach Equilibrium a1->a2 a3 Filter & Wash to Separate Bound from Unbound a2->a3 a4 Add Scintillation Fluid & Count Radioactivity a3->a4 d1 Plot % Inhibition vs. [Isomer] a4->d1 d2 Calculate IC50 via Non-linear Regression d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Workflow for a competitive radioligand binding assay to determine the Ki of test compounds.

Conclusion and Future Directions

The position of the chlorine atom on the phenyl ring of (R)-β-phenyl-γ-aminobutyric acid is a critical determinant of its pharmacological activity at the GABA-B receptor. While the 4-chloro isomer, (R)-Baclofen, is a well-established potent agonist, a comprehensive, direct comparison with its 2-chloro and 3-chloro counterparts is conspicuously absent in the available scientific literature.

Based on established structure-activity relationship principles, it is hypothesized that the 4-chloro position is optimal for high-affinity binding. The 3-chloro isomer may retain some activity, albeit likely reduced, while the 2-chloro isomer is predicted to be significantly less active due to steric hindrance.

This guide underscores the necessity for direct experimental validation. Performing the described radioligand binding and subsequent functional assays (e.g., [³⁵S]GTPγS binding) would provide definitive data on the relative affinities and potencies of these isomers. Such a study would not only fill a critical knowledge gap but also provide valuable insights for the rational design of future GABA-B receptor modulators with tailored therapeutic profiles.

References

  • Characterization of GABA Receptors - PMC - PubMed Central. (n.d.).
  • [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed. (n.d.).
  • Structure-affinity relationships of baclofen and 3-heteroaromatic analogues - PubMed. (1995). Bioorganic & Medicinal Chemistry.
  • Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed. (n.d.).
  • GABA - PDSP. (n.d.).
  • Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays - Benchchem. (n.d.).
  • (R)-3-Amino-3-(3-chlorophenyl)propionic acid | 262429-49-2 - J&K Scientific. (n.d.).
  • Ácido (R)-3-amino-3-(3-clorofenil)propiónico - Chem-Impex. (n.d.).
  • Rational approaches for the design of various GABA modulators and their clinical progression. (n.d.).
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega. (2025). ACS Omega.
  • Baclofen | C10H12ClNO2 | CID 2284 - PubChem - NIH. (n.d.).
  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (n.d.).
  • Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed. (1986). Journal of Neurochemistry.
  • GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed. (n.d.).
  • 3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (n.d.).
  • The GABA B Receptor—Structure, Ligand Binding and Drug Development - MDPI. (n.d.).
  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC - PubMed Central. (n.d.).
  • The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC. (n.d.).
  • Comparative pharmacological activity of optical isomers of phenibut - PubMed. (2008). European Journal of Pharmacology.

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A Comparative Benchmarking Guide to the Synthesis of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a chiral building block of significant interest in pharmaceutical research and development. Its defined stereochemistry is crucial for the biological activity of many complex molecules and active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering an objective analysis of their performance based on experimental data. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction to Synthetic Strategies

The enantioselective synthesis of β-amino acids, such as the target molecule, is a well-explored area of organic chemistry. The principal strategies to obtain the desired (R)-enantiomer in high purity include asymmetric synthesis, enzymatic kinetic resolution, and biocatalytic asymmetric synthesis. Each approach presents a unique set of advantages and challenges in terms of efficiency, scalability, and cost-effectiveness.

Route 1: Chemo-enzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. Lipases are particularly effective for the resolution of racemic esters of amino acids through enantioselective hydrolysis.[2][3]

This chemoenzymatic route involves two key stages: the chemical synthesis of the racemic starting material, followed by the enzymatic resolution.

Part A: Synthesis of Racemic 3-Amino-3-(3-chlorophenyl)propanoic acid

A common method for the preparation of the racemic β-amino acid is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia.

Experimental Protocol:

A suspension of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the precipitated crude amino acid is filtered, washed with cold ethanol, and dried under reduced pressure. This crude product is typically used in the next step without further purification.

Part B: Lipase-Catalyzed Kinetic Resolution

The racemic amino acid is first converted to its corresponding ester, which then serves as the substrate for the lipase. The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.

Experimental Protocol:

  • Esterification: The racemic 3-amino-3-(3-chlorophenyl)propanoic acid is esterified, for example, by reacting it with an alcohol (e.g., ethanol or methanol) in the presence of an acid catalyst (e.g., thionyl chloride or hydrogen chloride). The resulting racemic ester hydrochloride is isolated.

  • Enzymatic Hydrolysis: The racemic β-amino carboxylic ester hydrochloride is suspended in a suitable organic solvent (e.g., isopropyl ether). A lipase, such as immobilized Burkholderia cepacia lipase (lipase PSIM), is added, along with a base (e.g., triethylamine) and a controlled amount of water.[3] The reaction is stirred at a controlled temperature (e.g., 45 °C).[3]

  • Work-up and Separation: After the reaction reaches approximately 50% conversion, the enzyme is filtered off. The reaction mixture is then separated. The unreacted (R)-ester can be isolated from the organic phase, while the hydrolyzed (S)-acid is in the aqueous phase (after acidification). The desired (R)-ester can then be hydrolyzed to the final product, this compound.

Causality of Experimental Choices:

  • The choice of an immobilized lipase simplifies the work-up process as the enzyme can be easily removed by filtration.[3]

  • The use of an organic solvent medium can enhance the enzyme's stability and selectivity.

  • The addition of a base is crucial to neutralize the hydrochloric acid salt of the amino ester and to create the optimal pH environment for the lipase activity.

Diagram of the Chemoenzymatic Workflow:

Chemoenzymatic_Route cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution racemic_acid Racemic 3-Amino-3- (3-chlorophenyl)propanoic acid esterification Esterification racemic_acid->esterification Alcohol, Acid racemic_ester Racemic Ester Hydrochloride esterification->racemic_ester hydrolysis Lipase-catalyzed Hydrolysis racemic_ester->hydrolysis Lipase PSIM, H2O, Et3N R_ester (R)-Ester hydrolysis->R_ester Unreacted S_acid (S)-Acid hydrolysis->S_acid Hydrolyzed final_hydrolysis Hydrolysis R_ester->final_hydrolysis final_product (R)-3-Amino-3- (3-chlorophenyl)propionic acid final_hydrolysis->final_product

Caption: Chemoenzymatic synthesis of this compound.

Route 2: Asymmetric Synthesis via Transaminase-Catalyzed Reductive Amination

Biocatalytic asymmetric synthesis offers a direct and often highly enantioselective route to chiral molecules. Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[4] By using an (R)-selective transaminase, the prochiral ketone precursor can be directly converted to the desired (R)-amino acid.

Experimental Protocol:

  • Substrate and Enzyme Preparation: The starting material, 3-oxo-3-(3-chlorophenyl)propanoic acid, is prepared. A suitable (R)-selective transaminase is either commercially sourced or produced through recombinant expression.

  • Asymmetric Amination: The keto acid substrate is dissolved in a buffered aqueous solution. The (R)-selective transaminase, a suitable amino donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP) are added. The pH of the reaction is maintained at an optimal level for the specific enzyme.

  • Reaction Monitoring and Work-up: The reaction is monitored for the conversion of the ketone and the formation of the amino acid. Upon completion, the enzyme is removed (e.g., by precipitation or filtration). The product is then isolated from the aqueous solution, for example, by ion-exchange chromatography or crystallization.

Causality of Experimental Choices:

  • The use of an (R)-selective transaminase directly establishes the desired stereocenter with high enantiomeric excess, avoiding a resolution step.[4]

  • Isopropylamine is an advantageous amino donor as its corresponding ketone byproduct, acetone, is volatile and can be easily removed, helping to drive the reaction equilibrium towards product formation.

  • The cofactor PLP is essential for the catalytic activity of transaminases.

Diagram of the Biocatalytic Asymmetric Synthesis Workflow:

Biocatalytic_Route prochiral_ketone 3-Oxo-3-(3-chlorophenyl) propanoic acid asymmetric_amination Asymmetric Amination prochiral_ketone->asymmetric_amination (R)-Transaminase, Amino Donor, PLP final_product (R)-3-Amino-3- (3-chlorophenyl)propionic acid asymmetric_amination->final_product

Caption: Biocatalytic synthesis of this compound.

Comparative Performance Data

The following table summarizes the key performance indicators for the discussed synthetic routes. The data is compiled from literature sources and represents typical outcomes. Actual results may vary depending on specific experimental conditions and optimization.

ParameterChemo-enzymatic (Lipase Resolution)Biocatalytic (Transaminase)
Starting Material 3-Chlorobenzaldehyde, Malonic Acid3-Oxo-3-(3-chlorophenyl)propanoic acid
Overall Yield Moderate (typically 40-50% for the desired enantiomer)High (can exceed 90%)
Enantiomeric Excess (ee) Excellent (>99%)[3]Excellent (>99%)
Number of Steps 3 (Racemic acid synthesis, esterification, resolution)1 (from the keto acid)
Key Reagents Lipase, Organic Solvents, BaseTransaminase, Amino Donor, PLP
Process Complexity Moderate (involves separation of enantiomers)Low (direct asymmetric synthesis)
Scalability Demonstrated on an industrial scale for similar processesScalable, with ongoing process development
Green Chemistry Aspects Use of organic solvents, generation of the undesired enantiomer as wasteTypically performed in aqueous media, high atom economy

Conclusion

Both the chemo-enzymatic and the biocatalytic routes are viable for the synthesis of this compound with high enantiomeric purity.

The chemo-enzymatic approach via lipase-catalyzed kinetic resolution is a well-established and robust method. Its main drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, with the other 50% being an undesired byproduct. However, strategies for the racemization and recycling of the unwanted enantiomer can improve the overall process efficiency.

The biocatalytic asymmetric synthesis using an (R)-selective transaminase represents a more modern and elegant approach. It offers the potential for higher yields in a single step from a prochiral precursor and aligns well with the principles of green chemistry due to the use of aqueous media and high atom economy. The availability and cost of a suitable transaminase with high activity and stability towards the specific substrate are key considerations for this route.

The choice between these synthetic strategies will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, cost considerations, and the availability of the necessary enzymes and starting materials.

References

  • Wu, Q., et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-22.
  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6001.
  • Guo, F., & Berglund, P. (2017).

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Structural Analogy to Functional Hypothesis

(R)-3-Amino-3-(3-chlorophenyl)-propionic acid is a chiral amino acid derivative that, due to its distinct structure, serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents.[1][2] Its structural similarity to γ-aminobutyric acid (GABA) and, more specifically, to the potent GABA-B receptor (GABA-B-R) agonist baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), positions it as a compelling candidate for modulating the GABAergic system.[3] Many biological receptors are chiral, meaning they interact differently with specific enantiomers of a molecule; therefore, the defined 'R' configuration of this compound is critical for its potential biological activity.[4]

This guide provides a comparative framework for the preclinical evaluation of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid, contrasting the objectives, methodologies, and data interpretation of in vitro and in vivo studies. We will operate under the guiding hypothesis that this compound interacts with the GABA-B receptor. The narrative explains the causality behind experimental choices, providing researchers and drug development professionals with a logical pathway from molecular interaction to physiological response.

The Target System: GABA-B Receptor Signaling

Before designing experiments, a clear understanding of the target is paramount. GABA-B receptors are the G-protein-coupled receptors (GPCRs) for GABA, the primary inhibitory neurotransmitter in the central nervous system.[5] Functional receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[6]

  • GABA-B1 Subunit: Responsible for binding GABA and other orthosteric ligands.[7]

  • GABA-B2 Subunit: Crucial for G-protein coupling and trafficking the receptor to the cell surface.[7]

Upon agonist binding, the receptor activates inhibitory Gαi/o proteins, leading to downstream effects that collectively reduce neuronal excitability:

  • Inhibition of Adenylyl Cyclase: Decreases intracellular cyclic AMP (cAMP) levels.[]

  • Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: Leads to potassium ion efflux and membrane hyperpolarization, resulting in postsynaptic inhibition.[5]

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Suppresses calcium ion influx at presynaptic terminals, thereby inhibiting neurotransmitter release.[5]

GABA_B_Signaling cluster_membrane Cell Membrane cluster_actions Downstream Effects Agonist (R)-3-Amino-3- (3-chloro-phenyl)-propionic acid Receptor GABA-B Receptor (GABAB1/GABAB2) Agonist->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits GIRK GIRK K+ Channel G_Protein->GIRK βγ activates VGCC VGCC Ca2+ Channel G_Protein->VGCC βγ inhibits cAMP_decrease [cAMP] ↓ AC->cAMP_decrease K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx_decrease Ca2+ Influx ↓ (Neurotransmitter Release ↓) VGCC->Ca_influx_decrease

Caption: GABA-B receptor signaling cascade.

Part 1: In Vitro Characterization — Quantifying Molecular Interactions

In vitro studies are performed in a controlled, artificial environment outside of a living organism. The primary objective is to determine if the compound directly interacts with the hypothesized target and to quantify the affinity and functional consequence of this interaction in isolation, free from the complexities of a whole biological system.

Experimental Workflow for In Vitro Analysis

The logical progression of in vitro assays moves from confirming binding to assessing function.

In_Vitro_Workflow start Hypothesis: Compound targets GABA-B-R binding_assay Step 1: Radioligand Binding Assay (Does it bind?) start->binding_assay functional_assay_gtp Step 2a: [35S]GTPγS Assay (Does it activate G-protein?) binding_assay->functional_assay_gtp If binding confirmed functional_assay_camp Step 2b: cAMP Assay (Does it inhibit AC?) binding_assay->functional_assay_camp If binding confirmed conclusion Conclusion: Determine Affinity (Ki), Efficacy (EC50), and Mode of Action (Agonist/Antagonist) functional_assay_gtp->conclusion functional_assay_camp->conclusion

Caption: Logical workflow for in vitro characterization.

Protocol 1: Radioligand Binding Assay

Causality: This is the foundational experiment to confirm a direct physical interaction between the test compound and the GABA-B receptor. It measures the ability of our unlabeled compound to displace a radiolabeled ligand with known high affinity for the receptor.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a cold Tris-HCl buffer. Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in GABA-B receptors. Thoroughly wash the membranes to remove endogenous GABA.[9]

  • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled GABA-B antagonist (e.g., [3H]CGP54626), and varying concentrations of the unlabeled test compound ((R)-3-Amino-3-(3-chlorophenyl)-propionic acid).[9][10]

  • Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound. Wash the filters with cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. This generates a sigmoidal competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is determined. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinities

CompoundRadioligand DisplacedIC50 (nM)Affinity (Ki) (nM)
GABA (Endogenous Agonist)[3H]CGP5462615095
Baclofen (Reference Agonist)[3H]CGP54626250160
(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid [3H]CGP54626 450 285
2-Hydroxysaclofen (Reference Antagonist)[3H]CGP5462610,000 (10 µM)6,300
Protocol 2: [³⁵S]GTPγS Functional Assay

Causality: A positive binding assay does not reveal function (agonist or antagonist). The [³⁵S]GTPγS assay directly measures the first step in signal transduction: G-protein activation. Agonists promote the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Antagonists will not stimulate this exchange but will block the stimulation caused by an agonist.

Methodology:

  • Assay Setup: Use membranes from cells expressing GABA-B receptors (e.g., CHO-K1 cells or rat brain).[10]

  • Agonist Mode: Incubate membranes with GDP, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.

  • Antagonist Mode: Incubate membranes with GDP, a fixed concentration of a known GABA-B agonist (like baclofen), varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Incubation & Separation: Incubate to allow for G-protein activation and [³⁵S]GTPγS binding. Separate bound from unbound [³⁵S]GTPγS via filtration, similar to the binding assay.

  • Quantification & Analysis: Measure radioactivity on the filters. In agonist mode, calculate the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect). In antagonist mode, calculate the IC50 (concentration that inhibits 50% of the agonist's effect).

Data Presentation: Hypothetical Functional Activity

CompoundTest ModeEC50 (nM)IC50 (nM)Emax (% of Baclofen)
BaclofenAgonist300-100%
This compound Agonist 850 - 85% (Partial Agonist)
CGP 35348 (Reference Antagonist)Antagonist (vs. Baclofen)-34,000 (34 µM)Not Applicable

Part 2: In Vivo Evaluation — Assessing Physiological and Behavioral Effects

In vivo studies are performed in whole, living organisms (e.g., mice, rats). Their purpose is to understand how the compound behaves in a complex biological system, encompassing pharmacokinetics (absorption, distribution, metabolism, excretion - ADME) and its ultimate physiological or behavioral effect. A compound that is potent in vitro may fail in vivo due to poor bioavailability, inability to cross the blood-brain barrier, or rapid metabolism.

Protocol 1: Rotarod Test for Motor Coordination

Causality: GABA-B agonists like baclofen are known to cause muscle relaxation and, at higher doses, sedation and motor impairment.[11] The rotarod test is a standard method to assess motor coordination, balance, and sedation in rodents. A positive finding would suggest that our test compound engages central GABA-B receptors to produce a physiological effect.

Methodology:

  • Acclimation and Training: Acclimate mice to the testing room. Train them to stay on a rotating rod (rotarod) at a set speed for a designated period (e.g., 60 seconds).

  • Drug Administration: Divide trained mice into groups. Administer different doses of the test compound (e.g., 1, 5, 10 mg/kg), a vehicle control (e.g., saline), and a positive control (e.g., baclofen) via intraperitoneal (i.p.) injection.

  • Testing: At a predetermined time post-injection (e.g., 30 minutes), place each mouse on the rotarod, which is now accelerating.

  • Measurement: Record the latency to fall from the rod for each animal. A shorter latency indicates impaired motor coordination.

  • Analysis: Compare the mean latency to fall across the different dose groups using statistical analysis (e.g., ANOVA).

Data Presentation: Hypothetical Rotarod Performance

Treatment Group (i.p.)Dose (mg/kg)Mean Latency to Fall (seconds)Statistical Significance (vs. Vehicle)
Vehicle (Saline)-55.2 ± 4.1-
Baclofen521.5 ± 3.8p < 0.01
Test Compound 1 51.8 ± 5.0 Not Significant
Test Compound 5 40.1 ± 4.5 p < 0.05
Test Compound 10 25.6 ± 3.9 p < 0.01
Protocol 2: Conditioned Taste Aversion (CTA) for CNS Activity

Causality: The CTA paradigm is a form of associative learning used to assess the interoceptive (internal) stimulus properties of a drug. It can reveal if a compound has psychoactive effects and whether these effects are similar to known drugs. GABA-B receptors are known to modulate the effects of stimulants, making this a relevant behavioral assay.[12]

Methodology:

  • Water Deprivation: Rats are water-deprived to ensure they will drink during the conditioning sessions.

  • Conditioning:

    • Day 1: Rats receive an injection of a drug with known stimulus properties (e.g., D-amphetamine) paired with access to a novel, palatable solution (e.g., saccharin). This is followed by an injection of LiCl to induce malaise, causing the rat to associate the saccharin taste with sickness, but only in the presence of the D-amphetamine stimulus.

    • Day 2: Rats receive a saline injection followed by access to saccharin, with no LiCl injection.

  • Testing: After conditioning, rats are given an injection of the test compound ((R)-3-Amino-3-(3-chlorophenyl)-propionic acid) before being offered the saccharin solution.

  • Measurement: The amount of saccharin consumed is measured. If the test compound has stimulus properties similar to D-amphetamine, the rats will avoid the saccharin. If it blocks the D-amphetamine stimulus, it may reverse the aversion.

  • Analysis: The consumption of saccharin is compared between groups to determine if the test compound substitutes for, antagonizes, or has no effect on the D-amphetamine cue.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to connect the molecular activity observed in vitro with the physiological outcome in vivo. This correlation is the cornerstone of preclinical drug development.

IVIVC_Logic cluster_invitro In Vitro Data cluster_invivo In Vivo Question cluster_pkpd Pharmacokinetic & Pharmacodynamic Factors cluster_outcome In Vivo Outcome invitro_q Does it bind? Is it an agonist? invitro_a Yes, Ki = 285 nM Partial Agonist EC50 = 850 nM invitro_q->invitro_a invivo_q Does it produce a physiological effect consistent with GABA-B agonism? invitro_a->invivo_q Proceed to In Vivo pkpd_factors ADME Properties: - Blood-Brain Barrier Penetration - Metabolic Stability - Off-Target Effects invivo_q->pkpd_factors Mediated by outcome_yes Yes: Motor impairment observed at 5-10 mg/kg. In Vitro-In Vivo Correlation is established. pkpd_factors->outcome_yes outcome_no No: No effect observed. Reason? Poor PK/PD. No IVIVC. pkpd_factors->outcome_no

Caption: Decision logic for establishing in vitro-in vivo correlation.

Summary Comparison
FeatureIn Vitro StudiesIn Vivo Studies
System Isolated components (receptors, cells, membranes)Whole, living organism
Objective Determine molecular mechanism, affinity, efficacyDetermine physiological/behavioral effect, safety, PK/PD
Key Questions Does it bind? How tightly? Is it an agonist or antagonist?Does it work? Is it safe? Does it reach the target organ?
Data Generated Ki, IC50, EC50, EmaxDose-response curves, behavioral changes, therapeutic index
Advantages High throughput, low cost, mechanistic clarityHigh physiological relevance, assesses systemic effects
Limitations Lacks physiological context, cannot predict bioavailabilityLow throughput, high cost, complex, ethical considerations

Conclusion

The evaluation of a novel compound like (R)-3-Amino-3-(3-chlorophenyl)-propionic acid is a multi-stage process where in vitro and in vivo studies provide distinct yet complementary pieces of a puzzle. In vitro assays, such as radioligand binding and functional G-protein activation studies, are essential for confirming a direct interaction with a molecular target like the GABA-B receptor and defining the nature of that interaction. However, these results only gain therapeutic meaning when translated into a living system. In vivo models, such as the rotarod and conditioned taste aversion tests, challenge the compound to overcome physiological barriers and produce a measurable, systemic effect. A successful preclinical campaign rests on the establishment of a clear in vitro-in vivo correlation, validating the molecular hypothesis and justifying further development.

References

  • Olpe, H. R., et al. (1993). CGP 35348: a centrally active blocker of GABAB receptors. European Journal of Pharmacology, 187(1), 27-38. [Link]

  • Ningbo Innopharmchem. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. ningbo-innopharmchem-articles. [Link]

  • Mondadori, C., et al. (1993). GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348. Epilepsy Research, 14(2), 153-162. [Link]

  • Benke, D. (2013). GABAB Receptors: Physiological Functions and Mechanisms of Diversity. Advances in Pharmacology, 68, 115-143. [Link]

  • Möhler, H. (2004). Analysis of GABA Receptor Assembly and Function in Targeted Mutant Mice. R Discovery. [Link]

  • Kerr, D. I., et al. (1988). 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors. Neuroscience Letters, 92(1), 92-96. [Link]

  • Wikipedia. (n.d.). CGP-35348. Wikipedia. [Link]

  • Poso, A., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(21), 17768–17778. [Link]

  • Karlsson, G., et al. (1995). The (S)-enantiomer of 2-hydroxysaclofen is the active GABAB receptor antagonist in central and peripheral preparations. European Journal of Pharmacology, 287(2), 185-189. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABAA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

  • Cancedda, L., et al. (2013). Emerging neurotrophic role of GABAB receptors in neuronal circuit development. Frontiers in Cellular Neuroscience, 7, 26. [Link]

  • Cserép, C., et al. (2020). Keeping the Balance: GABAB Receptors in the Developing Brain and Beyond. International Journal of Molecular Sciences, 21(23), 9293. [Link]

  • Bowery, N. G., & Brown, D. A. (1990). Effect of 2-hydroxy-saclofen, an antagonist of GABAB action, upon the binding of baclofen and other receptor ligands in rat cerebrum. Brain Research, 526(2), 308-312. [Link]

  • Harrison, N. L., et al. (1990). The actions of 2-hydroxy-saclofen at presynaptic GABAB receptors in the rat hippocampus. Neuropharmacology, 29(11), 1073-1076. [Link]

  • Maciel, E. H., et al. (2009). The GABA-B antagonist 2-hydroxysaclofen reverses the effects of baclofen on the discriminative stimulus effects of D-amphetamine in the conditioned taste aversion procedure. Pharmacology Biochemistry and Behavior, 93(1), 25-30. [Link]

  • Kaczor, A. A., et al. (2021). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 26(13), 3985. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-chlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to Fmoc- and Boc-Protected (R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a critical strategy for developing novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, a β-amino acid, represents one such building block of significant interest. Its unique structure can induce specific secondary conformations in peptides, making it a valuable component in the design of peptidomimetics.

The successful integration of this amino acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on the choice of the temporary Nα-protecting group. This decision dictates the entire synthetic strategy, influencing reaction conditions, orthogonality, and ultimately, the purity and yield of the final product. This guide provides an in-depth comparative analysis of the two most prevalent protection strategies for this valuable building block: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butyloxycarbonyl (Boc) group.

Foundational Principles: A Tale of Two Chemistries

The core difference between the Fmoc and Boc strategies lies in the chemical nature of their cleavage. The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in an organic solvent, leaving acid-labile side-chain protecting groups intact. Conversely, the Boc group is cleaved by strong acids, such as trifluoroacetic acid (TFA), while base-labile side-chain protections remain unaffected. This fundamental difference in deprotection chemistry is the cornerstone of orthogonal peptide synthesis.

Structural and Mechanistic Comparison

The choice between Fmoc and Boc protection fundamentally alters the synthetic workflow. Below is a visualization of the protected amino acids and their respective deprotection mechanisms.

Fmoc_Deprotection Start Fmoc-Protected Peptide (on resin) Step1 Add 20% Piperidine in DMF Start->Step1 Initiation Step2 Base abstracts acidic proton from fluorenyl ring Step1->Step2 Step3 β-Elimination releases Dibenzofulvene (DBF) Step2->Step3 Step4 DBF is trapped by Piperidine to form adduct Step3->Step4 End Deprotected Peptide (Free N-terminus) Step3->End Amine is liberated

Figure 2: Workflow for the base-mediated deprotection of the Fmoc group.

Boc Deprotection: An Acid-Catalyzed Cleavage

The Boc group's removal requires strong acid, typically neat Trifluoroacetic Acid (TFA) or a solution of TFA in a solvent like Dichloromethane (DCM). [][2]The mechanism involves protonation of the Boc group's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. [3][4]This cation is a reactive electrophile and must be scavenged to prevent side reactions, particularly with sensitive residues like Tryptophan or Methionine.

Boc_Deprotection Start Boc-Protected Peptide (on resin) Step1 Add TFA/DCM solution (+ scavengers) Start->Step1 Initiation Step2 Protonation of Boc carbonyl Step1->Step2 Step3 Cleavage forms stable tert-butyl cation Step2->Step3 Step4 Cation is quenched by scavengers (e.g., TIS) Step3->Step4 End Deprotected Peptide (TFA Salt) Step3->End Amine is liberated

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for (R)-3-Amino-3-(3-chloro-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug is not a mere detail but a critical quality attribute with profound implications for safety and efficacy.[1] The compound (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, a key chiral building block in the synthesis of various bioactive molecules, is no exception.[2][3][4][5] Its biological activity is intrinsically linked to its specific 'R' configuration, necessitating the use of enantiomerically pure forms in research and development.[5] Consequently, the rigorous validation of analytical methods designed to confirm its enantiomeric purity is of paramount importance.

This guide provides an in-depth, objective comparison of analytical methodologies for the cross-validation of this compound, grounded in established scientific principles and regulatory expectations. We will explore the nuances of experimental design, delve into the causality behind methodological choices, and present supporting data to empower researchers, scientists, and drug development professionals in their pursuit of robust and reliable analytical results.

The Imperative of Chiral Purity: A Scientific Rationale

The significance of isolating and analyzing the (R)-enantiomer of 3-Amino-3-(3-chloro-phenyl)-propionic acid lies in the stereospecificity of biological systems. Many receptors and enzymes within the human body are chiral, leading them to interact differently with each enantiomer of a chiral drug.[5] This can result in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects. Therefore, the ability to accurately quantify the desired (R)-enantiomer and its unwanted (S)-enantiomer is a cornerstone of ensuring the quality and safety of any resulting pharmaceutical product.

Comparative Analysis of Chiral Separation Techniques

The separation of enantiomers presents a unique analytical challenge. Several chromatographic techniques have proven effective for the chiral resolution of amino acids and their derivatives. Here, we compare the most pertinent methods for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely adopted technique for enantiomeric separations due to its versatility, robustness, and high resolving power. The core principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times.

Causality of Method Selection: For a β-amino acid like this compound, several types of CSPs are viable. These include:

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin): These are particularly effective for the direct analysis of underivatized amino acids.[6] They possess ionic groups and are compatible with a range of mobile phases, making them ideal for polar and ionic compounds.[6]

  • Crown Ether-Based CSPs: These are well-suited for the separation of D- and L-amino acid enantiomers.[7]

  • Ligand Exchange Chromatography (LEC): This technique utilizes a CSP with a bonded chiral ligand (often an amino acid) and a mobile phase containing a metal ion, typically Cu(II).[8][9] The formation of transient diastereomeric metal complexes facilitates separation.[9]

  • Polysaccharide-Based CSPs: While challenging for underivatized amino acids due to their zwitterionic nature, these can be effective after derivatization of the analyte.[6]

Experimental Data Synopsis:

Analytical MethodChiral Stationary Phase (CSP)Mobile PhaseDetectionKey Performance Parameters
Chiral HPLC (Direct) Teicoplanin-based (e.g., Chirobiotic T)Polar Ionic Mode (PIM): Methanol/Acetic Acid/TriethylamineUV @ 220 nmGood resolution, suitable for underivatized amino acids.[6][10]
Chiral HPLC (Direct) Crown Ether-basedMethanol/Water with Perchloric AcidUVBaseline resolution of amino acid enantiomers often achieved in under 10 minutes.[7]
Chiral HPLC (Ligand Exchange) Phenomenex Chirex 31260.4 mM CuSO4 in Acetonitrile/Sodium Acetate bufferUV @ 220 nmLinear in the 20-5000 ng/ml range with good precision and recovery.[11]
Chiral HPLC (Indirect) Standard C18 (after derivatization)Acetonitrile/BufferUV @ 290 nmRequires pre-column derivatization to form diastereomers.[12]
Chiral Gas Chromatography (GC)

Chiral GC offers high efficiency and sensitivity, particularly for volatile compounds. For non-volatile analytes like amino acids, derivatization is a prerequisite to increase volatility.

Causality of Method Selection: The use of novel polysiloxane-based stationary phases with chiral selectors allows for the rapid separation of amino acid enantiomers.[13] This method is particularly useful for routine analysis due to the high thermal stability of these columns.[13]

Experimental Data Synopsis:

Analytical MethodChiral Stationary Phase (CSP)DerivatizationDetectionKey Performance Parameters
Chiral GC Polysiloxane-based with chiral groupsRequired (e.g., esterification followed by acylation)FID/MSHigh thermal stability allows for temperature programming, enabling the separation of multiple amino acids in a single run.[13]
Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, offering high efficiency and fast analysis times.

Causality of Method Selection: SFC is often considered a "greener" alternative to HPLC due to the reduced use of organic solvents. It is highly effective for the separation of chiral compounds, including amino acids, often with polysaccharide-based CSPs.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.

Causality of Method Selection: CE is a potent method for analyzing chiral substances and is commonly used for enantiomeric purity control.[14] The adoption of Quality by Design (QbD) principles in CE method development leads to robust and well-understood analytical procedures.[14]

Workflow for Method Validation: A Self-Validating System

The validation of a chiral analytical method is a systematic process to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for this process.[1][15]

Diagram of Chiral Separation Method Validation Workflow:

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis A Define Analytical Target Profile (ATP) B Select Chiral Separation Technique & CSP A->B C Optimize Method Parameters (Mobile Phase, Flow Rate, Temp.) B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H Limit of Detection (LOD) E->H J Robustness F->J G->J I Limit of Quantitation (LOQ) H->I I->J K System Suitability Testing (SST) J->K L Sample Analysis K->L M Data Reporting L->M

Caption: Workflow for Chiral Separation Method Validation.

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound

Objective: To determine the enantiomeric purity of this compound using a direct chiral HPLC method.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

  • Chiral Stationary Phase: Teicoplanin-based column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm)

Reagents:

  • Methanol (HPLC grade)

  • Glacial Acetic Acid (AR grade)

  • Triethylamine (AR grade)

  • This compound reference standard

  • Racemic 3-Amino-3-(3-chloro-phenyl)-propionic acid

Procedure:

  • Mobile Phase Preparation: Prepare a polar ionic mobile phase (PIM) consisting of Methanol: Glacial Acetic Acid: Triethylamine (100:0.1:0.1, v/v/v).[10] Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of the (R)-enantiomer reference standard in the mobile phase to obtain a known concentration.

    • Prepare a racemic standard solution in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min[10]

    • Column Temperature: Ambient

    • Detection Wavelength: 220 nm[10]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to confirm the resolution of the two enantiomers.

    • Inject the (R)-enantiomer standard to identify the peak corresponding to the desired enantiomer.

    • Inject the sample solution in triplicate.

  • Calculations: Calculate the enantiomeric purity of the sample by determining the area percentage of the (S)-enantiomer relative to the total area of both enantiomer peaks.

Protocol 2: Validation of the Chiral HPLC Method

Objective: To validate the chiral HPLC method according to ICH Q2(R2) guidelines.

Validation Parameters and Procedures:

  • Specificity: Inject the (R)-enantiomer, the (S)-enantiomer (if available), the racemic mixture, and a placebo (if applicable) to demonstrate that the method can unequivocally assess the analyte in the presence of other components.

  • Linearity: Prepare a series of solutions of the (S)-enantiomer at different concentrations (e.g., from the limit of quantitation to 150% of the specification limit for the impurity). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.[15]

  • Accuracy: Perform recovery studies by spiking the (R)-enantiomer sample with known amounts of the (S)-enantiomer at different concentration levels. The recovery should typically be within 90.0% to 110.0% for the minor enantiomer at the specification limit.[1]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the specification limit. The relative standard deviation (RSD) should be ≤ 10% for the minor enantiomer.[1]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ for the (S)-enantiomer based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and assess the impact on the resolution and quantitative results.[1]

Diagram of Key Validation Parameter Relationships:

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interdependence of Key Method Validation Parameters.

Conclusion

The cross-validation of analytical results for this compound is a critical undertaking that underpins the development of safe and effective pharmaceuticals. While chiral HPLC with a teicoplanin-based stationary phase often represents a robust and reliable primary method, a comprehensive understanding and comparison with alternative techniques such as chiral GC, SFC, and CE are essential for a holistic analytical control strategy. The successful implementation of a validated analytical method, following the principles outlined in this guide, provides the necessary assurance of enantiomeric purity, thereby upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Available at: [Link]

  • Amino Acid and Peptide Chiral Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Separation of enantiomers of Baclofen. OpenUCT - University of Cape Town. Available at: [Link]

  • Resolution of Enantiomers of (RS)-Baclofen by Ligand-Exchange Thin-Layer Chromatography. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed. Available at: [Link]

  • (R)-3-Amino-3-(3-chlorophenyl)propionic acid. Chem-Impex. Available at: [Link]

  • Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Available at: [Link]

  • (R)-3-Amino-3-(2-chlorophenyl)propionic acid. Chem-Impex. Available at: [Link]

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A Guide to the Reproducibility of Experiments Using (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of neuroscience research and drug development, the precise synthesis and characterization of chiral molecules are paramount. (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, a key chiral building block, serves as a critical component in the synthesis of various biologically active compounds.[1][2][3] Its structural similarity to GABA (γ-aminobutyric acid) and its analogues positions it as a molecule of significant interest, particularly in the exploration of GABA-B receptor modulation. This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, alongside a comparative analysis with established GABA-B receptor agonists, to ensure experimental reproducibility and inform compound selection in research and development.

Section 1: Synthesis and Purification of this compound

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the synthesis of the racemic mixture, followed by chiral resolution. The following protocols are based on established synthetic methodologies for β-amino acids, such as the Rodionov reaction, and common chiral resolution techniques.[4][5]

Synthesis of Racemic 3-Amino-3-(3-chloro-phenyl)-propionic acid

The Rodionov reaction provides a classical and reliable method for the synthesis of β-amino acids from an aldehyde, malonic acid, and ammonia (in the form of ammonium acetate) in an alcoholic solvent.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.2 equivalents) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • Isolation of Racemic Product: Upon completion, cool the reaction mixture to room temperature. The crude racemic β-amino acid often precipitates out of the solution. Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials and by-products.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the racemic 3-Amino-3-(3-chloro-phenyl)-propionic acid as a white solid.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and facilitates the reaction while allowing for the precipitation of the product upon cooling.

  • Excess Ammonium Acetate: A molar excess of ammonium acetate is used to provide both the ammonia source and the basic conditions required for the condensation reaction.

Chiral Resolution of Racemic 3-Amino-3-(3-chloro-phenyl)-propionic acid

Enzymatic kinetic resolution is a highly efficient and stereoselective method for separating enantiomers of amino acids. This protocol utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.

Experimental Protocol:

  • Enzyme Suspension: Suspend a lipase, such as Candida antarctica lipase B (CALB), in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Substrate and Acyl Donor: Add the racemic 3-Amino-3-(3-chloro-phenyl)-propionic acid and an acyl donor (e.g., ethyl acetate) to the enzyme suspension.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (R)-enantiomer and the acylated (S)-enantiomer.

  • Separation: After the desired conversion is reached, filter off the enzyme. The mixture can then be separated by extraction. The unreacted this compound can be extracted into an aqueous basic solution, while the acylated (S)-enantiomer remains in the organic phase.

  • Isolation of (R)-enantiomer: Acidify the aqueous layer to precipitate the this compound, which can then be collected by filtration, washed with cold water, and dried.

Trustworthiness of the Protocol:

This protocol's reliability hinges on the high enantioselectivity of the chosen lipase. The progress of the resolution must be carefully monitored by chiral HPLC to ensure the reaction is stopped at the optimal point for maximal yield and enantiomeric purity.

Section 2: Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of the synthesized this compound, a combination of analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a multiplet for the chiral proton (CH-NH₂) around 4.5 ppm, and multiplets for the CH₂ protons adjacent to the carboxylic acid group around 2.5-3.0 ppm.

  • ¹³C NMR: Expected signals would include aromatic carbons, the chiral carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

Detailed Chiral HPLC Protocol:

  • Column: A teicoplanin-based chiral stationary phase (CSP), such as a Chirobiotic T column, is highly effective for the separation of underivatized amino acid enantiomers.[2][6]

  • Mobile Phase: A mixture of methanol and a buffered aqueous solution (e.g., 0.1% acetic acid in water) is a common mobile phase for this type of separation. The exact ratio may need to be optimized to achieve baseline separation of the enantiomers. A typical starting point could be 80:20 (v/v) methanol:aqueous buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs, typically around 210 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Table 1: Expected Analytical Data for this compound

Analytical TechniqueExpected Results
¹H NMR (500 MHz, D₂O) δ 7.3-7.5 (m, 4H, Ar-H), 4.6 (dd, 1H, CH-NH₂), 2.8-3.0 (m, 2H, CH₂)
¹³C NMR (125 MHz, D₂O) Aromatic signals, ~50 ppm (CH-NH₂), ~40 ppm (CH₂), ~175 ppm (C=O)
Chiral HPLC A single major peak corresponding to the (R)-enantiomer with an enantiomeric excess (e.e.) of >98%.
Mass Spectrometry (ESI+) [M+H]⁺ = 200.05 (for C₉H₁₀ClNO₂)

Section 3: Comparative Analysis with Alternative GABA-B Receptor Agonists

This compound is structurally related to Baclofen [β-(4-chlorophenyl)-GABA], a well-established GABA-B receptor agonist used clinically as a muscle relaxant.[7] Understanding its performance in the context of other modulators is crucial for its application. Here, we compare it with two common alternatives: Baclofen and Tizanidine.

Mechanism of Action
  • This compound (and Baclofen): These compounds are direct agonists of the GABA-B receptor, a G-protein coupled receptor.[8] Activation of this receptor leads to the inhibition of adenylyl cyclase and modulation of Ca²⁺ and K⁺ channels, resulting in a hyperpolarization of the neuronal membrane and reduced neuronal excitability.

  • Tizanidine: In contrast, Tizanidine is a central α₂-adrenergic agonist.[9] Its muscle relaxant effects are primarily due to the inhibition of neurotransmitter release from spinal interneurons.

Performance and Side Effect Profile

The choice between different muscle relaxants often depends on the specific clinical indication and the patient's tolerance to side effects.

Table 2: Comparison of this compound (hypothesized) and Clinically Used Alternatives

FeatureThis compound (Hypothesized)BaclofenTizanidine
Primary Target GABA-B ReceptorGABA-B Receptorα₂-Adrenergic Receptor
Primary Use Research, potential therapeuticSpasticity, muscle spasmsSpasticity, muscle spasms
Potency (GABA-B) Potentially similar to or slightly less than (R)-BaclofenPotent agonistNot applicable
Common Side Effects Drowsiness, dizziness, muscle weakness (predicted)Drowsiness, dizziness, significant muscle weakness[10][11]Dry mouth, somnolence, dizziness, hypotension[12]
Key Differentiator Chiral building block for novel compoundsWell-established clinical profileLess muscle weakness compared to Baclofen[9][10]

Expertise & Experience Insights:

While this compound is primarily a research chemical, its structural similarity to Baclofen suggests it would likely exhibit a similar pharmacological profile. However, the position of the chlorine atom on the phenyl ring (meta vs. para in Baclofen) could subtly influence its binding affinity and selectivity for the GABA-B receptor, potentially leading to a different side effect profile. Further preclinical studies are necessary to elucidate these differences. The comparison with Tizanidine highlights a key strategic choice in drug development: targeting different pathways to achieve a similar therapeutic outcome, which can offer advantages in terms of side effect management. For instance, for patients where maintaining muscle strength is critical, Tizanidine might be a preferred option over a GABA-B agonist.[9]

Section 4: Visualizing the Workflow and Decision-Making Process

To aid in the conceptualization of the experimental and comparative logic, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Rodionov Reaction Rodionov Reaction 3-Chlorobenzaldehyde->Rodionov Reaction Malonic Acid Malonic Acid Malonic Acid->Rodionov Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Rodionov Reaction Racemic Product Racemic Product Rodionov Reaction->Racemic Product Enzymatic Resolution Enzymatic Resolution Racemic Product->Enzymatic Resolution R-Enantiomer R-Enantiomer Enzymatic Resolution->R-Enantiomer S-Enantiomer (Acylated) S-Enantiomer (Acylated) Enzymatic Resolution->S-Enantiomer (Acylated) Analytical Characterization Analytical Characterization R-Enantiomer->Analytical Characterization Confirmed (R)-Product Confirmed (R)-Product Analytical Characterization->Confirmed (R)-Product

Caption: Experimental workflow for the synthesis and characterization of this compound.

Decision_Pathway Start Start Define Research Goal Define Research Goal Start->Define Research Goal Need for Novel GABA-B Modulator? Need for Novel GABA-B Modulator? Define Research Goal->Need for Novel GABA-B Modulator? Use Established Agonist Use Established Agonist Need for Novel GABA-B Modulator?->Use Established Agonist No Synthesize Novel Analog Synthesize Novel Analog Need for Novel GABA-B Modulator?->Synthesize Novel Analog Yes Select Chiral Building Block Select Chiral Building Block Synthesize Novel Analog->Select Chiral Building Block This compound This compound Select Chiral Building Block->this compound Compare with Alternatives Compare with Alternatives This compound->Compare with Alternatives Baclofen Baclofen Compare with Alternatives->Baclofen GABA-B Agonist Tizanidine Tizanidine Compare with Alternatives->Tizanidine Alternative MOA Proceed with Preclinical Testing Proceed with Preclinical Testing Baclofen->Proceed with Preclinical Testing Tizanidine->Proceed with Preclinical Testing

Caption: Decision-making pathway for selecting and evaluating this compound in a research context.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. Retrieved from [Link]

  • Dr. Oracle. (2025, October 10). What is better for muscle spasticity, tizanidine or baclofen? Retrieved from [Link]

  • GoodRx. (n.d.). Baclofen vs. Tizanidine for Spasticity: Important Differences and Potential Risks. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Novel route to bio-based β-amino acid esters via direct catalytic... Retrieved from [Link]

  • Smith, S. J., et al. (1988). Tizanidine Versus Baclofen in the Treatment of Spasticity in Patients with Multiple Sclerosis. Canadian Journal of Neurological Sciences, 15(1), 15-19.
  • PubMed. (n.d.). Tizanidine versus baclofen in the treatment of spasticity in patients with multiple sclerosis. Retrieved from [Link]

  • Dai, A., et al. (2016). Comparison of Efficacy and Side Effects of Oral Baclofen Versus Tizanidine Therapy with Adjuvant Botulinum Toxin Type A in Children With Cerebral Palsy and Spastic Equinus Foot Deformity. Journal of Child Neurology, 31(2), 184-189.
  • ResearchGate. (2025, August 10). Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Retrieved from [Link]

  • Reddit. (2018, June 12). Pharmacology of F-Phenibut compared to Baclofen and Phenibut. Retrieved from [Link]

  • Wiley-VCH. (2005). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Retrieved from [Link]

  • ProQuest. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2013, August 22). GABA(B)-agonistic activity of certain baclofen homologues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • PubMed. (2022, August 1). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid. As a critical component in research and pharmaceutical development, understanding its specific chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental integrity. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in regulatory standards.

Core Principle: Hazard Identification and Risk Assessment

This compound is a halogenated organic compound. This classification is the single most important factor governing its disposal. The presence of a chlorine atom on the phenyl ring means it cannot be disposed of with non-halogenated organic waste.[1][2][3] While specific toxicity data for this exact compound is limited, safety data sheets (SDS) for structurally similar chemicals, such as 3-Amino-3-(4-chlorophenyl)propionic acid, indicate that it should be handled as a substance that may cause skin, eye, and respiratory irritation.[4]

The primary disposal route for halogenated organic compounds is high-temperature incineration conducted by a licensed hazardous waste facility.[1][3] This process is necessary to break down the molecule safely and scrub the resulting acidic gases (like hydrogen chloride) to prevent environmental pollution. Mixing this waste with non-halogenated solvents, which are often recycled as fuel additives, results in contamination and forces the entire batch to be incinerated, significantly increasing disposal costs.[2][3][5]

Table 1: Essential Safety and Handling Information

AspectGuidelineRationale & Causality
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (EN 166 compliant), and a laboratory coat are mandatory.[6]Prevents skin and eye contact with the solid compound, which may cause irritation.
Handling Handle in a well-ventilated area or a chemical fume hood.[2][6] Avoid creating dust.[6]Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[4]
Storage (Unused Product) Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7][8]Prevents degradation and ensures chemical stability.
Primary Disposal Hazard Halogenated Organic Compound Dictates the requirement for segregation and specialized incineration.

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for identifying, storing, transporting, and disposing of hazardous waste.[9][10] Your institution must have an EPA ID number to generate and dispose of hazardous waste.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, focus on protecting workers who handle hazardous substances.[11][12][13] This includes requirements for proper training, labeling, and emergency preparedness.[11][14]

Compliance with these regulations is mandatory and is managed through your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the compliant disposal of solid waste and solutions containing this compound.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling the waste, ensure you are wearing the appropriate PPE as detailed in Table 1. Work within a designated area, preferably a chemical fume hood, to minimize exposure.

Step 2: Waste Container Selection and Labeling
  • Select the Correct Container: Obtain a dedicated hazardous waste container from your EHS department. This container must be designated for "Halogenated Organic Waste." [1][7] The container must be in good condition, compatible with the waste, and have a secure, threaded screw-top cap to prevent leaks and vapors from escaping.[7]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag to the container.[2][7][10] This is a critical step. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas. [7][10]

    • If it is a mixture, list all components and their approximate percentages.[5][15]

    • The date when the first drop of waste is added.[7][10]

    • Your name, Principal Investigator (PI), and laboratory location.[10]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Segregate Meticulously: Add waste containing this compound only to the designated "Halogenated Organic Waste" container. This includes the pure solid, contaminated materials (like weigh boats or gloves), and any solutions.

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[2][5][7] This is an OSHA and EPA requirement to prevent spills and the release of vapors.

  • Store in a Designated SAA: Store the container in your laboratory's designated Satellite Accumulation Area (SAA).[2][15] This area must be under the direct control of lab personnel and away from incompatible materials.[9][15] Do not accumulate more than 55 gallons of waste in your SAA.[7][16]

Step 4: Arranging for Final Disposal
  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills during transport.[9]

  • Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup.[15]

  • Entrust to Professionals: EHS will coordinate with a licensed waste disposal company that will transport the container for proper disposal via incineration.[9] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][10]

Emergency Procedures for Spills

In the event of a small spill of the solid material in a controlled laboratory setting:

  • Ensure Safety: Alert others in the area and ensure the space is well-ventilated.

  • Contain the Spill: Prevent the further spread of the dust.

  • Clean-Up: Gently sweep or shovel the solid material into a designated waste container for disposal.[17] Use an inert absorbent material if a solution is spilled.[2][18]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Materials: All cleanup materials (gloves, absorbent pads, etc.) must be placed in the sealed "Halogenated Organic Waste" container.[2]

  • Report: Notify your laboratory supervisor and EHS department of the incident. For large or unmanageable spills, evacuate the area and contact emergency personnel immediately.[2]

Visual Workflow: Disposal Decision-Making Process

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_ehs EHS & Licensed Vendor Operations gen Waste Generation (this compound) id Identify Hazard: Is it a Halogenated Organic? gen->id container Select Correct Container ('Halogenated Organic Waste') id->container Yes labeling Label Container (Full Name, Date, 'Hazardous Waste') container->labeling accumulate Accumulate in SAA (Keep Container Closed) labeling->accumulate request Request Pickup from EHS accumulate->request disposal Transport & Disposal (Licensed Incineration) request->disposal

Caption: Disposal workflow for halogenated chemical waste.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Justrite.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • This compound. (n.d.). ChemicalBook.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). IDR Environmental Services.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • OSHA Rules for Hazardous Chemicals. (n.d.). DuraLabel.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
  • 3-Amino-3-(4-chlorophenyl)propionic Acid - Safety Data Sheet. (2024, December 16). BOC Sciences.
  • Organic Solvents. (n.d.). Cornell EHS.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
  • 3-(3-Aminophenyl)propanoic acid Safety Data Sheet. (2019, June 3). Synquest Labs.
  • 3-Amino-3-phenylpropionic acid SDS. (n.d.). MedChemExpress.
  • Safety Data Sheet for 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid. (2025, September 14). Thermo Fisher Scientific.
  • Safety Data Sheet for (R)-3-(Fmoc-amino)-3-phenylpropionic acid. (2024, March 30). Thermo Fisher Scientific.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
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  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Safety Data Sheet. (2024, March 2). Sigma-Aldrich.
  • FMOC-(S)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID Safety Data Sheets. (n.d.). Echemi.com.

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A Researcher's Comprehensive Guide to the Safe Handling and Disposal of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for laboratory professionals engaged in research and development involving (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid. The protocols outlined herein are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical management.

Understanding the Compound: Hazard Analysis and Risk Assessment

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound. This involves evaluating the quantities being used, the nature of the procedures (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The selection of PPE is dictated by the need to prevent skin, eye, and respiratory exposure.[5][6]

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with side shields to protect against splashes. A full-face shield is mandatory when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their broad chemical resistance. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
Body Protection Laboratory CoatA standard, properly fitting laboratory coat should be worn at all times to protect against incidental contact and small splashes.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if exposure limits could be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][5]

Laboratory Handling and Operational Protocols

Adherence to systematic and safe laboratory practices is crucial for minimizing the risks associated with this compound.

Engineering Controls
  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1] This is the most effective way to control exposure to airborne contaminants.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Procedure
  • Preparation: Before handling, designate a specific area for the work. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and PPE.

  • Weighing: To prevent the generation of dust, handle the solid compound with care. Use a spatula to transfer the material. If possible, use a balance with a draft shield.

  • Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized and labeled.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then soap and water. Wash hands thoroughly.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[7]

  • Spill Management: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it into a labeled container for proper disposal.[5] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations. As a chlorinated organic compound, specific disposal protocols must be followed.[8]

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container designated for chlorinated organic waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for halogenated organic liquid waste.[9] Do not mix with non-halogenated waste streams.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid waste container.

Disposal Methods

The primary method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility.[9] This high-temperature process is designed to break down the molecule into less harmful components.[8]

It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal. Consult your institution's environmental health and safety office for specific guidance and procedures. Do not dispose of this chemical down the drain or in regular trash.[5]

Visualizing Safety Workflows

To further clarify the procedural flow of safe handling and emergency response, the following diagrams are provided.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Prep 1. Don PPE (Goggles, Gloves, Lab Coat) EngControls 2. Verify Engineering Controls (Fume Hood, Eyewash/Shower) Prep->EngControls Weigh 3. Carefully Weigh Solid EngControls->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Decontaminate 5. Decontaminate Work Area Dissolve->Decontaminate Waste 6. Segregate Waste (Chlorinated Solid/Liquid) Decontaminate->Waste Doff 7. Doff PPE & Wash Hands Waste->Doff EmergencyResponse cluster_actions Immediate Actions Exposure Exposure Event Eye Eye Contact: Flush for 15 min Exposure->Eye Skin Skin Contact: Wash for 15 min Exposure->Skin Inhale Inhalation: Move to Fresh Air Exposure->Inhale Ingest Ingestion: Rinse Mouth, Give Water Exposure->Ingest Medical Seek Immediate Medical Attention Eye->Medical Skin->Medical Inhale->Medical Ingest->Medical

Caption: Emergency Response Protocol for Exposures.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • This compound - ChemicalBook.
  • Disposal Methods for Chlorinated Aromatic Waste - ElectronicsAndBooks.
  • SAFETY DATA SHEET for (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
  • Personal Protective Equipment | US EPA.
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor.
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective - ACS Publications.
  • FMOC-(S)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID Safety Data Sheets.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • A Convenient Route to β-Amino Propionic Acid Derivatives - Taylor & Francis Online.
  • Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)nicotinate - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.